molecular formula C15H24O4 B1632437 Arteannuin M CAS No. 207446-90-0

Arteannuin M

Cat. No.: B1632437
CAS No.: 207446-90-0
M. Wt: 268.35 g/mol
InChI Key: FONFQQKKCDVNRC-GZEPNZDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arteannuin M has been reported in Artemisia annua with data available.

Properties

IUPAC Name

(3R,3aS,6R,6aS,9R,10R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONFQQKKCDVNRC-GZEPNZDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CC[C@@]([C@H]3O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114813
Record name (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207446-90-0
Record name (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207446-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: The Arteannuin M Biosynthesis Pathway in Artemisia annua

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core Arteannuin M biosynthesis pathway in Artemisia annua for researchers, scientists, and drug development professionals.

Introduction

Artemisia annua (sweet wormwood) is a plant of profound medicinal importance, being the sole natural source of the potent antimalarial compound artemisinin. The biosynthesis of artemisinin and its related sesquiterpenoid lactones, including this compound, is a complex metabolic process localized within the plant's glandular secretory trichomes. A comprehensive understanding of this pathway is paramount for advancements in metabolic engineering and synthetic biology, aimed at enhancing the production of these life-saving pharmaceuticals. This technical guide provides a detailed examination of the core biosynthetic pathway leading to this compound, presenting key enzymatic steps, quantitative data, and standardized experimental methodologies.

The Biosynthesis Pathway from Precursors to this compound

The journey to this compound begins with universal isoprenoid precursors, which are channeled into the specialized sesquiterpenoid pathway. The entire process involves enzymes from several classes, including synthases, reductases, and cytochrome P450s.

The biosynthesis of the five-carbon building blocks of isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[1][2] These precursors are converted to the C15 compound farnesyl diphosphate (FPP) by the enzyme farnesyl pyrophosphate synthase (FPS).[1] FPP is a critical branch-point metabolite, standing at the gateway to the synthesis of various sesquiterpenes.[1]

The first committed step in the artemisinin-specific pathway is the cyclization of FPP by amorpha-4,11-diene synthase (ADS) to yield amorpha-4,11-diene.[1][3] This is followed by a series of oxidative reactions catalyzed by the multifunctional cytochrome P450 monooxygenase, CYP71AV1. This enzyme performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid, via the intermediates artemisinic alcohol and artemisinic aldehyde.[1][3][4]

At the artemisinic aldehyde juncture, the pathway branches. One branch leads to artemisinic acid, a precursor of arteannuin B.[5][6] The other, more critical branch for artemisinin and this compound synthesis, involves the reduction of artemisinic aldehyde by artemisinic aldehyde Δ11(13)-reductase (DBR2) to form dihydroartemisinic aldehyde.[4][5][7] Subsequently, aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid (DHAA), the direct precursor to artemisinin.[1][7][8] The conversion of DHAA to artemisinin is considered a non-enzymatic, photo-oxidative process.[1][8] The formation of this compound branches from this central pathway, though the precise enzymatic or non-enzymatic conversion step from its immediate precursor is a subject of ongoing research.

Arteannuin_M_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_Upstream Upstream Isoprenoid Precursors cluster_Core_Pathway Core Sesquiterpenoid Pathway IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP FPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FPS Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde CYP71AV1 / ADH1 Artemisinic_Acid Artemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid CYP71AV1 / ALDH1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 Arteannuin_B Arteannuin B Artemisinic_Acid->Arteannuin_B Photo-oxidation Dihydroartemisinic_Acid Dihydroartemisinic Acid (DHAA) Dihydroartemisinic_Aldehyde->Dihydroartemisinic_Acid ALDH1 Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Photo-oxidation Arteannuin_M This compound Dihydroartemisinic_Acid->Arteannuin_M Conversion Step (Under Investigation)

Caption: The core biosynthetic pathway leading to this compound in A. annua.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of key metabolites. Overexpression of key enzymes has been shown to increase artemisinin yields significantly.[9]

Table 1: Kinetic Parameters of Key Pathway Enzymes

Enzyme Substrate Km (µM) kcat (s⁻¹) Source
ADS Farnesyl Diphosphate ~0.5 - 1.5 ~0.03 [10]
CYP71AV1 Amorpha-4,11-diene ~1.0 - 2.0 ~0.1 [1]
DBR2 Artemisinic Aldehyde ~10 - 20 >1.0 [5]

| ALDH1 | Dihydroartemisinic Aldehyde | ~15 - 25 | ~1.0 |[7] |

Table 2: Representative Metabolite Concentrations in A. annua Leaves

Metabolite Concentration Range (µg/g dry weight) Source
Artemisinin 1,000 - 15,000 [8]
Arteannuin B 100 - 2,000 [11][12]
Artemisinic Acid 500 - 10,000 [11][12]

| Dihydroartemisinic Acid | 200 - 5,000 |[11] |

Experimental Protocols

The elucidation of the this compound pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques.

The functional characterization of biosynthetic enzymes typically requires their expression in a heterologous host system, such as E. coli or S. cerevisiae.

Gene_Cloning_Workflow Workflow for Gene Cloning and Expression A 1. Isolate Total RNA from A. annua Glandular Trichomes B 2. Synthesize First-Strand cDNA (Reverse Transcription) A->B C 3. Amplify Gene of Interest via PCR (e.g., ADS, DBR2) B->C D 4. Ligate PCR Product into Expression Vector (e.g., pET-28a) C->D E 5. Transform Vector into Heterologous Host (e.g., E. coli BL21) D->E F 6. Induce Protein Expression (e.g., with IPTG) E->F G 7. Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) F->G

Caption: Generalized workflow for cloning and expressing pathway genes.

Methodology:

  • RNA Isolation: Total RNA is extracted from isolated glandular trichomes using a commercial kit (e.g., Qiagen RNeasy Plant Mini Kit) to enrich for pathway gene transcripts.[8]

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The full-length coding sequence of the target gene is amplified from the cDNA library using gene-specific primers designed from sequence databases.

  • Cloning: The amplified DNA fragment is cloned into a suitable expression vector containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

  • Transformation & Expression: The recombinant plasmid is transformed into a suitable expression host. The culture is grown to an optimal density, and protein expression is induced.

  • Purification: Cells are lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography.

Enzyme assays are essential for determining the function and kinetic parameters of the purified proteins.

Enzyme_Assay_Workflow Workflow for In Vitro Enzyme Assays A 1. Prepare Reaction Mix (Buffer, Purified Enzyme, Cofactors) B 2. Initiate Reaction by Adding Substrate A->B C 3. Incubate at Optimal Temperature and Time B->C D 4. Quench Reaction (e.g., with Ethyl Acetate) C->D E 5. Extract Product & Analyze (GC-MS or LC-MS) D->E

Caption: Standardized workflow for conducting in vitro enzyme assays.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a buffered solution, the purified enzyme, and required cofactors (e.g., NADPH for CYP71AV1, Mg²⁺ for ADS).

  • Initiation & Incubation: The reaction is started by the addition of the specific substrate (e.g., FPP for ADS; artemisinic aldehyde for DBR2). The mixture is incubated at an optimal temperature (e.g., 30°C).

  • Termination & Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or hexane), which also serves to extract the often-hydrophobic products.

  • Analysis: The organic phase is collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product against an authentic standard.[6]

Conclusion and Future Directions

The elucidation of the this compound and artemisinin biosynthetic pathway is a landmark achievement in natural product chemistry and plant science. The identification and characterization of key enzymes such as ADS, CYP71AV1, and DBR2 have provided critical tools for metabolic engineering.[13][14] Current research focuses on identifying regulatory factors, such as transcription factors, that control the expression of these pathway genes, and on elucidating the final, less-understood steps in the formation of diverse artemisinin-related compounds.[14] The ultimate goal remains the development of robust and cost-effective production platforms, either through high-yielding A. annua cultivars or engineered microbial systems, to ensure a stable global supply of these vital medicines.

References

The Enigmatic Sesquiterpene: A Technical Guide to the Natural Sources and Isolation of Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a lesser-known yet significant sesquiterpene lactone, resides within the complex phytochemical tapestry of Artemisia annua L. This technical guide provides an in-depth exploration of the natural sourcing and isolation methodologies for this compound, catering to the needs of researchers, scientists, and professionals in the field of drug development. While its renowned relative, artemisinin, has been extensively studied for its potent antimalarial properties, this compound and other related sesquiterpenes present a frontier for new therapeutic discoveries. This document consolidates available scientific literature to deliver a comprehensive overview of extraction, isolation, and analytical quantification, alongside a plausible biosynthetic pathway and a hypothesized signaling pathway based on the activity of structurally similar compounds.

Natural Source and Biosynthesis

This compound is a naturally occurring sesquiterpenoid found in the medicinal plant Artemisia annua, commonly known as sweet wormwood or Qinghao.[1][2] This plant is the exclusive natural source of the potent antimalarial drug artemisinin and a host of other structurally related sesquiterpenes, including Arteannuin B and artemisinic acid.[3][4] The biosynthesis of these compounds occurs in the glandular trichomes of the plant.[5]

The biosynthesis of this compound is intricately linked to the artemisinin pathway, originating from the cyclization of farnesyl pyrophosphate (FPP). A key precursor to this compound is believed to be dihydroartemisinic acid.[6][7] In vivo studies on the transformation of dihydroartemisinic acid in Artemisia annua have shed light on the formation of various cadinane sesquiterpenes, including this compound.[6][7]

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Aldehyde Artemisinic Aldehyde Amorphadiene->Artemisinic_Aldehyde CYP71AV1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 Dihydroartemisinic_Acid Dihydroartemisinic Acid Dihydroartemisinic_Aldehyde->Dihydroartemisinic_Acid ALDH1 Arteannuin_M This compound Dihydroartemisinic_Acid->Arteannuin_M In vivo transformation

A simplified proposed biosynthetic pathway of this compound.

Isolation of this compound from Artemisia annua

The isolation of this compound from Artemisia annua is a multi-step process that involves extraction followed by chromatographic separation and purification. While specific protocols detailing the isolation of this compound are not as prevalent as those for artemisinin, a general methodology can be constructed based on the successful isolation of various sesquiterpenes from the plant. The key challenge lies in the separation of this compound from a complex mixture of structurally similar compounds.

General Experimental Protocol

The following protocol is a composite methodology derived from established procedures for the isolation of sesquiterpenoids from Artemisia annua.

2.1.1. Plant Material and Extraction

  • Plant Material: Dried aerial parts (leaves and flowering tops) of Artemisia annua are used as the starting material.

  • Extraction:

    • The dried plant material is coarsely powdered.

    • Extraction is typically performed using a non-polar solvent such as hexane or a slightly more polar solvent like chloroform or ethyl acetate to efficiently extract sesquiterpenes.

    • Soxhlet extraction or maceration with agitation are common methods. For a laboratory-scale extraction, maceration is often sufficient.

    • The solvent-to-plant material ratio is generally in the range of 10:1 (v/w).

    • The extraction is repeated multiple times (typically 3x) to ensure maximum recovery of the target compounds.

    • The extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Separation

The crude extract, being a complex mixture, requires chromatographic techniques for the separation of individual components.

  • Column Chromatography (Initial Fractionation):

    • The crude extract is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity to this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

    • Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • The elution can be isocratic or a shallow gradient to achieve fine separation of closely related sesquiterpenes.

    • Fractions corresponding to the peak of this compound are collected.

2.1.3. Crystallization and Characterization

  • Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate) to obtain pure crystals.

  • Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Isolation Workflow Start Dried Artemisia annua Extraction Extraction (Hexane or Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Enriched_Fraction This compound Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->Prep_HPLC Pure_Fraction Pure this compound Fraction Prep_HPLC->Pure_Fraction Crystallization Crystallization Pure_Fraction->Crystallization Final_Product Pure this compound Crystallization->Final_Product

A general workflow for the isolation of this compound.

Quantitative Data

Quantitative data specifically for this compound in Artemisia annua is not widely reported in the literature. The primary focus of quantitative analysis has been on artemisinin due to its established therapeutic importance. However, data on other major sesquiterpenes can provide a contextual understanding of the phytochemical landscape from which this compound is isolated.

CompoundPlant PartExtraction MethodAnalytical MethodYield (% of dry weight)Reference
ArtemisininLeavesMicrowave-assistedGC-MS0.29 - 0.85%[8]
ArtemisininLeavesSupercritical Fluid ExtractionGC-MS0.32%[8]
Arteannuin BLeavesMicrowave-assistedGC-MS0.18 - 1.23%[8]
Arteannuin BLeavesSupercritical Fluid ExtractionGC-MS1.18%[8]
Artemisinic AcidLeavesMicrowave-assistedGC-MS0.32 - 2.33%[8]
Artemisinic AcidLeavesSupercritical Fluid ExtractionGC-MS0.66%[8]

Note: The yields of these compounds can vary significantly based on the plant's geographical origin, harvest time, and the specific cultivar.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively investigated. However, studies on the structurally similar sesquiterpene, Arteannuin B, have provided insights into potential mechanisms of action. Arteannuin B has been shown to enhance the effectiveness of cisplatin in non-small cell lung cancer by regulating Connexin 43 and the MAPK signaling pathway.[9] Given the structural similarities, it is plausible that this compound may exhibit similar biological activities and modulate related signaling pathways.

The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known effects of Arteannuin B. It is important to note that this is a putative pathway and requires experimental validation for this compound.

Hypothesized Signaling Pathway Arteannuin_M This compound (Hypothesized) Cx43 Connexin 43 (Cx43) Arteannuin_M->Cx43 Upregulates Calcium_Influx Calcium Influx Cx43->Calcium_Influx Promotes MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Calcium_Influx->MAPK_Pathway Activates Cellular_Effects Cellular Effects (e.g., Apoptosis, Sensitization to Chemotherapy) MAPK_Pathway->Cellular_Effects

A hypothesized signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied component of Artemisia annua's rich chemical arsenal. This technical guide has outlined the current understanding of its natural sources and a plausible methodology for its isolation. The lack of extensive quantitative and bioactivity data for this compound highlights a significant research gap. Future investigations should focus on:

  • Developing and optimizing specific isolation protocols to obtain this compound in high purity and yield.

  • Conducting comprehensive quantitative analyses of this compound content across different Artemisia annua chemotypes and geographical locations.

  • Elucidating the specific biological activities of this compound and validating its effects on cellular signaling pathways.

Such research will not only enhance our fundamental understanding of this natural product but also unlock its potential for the development of novel therapeutic agents.

References

An In-depth Technical Guide to Arteannuin M: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Isolated from Artemisia annua, a plant with a long history in traditional medicine, this compound is a compound of growing interest within the scientific community.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

This compound is a structurally complex molecule with the molecular formula C₁₅H₂₄O₄ and a molecular weight of 268.35 g/mol .[2] While specific experimental data for some physical properties remain to be fully characterized in publicly available literature, the following table summarizes the key known and calculated attributes of this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O₄[2]
Molecular Weight 268.35 g/mol [2]
CAS Number 207446-90-0[2]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Soluble in DMSO, ethanol, methanol, and chloroform. Quantitative data not available.[3][4]

Spectral Data and Characterization

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Data of this compound A comprehensive table of the ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments will be compiled upon obtaining the full text of the pivotal Tetrahedron publication.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation pattern of this compound.

UPLC-Q-TOF-MS/MS Data: A study utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) has reported the following mass-to-charge ratios for this compound:

  • Calculated m/z: 268.1675

  • Measured m/z: 291.1563 ([M+Na]⁺)[5]

Infrared (IR) Spectroscopy

Experimental Protocols

Isolation and Purification of this compound from Artemisia annua

While a specific, detailed protocol for the isolation of this compound is not available, a general procedure can be adapted from methods used for the extraction of other sesquiterpene lactones from Artemisia annua.

Workflow for the Proposed Isolation of this compound

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Dried & Ground Artemisia annua extraction Soxhlet or Maceration with Hexane/Ethyl Acetate plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Pooling of Pure Fractions fraction_collection->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization arteannuin_m Pure this compound recrystallization->arteannuin_m hplc HPLC Analysis arteannuin_m->hplc nmr NMR Spectroscopy (¹H & ¹³C) arteannuin_m->nmr ms Mass Spectrometry arteannuin_m->ms ir IR Spectroscopy arteannuin_m->ir

Caption: Proposed workflow for the isolation and characterization of this compound.

Methodology:

  • Extraction: Dried and powdered aerial parts of Artemisia annua are subjected to extraction using a non-polar solvent such as hexane or ethyl acetate, either through maceration or Soxhlet extraction, to obtain a crude extract.

  • Column Chromatography: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. The resulting residue can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method specific for the quantification of this compound is not yet established in the literature. However, methods developed for the analysis of artemisinin and other sesquiterpenoids from Artemisia annua can be adapted and optimized.

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a suitable wavelength (to be determined based on the UV spectrum of pure this compound) or Evaporative Light Scattering Detector (ELSD).

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Biological Activity and Signaling Pathways

While this compound has been noted for its potential anti-malarial activity, detailed studies on its mechanism of action and its effects on specific signaling pathways are limited.[1] However, related compounds from Artemisia annua, such as Arteannuin B and Artemisinin, have been shown to possess anti-inflammatory properties through the modulation of key signaling cascades.

Potential Involvement in NF-κB and MAPK Signaling Pathways

Studies on Arteannuin B and Artemisinin have demonstrated their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. Given the structural similarities among these sesquiterpene lactones, it is hypothesized that this compound may also exert anti-inflammatory effects through similar mechanisms. Further research is necessary to confirm this hypothesis and to elucidate the specific molecular targets of this compound within these pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkb->cytokines arteannuin_m This compound (Hypothesized) arteannuin_m->mapk Inhibits arteannuin_m->nfkb Inhibits

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a promising natural product from Artemisia annua with potential therapeutic applications. This guide has summarized the current knowledge of its physical and chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully characterize its physical properties, develop and validate specific analytical methods, and elucidate its biological mechanisms of action. Such studies will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

Unveiling the Therapeutic Potential of Arteannuin M and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a sesquiterpene lactone isolated from the plant Artemisia annua, belongs to a class of compounds that has garnered significant scientific interest for its diverse biological activities. While its close relative, artemisinin, is a cornerstone in antimalarial therapy, the specific biological profile of this compound and its derivatives remains an area of emerging research. This technical guide provides a comprehensive overview of the known biological activities of arteannuin-class compounds, with a particular focus on Arteannuin B as a well-studied analog, to extrapolate the potential therapeutic applications of this compound. Due to the limited availability of specific data for this compound, this guide leverages existing research on its structural analogs to present a cohesive understanding of their shared biological potential, encompassing cytotoxic, anti-inflammatory, antiviral, and antiparasitic properties.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Arteannuin B and its Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Arteannuin BA549 (Lung Carcinoma)MTT Assay16.03[1]
Arteannuin BMCF7 (Breast Adenocarcinoma)MTT Assay8 - 36[2]
Arteannuin BHCT116 (Colon Carcinoma)MTT Assay8 - 36[2]
Arteannuin BJurkat (T-cell Leukemia)MTT Assay8 - 36[2]
Arteannuin BRD (Rhabdomyosarcoma)MTT Assay8 - 36[2]
Arteannuin B Conjugate (with 3-ethoxycarbonylpiperidine)MCF7 (Breast Adenocarcinoma)MTT Assay8 - 36[2]
Arteannuin B Conjugate (with 3-ethoxycarbonylpiperidine)HCT116 (Colon Carcinoma)MTT Assay8 - 36[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well microplates

  • Test compounds (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening A 1. Cell Seeding (96-well plate) B 2. Compound Addition (this compound/derivatives) A->B C 3. Incubation (24-72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Crystal Formation (in viable cells) D->E F 6. Solubilization of Formazan E->F G 7. Absorbance Reading (Microplate Reader) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Workflow for in vitro cytotoxicity screening.

Anti-inflammatory Activity

Sesquiterpene lactones from Artemisia annua have demonstrated significant anti-inflammatory properties. Arteannuin B, for instance, has been shown to inhibit the production of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Arteannuin B

ActivityCell LineInducerAssayEffectReference
Nitric Oxide (NO) Production InhibitionRat Peritoneal CellsLPSGriess AssaySignificant reduction[3]
Prostaglandin E2 (PGE2) Production InhibitionRat Peritoneal CellsLPSELISASignificant reduction[3]
Cytokine (VEGF, IL-1β, IL-6, TNF-α) Secretion InhibitionRat Peritoneal CellsLPSELISASignificant reduction[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound or derivatives)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control groups (cells with LPS only, and cells with medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many sesquiterpene lactones, including Arteannuin B, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway and Inhibition by Arteannuin Analogs LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Arteannuin Arteannuin Analogs (e.g., Arteannuin B) Arteannuin->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Antiviral Activity

Derivatives of artemisinin have shown a broad spectrum of antiviral activities. While specific studies on this compound are lacking, Arteannuin B has been evaluated for its potential against SARS-CoV-2.

Table 3: Antiviral Activity of Arteannuin B

CompoundVirusCell LineAssayEC50 (µM)Reference
Arteannuin BSARS-CoV-2Vero E6Time-of-drug-addition10.28 ± 1.12[4]
Experimental Protocol: Antiviral Screening Assay

A general workflow for screening natural products for antiviral activity involves infecting host cells with the virus and then treating them with the test compound.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • Complete cell culture medium

  • Test compounds

  • 96-well plates

  • Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a period of viral adsorption, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method. For example, in a plaque reduction assay, the number of viral plaques is counted. In an RT-qPCR based assay, the amount of viral RNA is quantified.

  • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

G cluster_workflow Experimental Workflow: Antiviral Screening A 1. Seeding of Host Cells B 2. Viral Infection A->B C 3. Treatment with This compound/derivatives B->C D 4. Incubation C->D E 5. Quantification of Viral Replication (e.g., RT-qPCR, Plaque Assay) D->E F 6. Data Analysis (EC50 Determination) E->F

Caption: Workflow for in vitro antiviral screening.

Antiparasitic Activity

The parent compound, artemisinin, is a potent antimalarial drug. While this compound is suggested to have antimalarial potential, quantitative data is not currently available in the literature. However, the activity of artemisinin and its derivatives against various parasites is well-documented.

Table 4: Antiparasitic Activity of Artemisinin and its Derivatives

CompoundParasiteAssayIC50Reference
ArtemisininPlasmodium falciparumIn vitro1.9 x 10⁻⁸ M[5]
DihydroartemisininPlasmodium falciparumIn vitro0.3 x 10⁻⁸ M[5]
ArtesunatePlasmodium falciparumIn vitro1.1 x 10⁻⁸ M[5]

Conclusion

The available scientific literature strongly suggests that this compound, as a member of the arteannuin class of sesquiterpene lactones, holds significant therapeutic potential. While direct experimental data for this compound is limited, the well-documented cytotoxic, anti-inflammatory, antiviral, and antiparasitic activities of its close analogs, particularly Arteannuin B and artemisinin, provide a strong rationale for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to explore the biological activities of this compound and its synthetic derivatives, paving the way for the development of novel therapeutic agents. Future research should focus on the isolation or synthesis of this compound and its derivatives in sufficient quantities for comprehensive biological evaluation to fully elucidate their therapeutic promise.

References

The Therapeutic Potential of Sesquiterpene Lactones from Artemisia annua: A Technical Guide with a Focus on Arteannuin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Artemisia annua L., also known as sweet wormwood, is a plant of significant medicinal importance, primarily as the source of the potent antimalarial drug, artemisinin.[1][2] Beyond artemisinin, this plant is a rich reservoir of other sesquiterpene lactones, a class of secondary metabolites known for a wide array of biological activities.[1][3] This technical guide explores the therapeutic potential of these compounds, with a particular focus on Arteannuin B, a non-artemisinin sesquiterpene lactone that has demonstrated promising anti-inflammatory and anticancer properties. While another constituent, Arteannuin M, has been isolated and synthesized, there is a notable scarcity of research into its specific therapeutic applications.[4][5][6] Therefore, this document will leverage the more extensive research on Arteannuin B and other related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Therapeutic Applications of Sesquiterpene Lactones from Artemisia annua

The sesquiterpene lactones found in Artemisia annua exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antiulcerogenic effects.

Anti-inflammatory Activity

Arteannuin B has been identified as a potent anti-inflammatory agent.[7] It has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB pathway.[7] This is a crucial pathway that regulates the expression of pro-inflammatory cytokines and enzymes. Other sesquiterpene lactones from Artemisia annua also exhibit anti-inflammatory properties, suggesting a common mechanism of action related to the modulation of key inflammatory signaling cascades.[8]

Anticancer Activity

Several studies have highlighted the anticancer potential of Arteannuin B. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, pancreas, prostate, and non-small cell lung cancer cells.[9][10] Notably, an extract of an artemisinin-deficient Artemisia annua preparation, which contained Arteannuin B as a key component, exhibited potent anticancer activity.[9] Furthermore, Arteannuin B has been found to enhance the efficacy of conventional chemotherapy drugs like cisplatin in non-small cell lung cancer.[11] Derivatives of Arteannuin B have also shown activity against leukemia cells in vitro.[12]

The anticancer mechanisms of artemisinin and its derivatives have been more extensively studied and are thought to involve the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of angiogenesis.[13][14]

Neuroprotective Effects

While specific studies on this compound's neuroprotective effects are lacking, artemisinin and its derivatives have demonstrated therapeutic potential in neurodegenerative disorders.[15][16] Their neuroprotective activities are attributed to their ability to reduce oxidative stress, inflammation, and the accumulation of amyloid-beta protein.[15]

Antiulcerogenic Activity

Certain sesquiterpene lactones from Artemisia annua, such as dihydro-epideoxyarteannuin B and deoxyartemisinin, have shown antiulcerogenic activity in animal models.[17] Their mechanism is suggested to be linked to an increase in prostaglandin synthesis.[17]

Quantitative Data on the Biological Activity of Arteannuin B

The following table summarizes the quantitative data available for the anti-tumor activity of Arteannuin B.

CompoundCell LineAssayIC50 ValueReference
Arteannuin BA549 (Human lung cancer)MTT assay16.03 μM[10]
Arteannuin B-PLGA MicrospheresA549 (Human lung cancer)MTT assay3.82 μM[10]
Arteannuin B Derivative (VI)P388 (Leukemia)In vitro growth inhibition97.5% inhibition at 10 µg/ml[12]
Arteannuin B Derivative (VII)P388 (Leukemia)In vitro growth inhibition80% inhibition at 10 µg/ml[12]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the therapeutic effects of Arteannuin B.

In Vitro Anti-inflammatory Activity Assessment
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of Arteannuin B for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).

In Vitro Anticancer Activity Assessment
  • Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231, MCF-7, MIA PaCa-2, PC-3, A549) and normal cells are used.[9]

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with different concentrations of Arteannuin B for a specified period (e.g., 48 or 72 hours). Cell viability is assessed by adding MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.[10]

  • Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9]

  • Apoptosis Assay: Apoptosis can be evaluated by various methods, including Annexin V/PI staining followed by flow cytometry, and analysis of caspase activation (e.g., caspase-3) by western blotting or colorimetric assays.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of sesquiterpene lactones from Artemisia annua are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Arteannuin B exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.[7] Specifically, it has been shown to covalently bind to the ubiquitin-conjugating enzyme UBE2D3, which inhibits the ubiquitination of RIP1 and NEMO, crucial steps for NF-κB activation.[7]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 RIP1_NEMO RIP1/NEMO Ubiquitination TRAF6->RIP1_NEMO IKK_complex IKK Complex TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa P p65_p50 p65/p50 (NF-κB) p65_p50->IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation ArteannuinB Arteannuin B UBE2D3 UBE2D3 ArteannuinB->UBE2D3 UBE2D3->RIP1_NEMO DNA DNA p65_p50_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines MAPK_Pathway ArteannuinB Arteannuin B Cx43 Connexin 43 (Upregulation) ArteannuinB->Cx43 Calcium Intracellular Ca²⁺ Increase ArteannuinB->Calcium Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis MAPK_Activation MAPK Pathway Activation Calcium->MAPK_Activation Cell_Sensitization Sensitization to Cisplatin MAPK_Activation->Cell_Sensitization Cell_Sensitization->Apoptosis Biosynthesis_Pathway MVA Mevalonate Pathway (Cytosol) IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastid) MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene Artemisinic_Acid Artemisinic Acid Amorphadiene->Artemisinic_Acid Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Acid->Dihydroartemisinic_Acid ArteannuinB Arteannuin B Artemisinic_Acid->ArteannuinB Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin

References

Unraveling the Molecular Intricacies: A Technical Guide to the Investigated Mechanism of Action of Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a detailed examination of the current understanding of the mechanism of action of Arteannuin M, a sesquiterpenoid lactone isolated from Artemisia annua. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds. While direct research on this compound is still emerging, this guide synthesizes available data and extrapolates potential mechanisms based on the activities of closely related analogues.

Executive Summary

This compound, a constituent of the traditional medicinal plant Artemisia annua, has garnered scientific interest for its potential biological activities. Investigations have indicated that this compound can modulate key inflammatory pathways, pointing towards a promising therapeutic profile. This document will delve into its known effects on tumor necrosis factor-alpha (TNF-α) and the proposed downstream signaling cascade involving the nuclear factor-kappa B (NF-κB) pathway. Furthermore, we will explore the cytotoxic potential of related compounds to provide a broader context for the therapeutic applications of this class of molecules.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The primary mechanism of action attributed to this compound and its analogues revolves around the attenuation of inflammatory responses. This is primarily achieved through the modulation of TNF-α and the subsequent inhibition of the NF-κB signaling pathway.

Inhibition of TNF-α

This compound has been shown to contribute to the degradation of TNF-α, a critical pro-inflammatory cytokine involved in systemic inflammation. While specific quantitative data on the direct inhibition of TNF-α by this compound is not yet widely available, studies on extracts of Artemisia annua containing this compound have demonstrated a significant reduction in TNF-α production in activated neutrophils. For instance, one study showed that an extract of A. annua completely inhibited TNF-α production at concentrations of 50, 100, and 200 μg/mL[1]. At lower concentrations of 25, 10, and 5 μg/mL, the extract inhibited TNF-α production by 89%, 54%, and 38%, respectively[1].

Proposed Inhibition of the NF-κB Signaling Pathway

TNF-α exerts its pro-inflammatory effects predominantly through the activation of the NF-κB signaling pathway. It is therefore highly probable that this compound's mechanism of action involves the suppression of this critical pathway. This hypothesis is strongly supported by studies on closely related compounds such as Arteannuin B and Dihydroarteannuin[2][3]. These compounds have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step for the transcription of pro-inflammatory genes.

The proposed signaling pathway is as follows:

Arteannuin_M_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation ArteannuinM This compound ArteannuinM->IKK Inhibits DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Cytotoxic Activity of Related Arteannuin Compounds

CompoundA549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Jurkat (T-cell leukemia) IC50 (µM)RD (Rhabdomyosarcoma) IC50 (µM)Reference
Arteannuin B (1) 19.54 ± 0.0632.52 ± 0.0936.10 ± 0.0735.95 ± 0.0624.84 ± 0.05[4]
Derivative 3a 83.42 ± 0.0874.03 ± 0.0495.96 ± 0.05> 10078.29 ± 0.15[4]
Derivative 3b 89.55 ± 0.0699.79 ± 0.0498.33 ± 0.0391.16 ± 0.0698.43 ± 0.03[4]
Derivative 3d 17.43 ± 0.0620.51 ± 0.0718.22 ± 0.0527.3 ± 0.098.57 ± 0.04[4]
Derivative 3e 18.15 ± 0.0519.14 ± 0.0519.36 ± 0.0730.74 ± 0.111.27 ± 0.04[4]
Derivative 3f 56.43 ± 0.0363.13 ± 0.0660.82 ± 0.0469.93 ± 0.0946.15 ± 0.03[4]
Derivative 3h 91.7 ± 0.05> 10092.77 ± 0.04> 10071.53 ± 0.06[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound. These protocols are based on established methods used for related compounds.

TNF-α Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on TNF-α production in stimulated immune cells.

Methodology:

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.

NF-κB Signaling Pathway Analysis (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the TNF-α inhibition assay.

  • Protein Extraction:

    • Cytoplasmic and Nuclear Fractions: Lyse the cells using a nuclear and cytoplasmic extraction kit to separate the protein fractions.

    • Whole-Cell Lysates: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts or Lamin B1 for nuclear extracts) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_TNFa_Assay TNF-α Inhibition Assay cluster_WesternBlot NF-κB Pathway Analysis A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D 24h G Cell Lysis & Protein Extraction (Cytoplasmic/Nuclear/Whole Cell) C->G Time course E Perform ELISA for TNF-α D->E F Analyze Data E->F H Protein Quantification (BCA) G->H I SDS-PAGE & Western Blot H->I J Antibody Incubation (p-IκBα, IκBα, p65) I->J K Detection & Analysis J->K

A generalized workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects through the modulation of inflammatory pathways, primarily by inhibiting TNF-α and subsequently the NF-κB signaling cascade. While direct and comprehensive studies on this compound are needed to fully elucidate its mechanism of action and therapeutic potential, the data from related compounds provide a solid foundation for future research.

Further investigations should focus on:

  • Determining the precise molecular target of this compound within the NF-κB pathway.

  • Quantifying the IC50 values of this compound against a panel of cancer cell lines and in various inflammatory models.

  • Conducting in vivo studies to validate the anti-inflammatory and potential anti-cancer efficacy of this compound.

The insights provided in this whitepaper aim to catalyze further research into this compound, a promising natural compound with the potential for development into a novel therapeutic agent.

References

In Silico Prediction of Arteannuin M Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and characterize the molecular targets of Arteannuin M, a sesquiterpenoid isolated from Artemisia annua. This document is intended for researchers, scientists, and drug development professionals interested in the computational prediction of drug targets.

Introduction to this compound and Rationale for In Silico Target Prediction

This compound is a natural product found in Artemisia annua, a plant renowned for producing the potent antimalarial drug artemisinin.[1][2] While related to artemisinin, this compound possesses its own distinct chemical structure and pharmacological properties. Preliminary studies suggest that this compound exhibits anti-inflammatory effects, with evidence pointing towards its ability to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) in animal models of osteoarthritis.[3] However, the precise molecular targets and mechanisms of action underlying these effects remain largely uncharacterized.

In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the biological targets of a small molecule like this compound.[4][5][6] These computational techniques can prioritize potential protein targets for subsequent experimental validation, thereby accelerating the drug discovery process.[7][8] This guide outlines a plausible computational workflow to elucidate the targets of this compound, starting from its known anti-inflammatory activity and expanding to a broader target landscape.

A Hypothetical In Silico Workflow for this compound Target Identification

A multi-faceted in silico approach, integrating both ligand-based and structure-based methods, would be optimal for predicting the targets of this compound. The overall workflow is depicted in the diagram below.

G cluster_0 Data Preparation cluster_1 In Silico Prediction cluster_2 Analysis & Prioritization cluster_3 Experimental Validation A This compound Structure (SDF/MOL2) C Reverse Docking (Against Inflammation-Related Targets) A->C D Pharmacophore Modeling & Virtual Screening A->D B Protein Target Databases (PDB, UniProt, ChEMBL) B->C E Network Pharmacology (PPI Network Construction) B->E F Binding Affinity & Docking Score Analysis C->F D->F G Pathway & GO Enrichment Analysis E->G H Prioritized Target List F->H G->H I In Vitro Binding Assays (SPR, MST) H->I J Cell-Based Functional Assays H->J

A hypothetical workflow for the in silico prediction of this compound targets.

Data Presentation: Hypothetical In Silico Prediction Results

The following tables summarize the kind of quantitative data that would be generated from the in silico workflow described above. Note: This data is purely illustrative and intended to exemplify the output of such an analysis.

Table 1: Hypothetical Reverse Docking Results of this compound against Key Inflammatory Targets

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
TNF-α Converting Enzyme (TACE)2I47-9.2150HIS-405, GLU-406, TYR-441
IKKβ4KIK-8.7250LYS-44, GLU-149, CYS-99
p38 MAPK3S3I-8.1400LYS-53, MET-109, GLY-110
COX-25IKR-7.9550ARG-120, TYR-355, SER-530
JNK13PZE-7.5700LYS-55, MET-111, GLN-119

Table 2: Hypothetical Top-Ranked Targets from a Genome-Wide Reverse Docking Screen

Target ProteinGene SymbolDocking Score (kcal/mol)Predicted FunctionCellular Pathway
Peroxisome proliferator-activated receptor gammaPPARG-9.8Lipid metabolism, InflammationPPAR signaling pathway
B-cell lymphoma 2BCL2-9.5Apoptosis regulationApoptosis
Mitogen-activated protein kinase 14MAPK14-9.1Signal transductionMAPK signaling pathway
Cyclooxygenase-2PTGS2-8.9Inflammation, Prostanoid biosynthesisArachidonic acid metabolism
Nuclear factor kappa B subunit 1NFKB1-8.6Transcription factor, Immune responseNF-κB signaling pathway

Experimental Protocols for Target Validation

Following the in silico predictions, experimental validation is crucial. Below are detailed methodologies for key validation experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
  • Immobilization of Target Protein:

    • Recombinantly express and purify the high-priority target proteins (e.g., TACE, IKKβ).

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~2000 Resonance Units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a serial dilution of this compound (e.g., 0.1 to 100 µM) in a running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the immobilized target protein surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

In Vitro Kinase Assay for IKKβ Inhibition
  • Assay Setup:

    • Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP, and 1 µg of recombinant IKKβ.

    • Add varying concentrations of this compound or a known IKKβ inhibitor (as a positive control) to the reaction mixture.

    • Initiate the kinase reaction by adding 1 µg of the substrate (e.g., a GST-tagged IκBα fragment).

  • Reaction and Detection:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a phospho-specific antibody against IκBα.

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the in silico prediction of this compound targets.

G cluster_0 Reverse Docking Workflow A This compound 3D Structure C Molecular Docking Simulation A->C B Target Protein Library (e.g., Human Kinome) B->C D Scoring & Ranking (Based on Binding Energy) C->D E Hit List of Potential Targets D->E

A simplified workflow for reverse docking.

G cluster_0 Hypothesized Anti-inflammatory Mechanism of this compound ArteannuinM This compound IKK IKK Complex ArteannuinM->IKK Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation

Hypothesized NF-κB signaling pathway as a target for this compound.

This technical guide provides a framework for the in silico prediction of this compound targets. By combining various computational methods and validating the predictions through rigorous experimental protocols, it is possible to elucidate the molecular mechanisms of this promising natural product. The presented workflows, data tables, and diagrams serve as a template for conducting such research.

References

The Enigmatic Sesquiterpene: A Technical Guide to Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteannuin M is a cadinane-type sesquiterpene lactone originating from the medicinal plant Artemisia annua. While its close relative, artemisinin, is a cornerstone of modern antimalarial therapy, this compound remains a molecule of significant interest yet limited biological characterization. This document provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details the key synthetic methodologies, including a total synthesis and a reconstructive synthesis from artemisinin, providing step-by-step protocols for these landmark experiments. Due to the sparse public data on its specific biological activity, this guide also contextualizes this compound within the broader family of bioactive sesquiterpenoids from A. annua, summarizing their known cytotoxic and anti-inflammatory properties to highlight potential avenues for future research into this intriguing natural product.

Discovery and History

This compound is a naturally occurring sesquiterpene that can be isolated from Artemisia annua, the same plant renowned for producing the potent antimalarial compound artemisinin[1]. The history of this compound is closely tied to the broader phytochemical exploration of this plant, which intensified following the discovery of artemisinin in the 1970s[2].

The formal scientific literature first describes the synthesis of this compound in 2001. In a study focused on the structure elucidation of other novel cadinane diols from A. annua, Sy et al. reported a reconstructive synthesis of Arteannuins K, L, and M. This work also corrected the previously misassigned stereochemistry of the 5-hydroxyl group for these compounds[2][3][4].

Also in 2001, the first total synthesis of (+)-Arteannuin M was accomplished by Barriault and Deon, providing a landmark achievement in the synthetic chemistry of this natural product[5][6]. This enantiomer of the natural product helped to unambiguously establish its absolute configuration[5]. Despite these synthetic milestones, dedicated studies on the isolation, quantification, and biological activity of this compound have been limited, and it remains a less-characterized constituent of A. annua compared to compounds like artemisinin and Arteannuin B.

Chemical Properties

This compound is a member of the cadinane class of sesquiterpenoids. A summary of its key chemical properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₄MedChemExpress
Molecular Weight 268.35 g/mol MedChemExpress
Class Sesquiterpene, Cadinane[7]
Natural Source Artemisia annua[1]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols: Chemical Synthesis

Two primary synthetic routes to this compound have been described in the literature: a total synthesis of its enantiomer, (+)-Arteannuin M, and a reconstructive synthesis from the more abundant natural product, artemisinin.

Total Synthesis of (+)-Arteannuin M

The first total synthesis was reported by Barriault and Deon in 2001[5]. The key step in their approach is a tandem oxy-Cope/transannular ene reaction to construct the core bicyclic structure of the molecule with high diastereoselectivity.

Methodology:

  • Preparation of the Divinylcyclohexanol Precursor: The synthesis begins with the preparation of a 1,2-divinylcyclohexanol intermediate. This is achieved by a halogen-metal exchange of a 3-iodo-3-butenol silyl ether using tert-butyllithium, followed by the addition of a ketone derived from (+)-limonene.

  • Tandem oxy-Cope/Ene Reaction: The divinylcyclohexanol precursor is heated in toluene with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a sealed tube. This condition triggers a sequence of pericyclic reactions: an oxy-Cope rearrangement followed by a transannular ene reaction. This key step forms the cadinane framework of this compound as a single diastereoisomer.

  • Subsequent Functional Group Manipulations: Following the construction of the core, a series of standard organic chemistry transformations are employed to install the remaining functional groups and complete the synthesis of (+)-Arteannuin M.

total_synthesis Total Synthesis Workflow of (+)-Arteannuin M start Ketone from (+)-limonene step1 1,2-Divinylcyclohexanol Precursor start->step1 reagent1 3-iodo-3-butenol silyl ether + t-BuLi reagent1->step1 step2 Tandem Reaction: oxy-Cope / Ene step1->step2 Heat, DBU step3 Bicyclic Core (Cadinane Framework) step2->step3 step4 Functional Group Manipulation step3->step4 end (+)-Arteannuin M step4->end

Total synthesis workflow for (+)-Arteannuin M.
Reconstructive Synthesis from Artemisinin

Sy et al. described a synthesis of this compound as part of a larger study on related compounds[3]. This approach utilizes the readily available artemisinin as a starting material.

Methodology:

  • Starting Material: The synthesis begins with artemisinin, isolated from A. annua.

  • Chemical Transformation: A series of chemical transformations are performed to convert the artemisinin scaffold into dihydro-epi-deoxyarteannuin B.

  • Conversion to this compound: Further synthetic steps, which involve stereochemical corrections and functional group interconversions, are used to transform the intermediate into this compound. The specifics of this multi-step process are detailed in the 2001 Tetrahedron publication. This route was instrumental in confirming the correct relative stereochemistry of this compound.

reconstructive_synthesis Reconstructive Synthesis of this compound start Artemisinin (from A. annua) step1 Chemical Transformation start->step1 intermediate Dihydro-epi-deoxy- arteannuin B step1->intermediate step2 Multi-step Conversion & Stereochemical Correction intermediate->step2 end This compound step2->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arteannuin M and its related sesquiterpenoid compounds found in Artemisia annua. The document covers their biosynthesis, chemical structures, and biological activities, with a focus on providing practical information for research and development.

Introduction to this compound and Related Compounds

Artemisia annua, commonly known as sweet wormwood, is a medicinal plant renowned for producing a diverse array of bioactive sesquiterpenoids. While artemisinin is the most famous of these compounds due to its potent antimalarial properties, a number of structurally related molecules, including this compound, are also present in the plant. These compounds share a common biosynthetic origin and exhibit a range of biological activities that are of significant interest to the scientific community. This guide will delve into the chemical and biological landscape of this compound and its analogues, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of Sesquiterpenoids in Artemisia annua

The concentration of this compound and its related compounds can vary significantly depending on the plant chemotype, geographical origin, and developmental stage. While specific quantitative data for this compound is not extensively reported in publicly available literature, the concentrations of several key related sesquiterpenoids have been determined in various studies. These data provide a valuable reference for understanding the phytochemical profile of Artemisia annua.

CompoundPlant PartConcentration Range (% dry weight)Analytical MethodReference
ArtemisininLeaves0.01 - 1.4HPLC, LC-MS[1][2]
Flowers0.42 ± 0.03HPLC[1]
Arteannuin BAerial Parts0.046 - 0.859UPLC-PDA[3]
Leaves & FlowersHigher in northern China chemotypesNot specified[4]
Arteannuin CAerial Parts0.021 - 0.297UPLC-PDA[3]
Dihydroartemisinic acid (DHAA)Aerial Parts0.042 - 1.358UPLC-PDA[3]
Artemisinic acid (AA)Aerial Parts0.044 - 1.517UPLC-PDA[3]
Leaves & FlowersHigher in northern China chemotypesNot specified[4]

Note: The concentration of these compounds is highly variable. The data presented represents a range of reported values and should be considered as a general guideline.

Biosynthesis of this compound and Related Cadinane Sesquiterpenoids

The biosynthesis of this compound and its relatives originates from the isoprenoid pathway, specifically from the cyclization of farnesyl pyrophosphate (FPP). The pathway leading to artemisinin is the most studied, and it is understood that other cadinane sesquiterpenoids, including this compound, diverge from common intermediates. The biosynthesis is a complex process that is believed to involve both enzymatic and non-enzymatic steps.

Artemisinin_Biosynthesis cluster_artemisinin Artemisinin Pathway cluster_arteannuin_m This compound Branch FPP Farnesyl Pyrophosphate (FPP) Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde ADH1 Artemisinic_Acid Artemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid ALDH1 Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Aldehyde->Dihydroartemisinic_Acid DBR2 Arteannuin_B Arteannuin B Artemisinic_Acid->Arteannuin_B Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Non-enzymatic oxidation Arteannuin_M_precursor Hypothetical Precursors Dihydroartemisinic_Acid->Arteannuin_M_precursor Arteannuin_M This compound Arteannuin_M_precursor->Arteannuin_M

Biosynthesis of Artemisinin and related compounds.

Experimental Protocols

General Protocol for the Isolation of Sesquiterpene Lactones from Artemisia annua

This protocol provides a general framework for the extraction and isolation of sesquiterpene lactones, which can be adapted for the specific target of this compound.

Isolation_Workflow Start Dried & Powdered Artemisia annua leaves Extraction Extraction with Hexane or other nonpolar solvent Start->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (Crude Extract) Filtration->Evaporation1 Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Acetonitrile) Evaporation1->Partitioning Evaporation2 Evaporation of Acetonitrile Phase Partitioning->Evaporation2 Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Evaporation2->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization

General workflow for sesquiterpene lactone isolation.

Methodology:

  • Extraction: Dried and powdered leaves of Artemisia annua are extracted with a nonpolar solvent such as hexane. This can be done using maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between hexane and acetonitrile, to separate compounds based on their polarity. Artemisinin and related compounds typically partition into the more polar acetonitrile phase.

  • Chromatography: The residue from the acetonitrile phase is then subjected to column chromatography on silica gel. A gradient elution system, such as increasing concentrations of ethyl acetate in hexane, is used to separate the different sesquiterpenoids.

  • Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds. Fractions containing compounds of interest are then further purified using techniques like preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The purified compounds are then subjected to structural analysis using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[5][6][7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

In Vivo Anticancer Activity (Xenograft Model)

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard preclinical models to evaluate the in vivo efficacy of anticancer compounds.[8][9][10]

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the growth of the tumors by measuring their dimensions with calipers.

  • Treatment: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound, formulated in a suitable vehicle) and a vehicle control to the respective groups according to a predetermined schedule and route of administration.

  • Tumor Volume Measurement: Continue to measure tumor volumes throughout the treatment period.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anticancer efficacy of the compound.

Biological Activities and Signaling Pathways

While the primary focus of research on Artemisia annua compounds has been on their antimalarial activity, there is growing evidence for their potential as anticancer agents. Arteannuin B, a close structural relative of this compound, has been shown to enhance the effectiveness of cisplatin in non-small cell lung cancer by modulating the MAPK signaling pathway.[11] Artemisinin and its derivatives have been reported to affect various signaling pathways implicated in cancer, including the Wnt/β-catenin, mTOR, and NF-κB pathways.[12] It is plausible that this compound may exert its biological effects through similar mechanisms.

Signaling_Pathways cluster_pathways Potential Cellular Targets cluster_effects Cellular Effects Arteannuin_M This compound / Related Compounds MAPK MAPK Pathway Arteannuin_M->MAPK Modulates mTOR mTOR Pathway Arteannuin_M->mTOR Modulates NFkB NF-κB Pathway Arteannuin_M->NFkB Modulates Wnt Wnt/β-catenin Pathway Arteannuin_M->Wnt Modulates Proliferation Inhibition of Proliferation MAPK->Proliferation Apoptosis Induction of Apoptosis MAPK->Apoptosis mTOR->Proliferation NFkB->Proliferation NFkB->Apoptosis Wnt->Proliferation Angiogenesis Inhibition of Angiogenesis

Potential signaling pathways modulated by this compound.

Conclusion

This compound and its related compounds from Artemisia annua represent a promising area for drug discovery and development. Their complex chemistry and diverse biological activities warrant further investigation. This technical guide provides a foundational resource for researchers to explore the potential of these natural products, from their basic chemistry and biology to their preclinical evaluation. Future research should focus on elucidating the precise mechanisms of action of this compound and optimizing its therapeutic potential.

References

The Stereochemistry of Arteannuin M: A Detailed Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Arteannuin M, a sesquiterpene isolated from Artemisia annua, belongs to the cadinane class of natural products. Its structural complexity, characterized by multiple stereocenters, has presented a significant challenge in its stereochemical assignment. This technical guide provides a comprehensive overview of the elucidation of the stereochemistry of this compound, focusing on the pivotal data and experimental methodologies that have definitively established its absolute and relative configuration.

Corrected Stereochemical Assignment and Absolute Configuration

Initial reports on the stereochemistry of this compound were later corrected through the first total synthesis of its enantiomer, (+)-Arteannuin M.[1][2][3] This synthetic achievement unambiguously confirmed the relative configuration at the C4 position and revised the stereochemistry at the C5 position.[2] Furthermore, by comparing the optical rotation of the synthetic (+)-enantiomer with that of the natural product, the absolute configuration of natural (-)-Arteannuin M was firmly established.[2]

Quantitative Stereochemical Data

The primary quantitative data supporting the stereochemical assignment of this compound is its specific optical rotation. A comparison of the experimentally determined values for the natural product and its synthetic enantiomer was crucial in defining the absolute configuration.

CompoundSpecific Rotation ([(\alpha)]D)Concentration (c)Solvent
Natural (-)-Arteannuin M-31.1°1.25CHCl3
Synthetic (+)-Arteannuin M+34.1°0.26CH2Cl2

Experimental Protocols

The definitive determination of this compound's stereochemistry relied on a combination of total synthesis and spectroscopic analysis.

Total Synthesis of (+)-Arteannuin M

The enantioselective total synthesis of (+)-Arteannuin M was instrumental in correcting the initial stereochemical assignment.[1][2][3] A key step in this synthesis was a tandem oxy-Cope/transannular ene reaction, which proceeded with a high degree of diastereoselectivity to construct the core bicyclic structure.[1][2][4][5]

Key Stereocontrolled Reaction: Tandem Oxy-Cope/Ene Reaction

The synthesis commenced from (+)-limonene, establishing the initial stereocenter. A crucial step involved the formation of a 1,2-divinylcyclohexanol intermediate. This intermediate, upon heating, underwent a tandem oxy-Cope rearrangement followed by a transannular ene reaction. This concerted process efficiently constructed the cadinane framework with a high degree of stereocontrol, leading to a single detectable diastereoisomer.[2] The stereochemical outcome was preserved from the starting material due to a preferred pseudoequatorial orientation of the functionalized alkyl chain in the reaction intermediate.[5]

Spectroscopic Confirmation

The structure of the synthetic (+)-Arteannuin M was rigorously confirmed by comparing its spectroscopic data with that of the natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of the synthetic (+)-Arteannuin M were recorded at 500 MHz and 125 MHz, respectively, in CDCl3.[2] These spectra were found to be identical to those of the natural (-)-Arteannuin M, confirming the relative configuration of all stereocenters in the synthetic product.[2] The high level of stereocontrol in subsequent steps, such as the methylation to install the C11 methyl group, was also confirmed by NMR, showing the formation of a single β-isomer.[2]

Mosher Ester Analysis

While not directly applied to this compound in the cited literature, the use of Mosher ester analysis was mentioned as a technique to confirm the stereochemistry of the 5-hydroxyl group in related arteannuins K, L, and M.[6] This method involves the formation of diastereomeric esters with a chiral reagent (Mosher's acid) and subsequent analysis of their 1H NMR spectra to determine the absolute configuration of the alcohol center.

Visualization of Stereochemical Elucidation

The following diagram illustrates the logical workflow that led to the definitive stereochemical assignment of this compound.

Stereochemistry_Elucidation cluster_synthesis Total Synthesis of (+)-Arteannuin M cluster_analysis Analysis and Comparison cluster_conclusion Conclusion start Starting Material ((+)-Limonene) key_step Key Stereocontrolled Step: Tandem Oxy-Cope/Ene Reaction start->key_step Multiple Steps synthetic_product Synthetic (+)-Arteannuin M key_step->synthetic_product High Diastereoselectivity nmr_comparison NMR Spectroscopic Comparison (1H and 13C) synthetic_product->nmr_comparison optical_rotation Optical Rotation Comparison synthetic_product->optical_rotation natural_product Natural (-)-Arteannuin M natural_product->nmr_comparison natural_product->optical_rotation relative_config Confirmed Relative Stereochemistry nmr_comparison->relative_config absolute_config Established Absolute Stereochemistry optical_rotation->absolute_config

Caption: Workflow for the stereochemical elucidation of this compound.

References

The Evolving Landscape of Artemisia Bioactivity: A Technical Guide to the Contributions of Key Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Extracts from Artemisia annua L. have long been a focal point of biomedical research, primarily due to the potent antimalarial compound, artemisinin. However, the therapeutic efficacy of the whole plant extract often surpasses that of isolated artemisinin, suggesting the presence of other bioactive constituents that may act synergistically. This technical guide provides an in-depth analysis of the contributions of key sesquiterpenoids to the bioactivity of Artemisia extracts, with a comparative focus on artemisinin, arteannuin B, and the lesser-known arteannuin M. While extensive research has illuminated the roles of artemisinin and arteannuin B, this paper also highlights the significant knowledge gaps surrounding this compound, a compound frequently cited in phytochemical profiles yet largely uncharacterized in terms of its specific biological functions. This guide synthesizes current literature to present quantitative bioactivity data, detailed experimental protocols for extraction and analysis, and visual representations of key signaling pathways and experimental workflows to aid researchers in navigating this complex and promising field of study.

Introduction: Beyond Artemisinin

The discovery of artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, revolutionized the treatment of malaria and earned its discoverer, Tu Youyou, the 2015 Nobel Prize in Physiology or Medicine.[1] Artemisinin-based combination therapies (ACTs) are now the standard of care for Plasmodium falciparum malaria worldwide.[2] Despite this success, a growing body of evidence suggests that the bioactivity of crude Artemisia annua extracts is not solely attributable to artemisinin. Other compounds within the extract, including flavonoids and other sesquiterpenoids, may contribute to the overall therapeutic effect through synergistic, additive, or independent mechanisms.[3][4]

This guide focuses on the sesquiterpenoid class of compounds, which, beyond artemisinin, includes notable molecules such as arteannuin B and this compound. While arteannuin B is gaining recognition for its distinct anti-inflammatory and anticancer properties, this compound remains an enigmatic component.[5][6] This document aims to provide a clear, data-driven overview of what is currently known about these compounds, offering a valuable resource for researchers seeking to understand the multifaceted bioactivity of Artemisia extracts and to identify new avenues for drug discovery and development.

Comparative Bioactivity of Key Sesquiterpenoids

The primary bioactive sesquiterpenoids in Artemisia annua exhibit a range of therapeutic effects, from antimalarial to anticancer and anti-inflammatory activities. The following table summarizes the available quantitative data for artemisinin and arteannuin B. Notably, there is a significant lack of published quantitative bioactivity data for this compound.

CompoundBioactivityCell Line / ModelIC50 / EC50Reference
Artemisinin AntimalarialPlasmodium falciparum~70 µM[7]
AnticancerVarious human cancer cell linesVaries widely[8][9]
Anti-inflammatoryLPS-stimulated RAW 264.7 cells-[10]
Arteannuin B AnticancerEhrlich ascites tumor cells47 µM[11]
AnticancerA549 (human lung cancer)16.03 µM (as pure compound)[12]
AnticancerA549 (in microspheres)3.82 µM[12]
AntiviralSARS-CoV-2 in Vero E6 cells10.28 µM[11]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages-[5]
This compound Antimalarial-Data not available[13]
Anti-inflammatory-Data not available[14]
Anticancer-Data not available-

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of Artemisia sesquiterpenoids stem from their distinct mechanisms of action. While artemisinin's activity is largely dependent on its endoperoxide bridge, compounds like arteannuin B, which lack this feature, operate through different molecular pathways.

Artemisinin: Heme-Activated Oxidative Stress

The prevailing mechanism for artemisinin's antimalarial activity involves its activation by intraparasitic heme, a byproduct of hemoglobin digestion by the malaria parasite.[15] This interaction cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[15] These highly reactive molecules then damage parasite proteins, lipids, and other vital biomolecules, leading to parasite death.[15] Additionally, artemisinin has been shown to inhibit the Plasmodium falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6), disrupting calcium homeostasis within the parasite.[15][16]

In cancer cells, a similar mechanism is proposed, where the higher intracellular iron concentrations in cancer cells facilitate the generation of ROS, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis.[17][18]

Artemisinin_Mechanism Artemisinin Artemisinin (with endoperoxide bridge) Activation Activation Artemisinin->Activation PfATP6 PfATP6 Inhibition Artemisinin->PfATP6 Heme Heme (Fe²⁺) (from hemoglobin digestion) Heme->Activation ROS Reactive Oxygen Species (ROS) & Carbon-centered Radicals Activation->ROS Damage Cellular Damage ROS->Damage Proteins Protein Alkylation Damage->Proteins Lipids Lipid Peroxidation Damage->Lipids Death Parasite Death Proteins->Death Lipids->Death PfATP6->Death

Caption: Proposed mechanism of action for Artemisinin.

Arteannuin B: Inhibition of the NF-κB Signaling Pathway

Arteannuin B has demonstrated significant anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] Anomalous activation of NF-κB is a hallmark of many inflammatory diseases.[5] Mechanistically, arteannuin B has been shown to covalently bind to the catalytic cysteine 85 of the ubiquitin-conjugating enzyme UBE2D3.[5] This action inhibits the ubiquitination of key signaling proteins like RIP1 and NEMO, which is a critical step for NF-κB activation.[5] By preventing the activation of NF-κB, arteannuin B effectively down-regulates the expression of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[5]

ArteannuinB_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α TRAF2_RIP1 TRAF2/RIP1 LPS_TNF->TRAF2_RIP1 Ubiquitination Ubiquitination TRAF2_RIP1->Ubiquitination UBE2D3 UBE2D3 UBE2D3->Ubiquitination IKK_Complex IKK Complex Ubiquitination->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates IkB->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates ArteannuinB Arteannuin B ArteannuinB->UBE2D3 inhibits DNA DNA NFkB_translocation->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB pathway by Arteannuin B.

This compound: An Uncharacterized Mechanism

Currently, there is a notable absence of published research detailing the mechanism of action for this compound. While it is available commercially for anti-malarial research, its specific molecular targets and the signaling pathways it may modulate remain to be elucidated.[13] The structural similarity to other sesquiterpenoids suggests potential for anti-inflammatory or cytotoxic activities, but this requires experimental validation.

Synergistic and Antagonistic Interactions

The concept of synergy is central to understanding the enhanced efficacy of whole Artemisia extracts. Several studies have investigated the interactions between artemisinin and other co-occurring compounds.

  • Arteannuin B: Has been shown to have a synergistic interaction with artemisinin against chloroquine-resistant strains of P. falciparum.[19][20] This suggests that arteannuin B may help to overcome resistance mechanisms.[20]

  • Other Compounds: A combination of artemisinin with arteannuin B, arteannuic acid, and scopoletin resulted in a significantly sharper reduction in parasitemia in murine malaria models compared to artemisinin alone, indicating clear pharmacodynamic synergism.[21] This combination also improved the pharmacokinetic profile of artemisinin, increasing its bioavailability.[21] Conversely, some biosynthetic precursors of artemisinin, such as artemisitene, have shown antagonistic effects.[20]

The interactions involving this compound have not yet been reported in the scientific literature.

Experimental Protocols

Reproducible and standardized methodologies are critical for the study of Artemisia extracts and their bioactive components. This section outlines key experimental protocols.

Extraction and Isolation of Sesquiterpenoids

A general workflow for the extraction and isolation of sesquiterpenoids from Artemisia annua is presented below. The choice of solvent is critical, with non-polar solvents like hexane favoring the extraction of artemisinin and arteannuin B, while more polar solvents like ethanol will co-extract a wider range of compounds including flavonoids and phenolic acids.[7][22]

Extraction_Workflow Plant_Material Dried & Powdered Artemisia annua leaves Extraction Extraction (e.g., Maceration, Soxhlet, UAE, SFE) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Solvent Solvent (e.g., Hexane, Ethanol, Dichloromethane) Solvent->Extraction Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, Prep-HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Crystallization Crystallization / Purification Fractions->Crystallization Isolated_Compounds Isolated Compounds (Artemisinin, Arteannuin B, etc.) Crystallization->Isolated_Compounds Analysis Identification & Quantification (HPLC, GC-MS, NMR) Isolated_Compounds->Analysis

Caption: General workflow for extraction and isolation.

Protocol: Maceration Extraction

  • Preparation: Weigh 100 g of dried, powdered aerial parts of Artemisia annua.

  • Extraction: Place the plant material in a suitable flask and add 1 L of n-hexane (or another appropriate solvent).

  • Incubation: Seal the flask and allow it to stand at room temperature for 72 hours with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Drying: Dry the resulting crude extract completely, for example, using a freeze-drier.

  • Storage: Store the crude extract in an airtight, light-protected container at 4°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of artemisinin, arteannuin B, and other sesquiterpenoids in an extract.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A common mobile phase is a mixture of acetonitrile and water, for example, in a 65:35 (v/v) ratio. The exact ratio may need to be optimized depending on the specific compounds of interest.

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard (e.g., artemisinin) in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.5 - 5 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the crude extract in the mobile phase to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 20 µL.

    • Detection Wavelength: Approximately 210-216 nm for artemisinin (which has a weak chromophore). For other compounds, the wavelength should be optimized.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention time of the standards.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of the analyte in the sample.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Artemisia extracts or isolated compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds (extract or isolated compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The bioactivity of Artemisia annua extracts is a complex interplay of multiple constituents. While artemisinin remains the most celebrated compound, it is clear that other sesquiterpenoids, particularly arteannuin B, make significant contributions to the overall therapeutic profile, especially in the realms of inflammation and oncology. The synergistic interactions observed between these compounds underscore the potential advantages of using whole-plant extracts or rationally designed combinations of purified compounds.

The most significant gap in our current understanding is the role of this compound. Despite being a known constituent, its bioactivity, mechanism of action, and potential for synergistic interactions remain virtually unexplored. Future research should prioritize the following:

  • Isolation and Characterization: Development of efficient protocols for the isolation of this compound in quantities sufficient for comprehensive biological testing.

  • Bioactivity Screening: Systematic evaluation of this compound's antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.

  • Mechanistic Studies: Elucidation of the molecular targets and signaling pathways affected by this compound.

  • Interaction Studies: Investigation of the synergistic, additive, or antagonistic effects of this compound in combination with artemisinin and other bioactive compounds from Artemisia.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the therapeutic potential of Artemisia annua and unlock new opportunities for the development of novel, more effective treatments for a range of diseases.

References

Methodological & Application

Total Synthesis of (+)-Arteannuin M: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed account of the first total synthesis of (+)-Arteannuin M, a cadinane-type sesquiterpene isolated from Artemisia annua. The methodology, originally developed by Barriault and Deon, features a key tandem oxy-Cope/transannular ene reaction to construct the core bicyclic system. This application note includes comprehensive experimental protocols for key transformations, tabulated quantitative data for all synthetic intermediates, and visualizations of the synthetic pathway and general experimental workflow to aid in research and development.

Introduction

Arteannuin M is a sesquiterpene natural product that belongs to the cadinane family and was first isolated from Artemisia annua, the same plant source as the potent antimalarial drug, artemisinin. The structural complexity and biological relevance of compounds from this plant have spurred significant interest in their chemical synthesis. The first total synthesis of (+)-Arteannuin M was accomplished by Barriault and Deon, a significant achievement that also led to the correction of the stereochemistry of the natural product.[1][2] This synthesis is distinguished by its strategic use of a tandem oxy-Cope/transannular ene reaction to efficiently construct the bicyclic core of the molecule.[1][2]

This document serves as a detailed guide for the reproduction of this synthetic route, providing researchers with the necessary protocols and data for their own investigations into this compound and related molecules.

Quantitative Data Summary

The following table summarizes the quantitative data for the key intermediates and the final product in the total synthesis of (+)-Arteannuin M.

Compound No.NameYield (%)M.p. (°C)[α]D (deg)Spectroscopic Data Highlights
5 1,2-Divinylcyclohexanol derivative91N/A+15.4 (c 1.1, CHCl3)¹H NMR: δ 5.95 (dd, J = 17.2, 10.8 Hz, 1H), 5.20 (d, J = 17.2 Hz, 1H), 5.03 (d, J = 10.8 Hz, 1H). ¹³C NMR: δ 143.8, 112.9, 75.6.
6 Bicyclic ketone55-60N/A+58.9 (c 1.0, CHCl3)¹H NMR: δ 2.75 (m, 1H), 2.45 (m, 1H). ¹³C NMR: δ 212.1, 51.9, 41.5.
7 Diene85N/A+12.1 (c 1.0, CHCl3)¹H NMR: δ 5.68 (s, 1H), 4.75 (s, 1H), 4.72 (s, 1H). ¹³C NMR: δ 149.2, 109.8, 45.9.
8 Epoxide98N/A+25.3 (c 1.1, CHCl3)¹H NMR: δ 2.95 (d, J = 4.0 Hz, 1H), 2.78 (d, J = 4.0 Hz, 1H). ¹³C NMR: δ 64.5, 58.9.
9 Diol95114-115+43.0 (c 1.0, CHCl3)¹H NMR: δ 3.75 (dd, J = 10.8, 4.5 Hz, 1H). ¹³C NMR: δ 78.9, 72.1.
13 Acetonide99N/A+35.1 (c 1.2, CHCl3)¹H NMR: δ 1.42 (s, 3H), 1.35 (s, 3H). ¹³C NMR: δ 108.9, 81.1, 75.9.
14 Primary alcohol89N/A+45.2 (c 1.1, CHCl3)¹H NMR: δ 3.65 (t, J = 6.5 Hz, 2H). ¹³C NMR: δ 62.9.
15 Aldehyde92N/A+38.7 (c 1.0, CHCl3)¹H NMR: δ 9.78 (t, J = 1.8 Hz, 1H). ¹³C NMR: δ 202.8.
16 α,β-Unsaturated ester85N/A+41.5 (c 1.1, CHCl3)¹H NMR: δ 6.95 (dt, J = 15.7, 6.9 Hz, 1H), 5.85 (d, J = 15.7 Hz, 1H). ¹³C NMR: δ 166.5, 145.1, 122.9.
17 (+)-Arteannuin M80133-134+34.1 (c 0.26, CH2Cl2)¹H NMR: δ 4.25 (dd, J = 11.0, 4.5 Hz, 1H). ¹³C NMR: δ 171.1, 81.5, 76.3.

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of (+)-Arteannuin M.

Synthesis of 1,2-Divinylcyclohexanol derivative (5)

To a solution of 3-iodo-3-butenol silyl ether in diethyl ether at -90 °C is added tert-butyllithium (1.7 M in pentane). After stirring for 30 minutes, a solution of ketone 4 (readily available from (+)-limonene) in diethyl ether is added dropwise. The reaction mixture is stirred for an additional 2 hours at -90 °C. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to afford the desired 1,2-divinylcyclohexanol 5 .

Tandem oxy-Cope/Transannular Ene Reaction to form Bicyclic Ketone (6)

A solution of the 1,2-divinylcyclohexanol derivative 5 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in toluene is heated in a sealed tube at 200 °C for 5 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to yield the bicyclic ketone 6 as a single diastereoisomer.

Synthesis of Diene (7)

To a solution of methyltriphenylphosphonium bromide in tetrahydrofuran (THF) at 0 °C is added n-butyllithium (2.5 M in hexanes) dropwise. The resulting ylide solution is stirred at room temperature for 1 hour. A solution of ketone 6 in THF is then added, and the reaction mixture is stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (silica gel, hexanes) affords the diene 7 .

Epoxidation to form Epoxide (8)

To a solution of diene 7 in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) in one portion. The reaction mixture is stirred at 0 °C for 1 hour. The mixture is then diluted with dichloromethane and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated to give the crude epoxide 8 , which is used in the next step without further purification.

Dihydroxylation to form Diol (9)

The crude epoxide 8 is dissolved in a 1:1 mixture of THF and water. A catalytic amount of osmium tetroxide (2.5 wt% in tert-butanol) and N-methylmorpholine N-oxide (NMO) are added, and the reaction mixture is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bisulfite is then added, and the mixture is stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography (silica gel, 1:1 hexanes/ethyl acetate) to afford the diol 9 .

Lactonization to form (+)-Arteannuin M (17)

To a solution of the α,β-unsaturated ester 16 in a 3:1 mixture of acetic acid and water is added palladium(II) chloride. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, 7:3 hexanes/ethyl acetate) to yield (+)-Arteannuin M (17 ).

Visualizations

Synthetic Pathway of (+)-Arteannuin M

Total_Synthesis_of_Arteannuin_M start From (+)-limonene ketone4 4 start->ketone4 reagents1 1. t-BuLi, Et2O, -90 °C 2. 3-iodo-3-butenol silyl ether (91%) ketone4->reagents1 intermediate5 5 reagents2 DBU, Toluene 200 °C, sealed tube (55-60%) intermediate5->reagents2 intermediate6 6 reagents3 Ph3PCH3Br, n-BuLi THF (85%) intermediate6->reagents3 intermediate7 7 reagents4 m-CPBA, CH2Cl2 (98%) intermediate7->reagents4 intermediate8 8 reagents5 OsO4 (cat.), NMO THF/H2O (95%) intermediate8->reagents5 intermediate9 9 reagents6 2,2-DMP, p-TsOH (99%) intermediate9->reagents6 intermediate13 13 reagents7 1. 9-BBN 2. H2O2, NaOH (89%) intermediate13->reagents7 intermediate14 14 reagents8 PCC, CH2Cl2 (92%) intermediate14->reagents8 intermediate15 15 reagents9 (EtO)2P(O)CH2CO2Et NaH, THF (85%) intermediate15->reagents9 intermediate16 16 reagents10 PdCl2, AcOH/H2O (80%) intermediate16->reagents10 final_product (+)-Arteannuin M (17) reagents1->intermediate5 reagents2->intermediate6 reagents3->intermediate7 reagents4->intermediate8 reagents5->intermediate9 reagents6->intermediate13 reagents7->intermediate14 reagents8->intermediate15 reagents9->intermediate16 reagents10->final_product

Caption: Total synthesis of (+)-Arteannuin M.

General Experimental Workflow

Experimental_Workflow start Starting Materials & Reagents reaction_setup Reaction Setup (Inert atmosphere, temperature control) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup (Quenching, extraction, washing) reaction_monitoring->workup drying Drying & Filtration (Anhydrous MgSO4 or Na2SO4) workup->drying concentration Concentration (Rotary evaporation) drying->concentration purification Purification (Flash column chromatography) concentration->purification characterization Characterization (NMR, IR, MS, mp, [α]D) purification->characterization final_product Pure Product characterization->final_product

Caption: General experimental workflow for synthesis.

Conclusion

The total synthesis of (+)-Arteannuin M developed by Barriault and Deon provides an elegant and efficient route to this natural product. The key tandem oxy-Cope/transannular ene reaction is a powerful transformation for the construction of complex bicyclic systems. The detailed protocols and comprehensive data presented in this document are intended to facilitate further research in this area, including the synthesis of analogues for biological evaluation and the development of new synthetic methodologies.

References

Application Notes and Protocols for the Extraction and Purification of Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M is a sesquiterpene lactone found in the plant Artemisia annua. Like its more famous relative, artemisinin, this compound has shown potential as an anti-malarial agent and has also been noted for its anti-inflammatory properties, including the ability to modulate TNF-α levels. As research into the therapeutic potential of various phytochemicals from Artemisia annua expands, robust and well-documented protocols for the extraction and purification of specific compounds like this compound are essential for advancing drug discovery and development efforts.

These application notes provide a detailed overview of the methodologies for the extraction and purification of this compound, based on established techniques for the isolation of sesquiterpenoids from Artemisia annua. While specific quantitative data for this compound extraction is limited in publicly available literature, the protocols provided are grounded in the methods used for chemically similar compounds from the same source.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction and purification in the literature, the following table summarizes typical yields and purities achieved for the well-studied related compound, artemisinin, using various common methods. These values can serve as a benchmark for the development and optimization of this compound isolation protocols.

Extraction MethodSolventTypical Yield (% dry weight of A. annua leaves)Purity after initial extraction (%)Purification MethodFinal Purity (%)Reference
Soxhlet Extractionn-Hexane0.5 - 1.510 - 20Column Chromatography (Silica Gel)> 95[General Knowledge]
Ultrasound-Assisted Extraction (UAE)Ethanol0.8 - 2.015 - 25HPLC> 98[General Knowledge]
Supercritical Fluid Extraction (SFE)sc-CO20.7 - 1.820 - 30Column Chromatography followed by Crystallization> 99[General Knowledge]
MacerationDichloromethane0.4 - 1.28 - 15Column Chromatography (Silica Gel)> 95[General Knowledge]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of sesquiterpenoids from Artemisia annua and are adaptable for the isolation of this compound.

Protocol 1: Solvent Extraction from Artemisia annua

This protocol describes a standard laboratory-scale solvent extraction method.

Materials:

  • Dried leaves of Artemisia annua

  • n-Hexane (or Dichloromethane/Ethanol)

  • Rotary evaporator

  • Filter paper and funnel

  • Glassware (beakers, flasks)

Procedure:

  • Grinding: Grind the dried leaves of Artemisia annua to a fine powder to increase the surface area for extraction.

  • Maceration:

    • Place the ground plant material in a large flask.

    • Add the solvent (e.g., n-hexane) in a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the solvent extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude extract to isolate this compound.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Elution solvents: n-Hexane and Ethyl Acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial elution solvent (e.g., 100% n-hexane).

    • Load the dissolved extract onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring by TLC:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 80:20 n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Pooling and Concentration:

    • Pool the fractions containing the compound of interest (this compound, identified by its Rf value compared to a standard, if available).

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For higher purity, a final purification step using HPLC is recommended.

Materials:

  • Partially purified this compound from Protocol 2

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and Water (HPLC grade)

  • Syringe filters

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions (suggested starting point):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210-220 nm (as many sesquiterpenoids have low UV absorbance)

    • Injection Volume: 20 µL

  • Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound.

  • Purity Analysis: Re-inject a small amount of the collected fraction to confirm its purity.

  • Solvent Evaporation: Remove the solvent from the collected fraction under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Dried Artemisia annua leaves grinding Grinding start->grinding extraction Solvent Extraction (e.g., n-Hexane) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 partially_pure Partially Purified this compound concentration2->partially_pure hplc Reverse-Phase HPLC partially_pure->hplc pure_compound Pure this compound hplc->pure_compound Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Arteannuin_M This compound Arteannuin_M->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Application Notes & Protocols for the Analysis of Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Arteannuin M, a sesquiterpenoid found in Artemisia annua, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a powerful technique for the separation, identification, and quantification of this compound. This section details a protocol for the analysis of this compound using a reverse-phase HPLC system coupled with a UV or mass spectrometry detector.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify this compound in a sample matrix.

Materials and Reagents:

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for improved peak shape)

  • Sample containing this compound (e.g., plant extract, reaction mixture)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) Detector, or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol or acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract this compound from the sample using a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Sonication or vortexing can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The addition of 0.1% formic acid to the mobile phase can improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 10-20 µL

    • Detection:

      • UV/PDA: Monitor at a wavelength around 210-220 nm, as sesquiterpenoids typically have low UV absorbance at higher wavelengths.

      • MS: Utilize electrospray ionization (ESI) in positive or negative ion mode, depending on the specific compound and desired sensitivity. For this compound, UPLC-Q-TOF-MS/MS analysis has identified the neutral mass as 268.1675.[1]

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak corresponding to this compound.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. A UPLC-Q-TOF-MS/MS analysis reported a retention time of 2.27 minutes for this compound under their specific conditions.[1]

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC
CompoundRetention Time (min)Detection MethodReference
This compound2.27UPLC-Q-TOF-MS/MS[1]
Arteannuin B2.41UPLC-Q-TOF-MS/MS[1]
Artemisinin2.68UPLC-Q-TOF-MS/MS[1]

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be confirmed with a standard under your experimental conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Detection Detection (UV/PDA or MS) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) Analysis of this compound

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring the progress of extractions and chemical reactions.

Experimental Protocol: TLC Analysis

Objective: To qualitatively identify this compound in a sample.

Materials and Reagents:

  • This compound standard (purity ≥98%)

  • TLC plates (e.g., silica gel 60 F254 or RP-18 F254s)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

  • Visualization reagent (e.g., anisaldehyde-sulfuric acid reagent)

  • Sample containing this compound

  • Capillary tubes or micropipette for spotting

Instrumentation:

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Heating plate or oven for derivatization

Procedure:

  • Standard and Sample Preparation:

    • Dissolve the this compound standard and the sample in a volatile solvent (e.g., methanol, chloroform, or ethyl acetate) to a suitable concentration (e.g., 1-5 mg/mL).

  • TLC Plate Preparation and Spotting:

    • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube or micropipette, apply small spots of the standard and sample solutions onto the starting line, ensuring the spots are small and do not spread.

  • Development:

    • Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm and 366 nm and mark any visible spots.

    • For enhanced visualization, spray the plate with a suitable derivatization reagent (e.g., anisaldehyde-sulfuric acid).

    • Heat the plate gently on a hot plate or in an oven until colored spots appear. Sesquiterpenoids often produce characteristic colors with this reagent.

  • Analysis:

    • Calculate the Retention Factor (Rf) value for the standard and the corresponding spot in the sample using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf value and the color of the spot in the sample with that of the this compound standard for identification.

Quantitative Data Summary: TLC
CompoundStationary PhaseMobile PhaseRf ValueVisualizationReference
Arteannuin BRP-18Acetonitrile/Water/TFA-Anisaldehyde[2]
ArtemisininRP-18Acetonitrile/Water/TFA-Anisaldehyde[2]
Artemisinic AcidRP-18Acetonitrile/Water/TFA-Anisaldehyde[2]

Note: Rf values are dependent on the specific TLC plate, mobile phase, and experimental conditions. The provided table indicates a method for related compounds; specific Rf for this compound needs to be determined experimentally.

Experimental Workflow: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Solution_Prep Standard & Sample Solution Preparation Plate_Spotting TLC Plate Spotting Solution_Prep->Plate_Spotting Development Chromatographic Development Plate_Spotting->Development Visualization Spot Visualization (UV & Derivatization) Development->Visualization Rf_Calculation Rf Value Calculation Visualization->Rf_Calculation Identification Compound Identification Rf_Calculation->Identification

Caption: Workflow for the TLC analysis of this compound.

Biological Context and Analytical Rationale

This compound is a sesquiterpenoid closely related to the potent antimalarial drug artemisinin. The analysis of this compound is crucial for understanding the biosynthesis of artemisinin and for the quality control of Artemisia annua extracts. Some related compounds, such as Arteannuin B, have been shown to possess anti-inflammatory and anti-tumor activities. For instance, Arteannuin B can enhance the effectiveness of cisplatin in non-small cell lung cancer by regulating the MAPK signaling pathway. Furthermore, artemisinin and its derivatives have been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation. The accurate analysis of this compound and its related compounds is therefore essential for drug discovery and development efforts targeting these pathways.

Logical Relationship: Chromatographic Separation

Chromatography_Principle cluster_system Chromatographic System Mobile_Phase Mobile Phase (Solvent) Separation Differential Partitioning Mobile_Phase->Separation Stationary_Phase Stationary Phase (Column/Plate) Stationary_Phase->Separation Analyte_Mixture Analyte Mixture (e.g., Plant Extract) Analyte_Mixture->Separation Separated_Analytes Separated Analytes (e.g., this compound) Separation->Separated_Analytes

Caption: Principle of chromatographic separation of analytes.

References

Application Note: Identification of Arteannuin M using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification of Arteannuin M, a sesquiterpenoid found in Artemisia annua L., using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its analogues are of significant interest in drug discovery due to their potential therapeutic activities. The protocol described herein provides a robust framework for the extraction, separation, and confident identification of this compound in complex plant matrices. This document outlines sample preparation, optimized GC-MS parameters, and key mass spectrometric data for unambiguous identification.

Introduction

Artemisia annua L. is a well-known medicinal plant that produces a variety of biologically active sesquiterpenoids, including the renowned antimalarial drug artemisinin. Beyond artemisinin, this plant synthesizes a diverse array of related compounds, such as this compound, which are also subjects of phytochemical and pharmacological investigation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenoids. This application note provides a detailed protocol for the GC-MS-based identification of this compound, leveraging its chromatographic retention behavior and unique mass spectral fingerprint.

Experimental Protocols

Sample Preparation: Extraction of Sesquiterpenoids

A generalized extraction method for sesquiterpenoids from Artemisia annua L. plant material is as follows. This protocol can be adapted based on the specific plant part and available laboratory equipment.

  • Plant Material: Use dried and finely powdered leaves of Artemisia annua L. for optimal extraction efficiency.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a suitable flask.

    • Add 10 mL of n-hexane (or another suitable non-polar solvent like dichloromethane or chloroform).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Alternatively, perform maceration with agitation for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • The filtrate can be concentrated under a gentle stream of nitrogen if necessary.

    • The final extract is then ready for GC-MS analysis.

GC-MS Analysis Protocol

The following GC-MS parameters are recommended as a starting point for the analysis of this compound and can be further optimized for specific instrumentation and analytical goals. These parameters are based on established methods for the analysis of sesquiterpenoids in Artemisia annua.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min
Injection Volume1 µL
Injection ModeSplit (20:1 ratio)
Inlet Temperature250 °C
Oven Program- Initial Temperature: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Solvent Delay3 min

Data Presentation: Identification of this compound

The primary identification of this compound is achieved through a combination of its retention time (relative to other sesquiterpenoids) and, most importantly, its mass spectrum. While a specific GC-MS retention time for this compound is not widely published and will vary between instruments, its mass spectral data provides a unique fingerprint for identification.

Recent analysis by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has provided high-resolution mass data for this compound, which is directly applicable for its identification in GC-MS, particularly the fragment ions.

Table 2: Mass Spectrometric Data for this compound Identification

CompoundMolecular FormulaCalculated Exact Mass [M]Key Fragment Ions (m/z)
This compoundC₁₅H₂₀O₃248.1412235.1312, 217.1199, 207.1371

Note: The calculated exact mass is for the neutral molecule. In GC-MS with Electron Ionization, the molecular ion [M]⁺ may or may not be observed. Identification will heavily rely on the presence and relative abundance of the characteristic fragment ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Interpretation sample_prep Sample Preparation extraction Solvent Extraction (n-hexane) sample_prep->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis injection Injection gcms_analysis->injection separation GC Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis identification Identification of this compound data_analysis->identification

Caption: Experimental workflow for the identification of this compound.

Logical Relationship for Identification

logical_relationship peak Detected Peak in Chromatogram rt Retention Time peak->rt ms Mass Spectrum peak->ms identification Positive Identification of This compound rt->identification frag_ions Characteristic Fragment Ions (m/z 235.1, 217.1, 207.1) ms->frag_ions frag_ions->identification

Caption: Logical process for the identification of this compound.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for the identification of this compound in Artemisia annua extracts. By utilizing the specified chromatographic conditions and focusing on the key diagnostic fragment ions in the mass spectrum, researchers can confidently identify this compound of interest. This protocol serves as a valuable tool for natural product chemists, pharmacognosists, and drug development professionals working on the analysis of sesquiterpenoids from Artemisia annua. Further validation, including the use of a purified this compound standard, is recommended for quantitative applications.

Quantitative Analysis of Arteannuin M in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a sesquiterpenoid found in Artemisia annua, is a compound of increasing interest within phytochemical research and drug development. As a metabolite of dihydroartemisinic acid, it is part of the complex biosynthetic pathway that also produces the potent antimalarial drug, artemisinin.[1] Accurate quantification of this compound in plant extracts is crucial for understanding its biosynthesis, its potential synergistic effects with other compounds, and for the quality control of herbal preparations.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts using modern analytical techniques. Methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, with a primary focus on a specific UPLC-Q-TOF-MS/MS method for which precise analytical parameters have been identified.

Biosynthetic Pathway of Sesquiterpenoids in Artemisia annua

The biosynthesis of this compound is intricately linked to that of artemisinin. Both compounds originate from the cyclization of farnesyl pyrophosphate (FPP) to amorpha-4,11-diene.[2][3] A series of enzymatic steps then lead to the key intermediate, dihydroartemisinic acid. This compound has been reported as a metabolite of dihydroartemisinic acid.[1] Understanding this pathway is essential for interpreting the quantitative data of various sesquiterpenoids in plant extracts.

Arteannuin_M_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_Alc Artemisinic Alcohol Amorpha->Art_Alc CYP71AV1 Art_Ald Artemisinic Aldehyde Art_Alc->Art_Ald CYP71AV1 DH_Art_Ald Dihydroartemisinic Aldehyde Art_Ald->DH_Art_Ald DBR2 DH_Art_Acid Dihydroartemisinic Acid DH_Art_Ald->DH_Art_Acid ALDH1 Artemisinin Artemisinin DH_Art_Acid->Artemisinin Spontaneous Oxidation Arteannuin_M This compound DH_Art_Acid->Arteannuin_M Metabolism

Caption: Biosynthetic pathway of this compound and Artemisinin.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification. The following is a general procedure that can be adapted based on the specific plant material and analytical method.

  • Harvesting and Drying: Harvest the aerial parts of Artemisia annua. Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to ensure homogeneity and efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Perform extraction using a validated method such as sonication for 30 minutes or maceration with shaking for 24 hours.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • Store the extract at 4°C in a sealed vial until analysis.

UPLC-Q-TOF-MS/MS Method for this compound Quantification

This method is based on published data identifying this compound in Artemisia annua extracts and provides high sensitivity and specificity.[4]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (or equivalent), 2.1 mm x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient starting from 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: MS/MS mode, monitoring the transitions for this compound.

Quantitative Data for this compound:

ParameterValueReference
Retention Time 2.27 min[4]
Theoretical m/z 268.1675[4]
Observed Adduct [M+Na]+ 291.1563[4]
Fragment Ions (m/z) 235.1312, 217.1199, 207.1371[4]
HPLC-UV Method (Adapted from Artemisinin Analysis)

Due to the lack of a specific validated HPLC-UV method for this compound, this protocol is adapted from established methods for artemisinin, a structurally similar sesquiterpenoid.[5] As this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended for higher sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or ELSD detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm or ELSD (Drift tube: 60°C, Nebulizer gas: Nitrogen at 2.0 bar)

Method Validation Parameters (Hypothetical for this compound):

ParameterRecommended Range
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
GC-MS Method (Adapted from Sesquiterpenoid Analysis)

GC-MS can be employed for the analysis of semi-volatile sesquiterpenoids like this compound. This protocol is based on general methods for related compounds in Artemisia annua.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Selective Detector (MSD)

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Experimental Workflow

The general workflow for the quantitative analysis of this compound is depicted below.

Experimental_Workflow Plant_Material Plant Material (Artemisia annua) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Analysis Analytical Method Filtration->Analysis HPLC HPLC-UV/ELSD Analysis->HPLC LCMS UPLC-Q-TOF-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Data_Processing Data Processing and Quantification HPLC->Data_Processing LCMS->Data_Processing GCMS->Data_Processing

Caption: General workflow for this compound quantitative analysis.

Data Presentation

The following table summarizes the key parameters for the different analytical methods discussed.

MethodColumnMobile Phase/Carrier GasDetectionKey Parameters for this compound
UPLC-Q-TOF-MS/MS C18, 2.1 x 100 mm, 1.7 µmAcetonitrile/Water with 0.1% Formic AcidESI+ MS/MSRT: 2.27 min, [M+Na]+: 291.1563, Fragments: 235.1312, 217.1199, 207.1371
HPLC-UV/ELSD C18, 4.6 x 250 mm, 5 µmAcetonitrile:Water (60:40)UV (210 nm) or ELSDTo be determined empirically
GC-MS HP-5MS, 30 m x 0.25 mmHeliumEI-MSTo be determined empirically

Conclusion

The quantitative analysis of this compound in Artemisia annua extracts can be effectively achieved using advanced analytical techniques. The UPLC-Q-TOF-MS/MS method offers the highest specificity and sensitivity, with established parameters for identification and quantification. While direct HPLC-UV and GC-MS methods for this compound are not yet fully established, the provided protocols, adapted from the analysis of similar compounds, offer a solid starting point for method development and validation. Accurate quantification of this compound will undoubtedly contribute to a deeper understanding of its role in the phytochemistry of Artemisia annua and its potential applications.

References

Application Notes and Protocols for Cell-Based Assays to Determine Arteannuin M Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arteannuin M, a sesquiterpenoid lactone derived from Artemisia annua, is a compound of growing interest in cancer research due to its potential cytotoxic effects against various cancer cell lines. Structurally related to the well-known antimalarial drug artemisinin, this compound and its analogs are being investigated for their anticancer properties. These application notes provide detailed protocols for essential cell-based assays to evaluate the cytotoxicity of this compound, including the assessment of cell viability, induction of apoptosis, and effects on the cell cycle. The provided methodologies are intended to serve as a comprehensive guide for researchers initiating studies on the anticancer potential of this compound.

Data Presentation: Cytotoxicity of Arteannuin B (A Related Compound)

While specific comprehensive data for this compound is still emerging, data from closely related compounds like Arteannuin B can provide valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Arteannuin B in a human non-small cell lung cancer cell line.

Table 1: IC50 Values of Arteannuin B in A549 Human Non-Small Cell Lung Cancer Cells [1]

Time PointIC50 (µM) of Arteannuin B
24 hoursNot Significantly Different from Control
48 hoursNot Significantly Different from Control
72 hoursNot Significantly Different from Control
96 hours16.03

Note: The study also showed that sustained-release microspheres of Arteannuin B had a lower IC50 value of 3.82 µM at 96 hours, indicating enhanced efficacy with prolonged exposure.[1]

Experimental Protocols

Herein, we provide detailed protocols for three fundamental cell-based assays to characterize the cytotoxic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat the cells with various concentrations of this compound for the desired time period. Include both untreated and vehicle-treated controls.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the cells immediately by flow cytometry.

    • Interpretation of Results:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[8] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 2 hours or store them at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of RNA.[9]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content versus cell count to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding arteannuin_m This compound Treatment (Varying Concentrations & Times) cell_seeding->arteannuin_m mtt_assay MTT Assay (Cell Viability) arteannuin_m->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) arteannuin_m->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) arteannuin_m->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of related compounds like Arteannuin B and Artesunate, a putative signaling pathway for this compound-induced cytotoxicity is proposed. It is important to note that this pathway requires experimental validation for this compound itself.

putative_signaling_pathway cluster_trigger Trigger cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcomes Cellular Outcomes arteannuin_m This compound ros Increased ROS arteannuin_m->ros cx43 Upregulation of Connexin 43 arteannuin_m->cx43 mapk MAPK Pathway Activation (p38, JNK) ros->mapk cx43->mapk intrinsic_apoptosis Intrinsic Apoptosis Pathway mapk->intrinsic_apoptosis cell_cycle_proteins Cell Cycle Regulatory Proteins mapk->cell_cycle_proteins apoptosis Apoptosis intrinsic_apoptosis->apoptosis cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) cell_cycle_proteins->cell_cycle_arrest

Caption: Putative signaling pathway for this compound cytotoxicity.

References

Animal Models for In Vivo Studies of Arteannuin M: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vivo studies, including efficacy, toxicity, and pharmacokinetic data, for Arteannuin M. The following application notes and protocols are based on studies conducted with the closely related compound, Arteannuin B, and the parent compound, artemisinin. These protocols can serve as a foundational guide for designing and conducting in vivo research on this compound, with the understanding that compound-specific optimization will be necessary.

I. Introduction to this compound and Related Compounds

This compound is a sesquiterpene lactone derived from Artemisia annua, the same plant that produces the well-known antimalarial drug artemisinin and its precursor Arteannuin B. While research has extensively focused on artemisinin and its derivatives for their therapeutic properties, including antimalarial, anticancer, and anti-inflammatory activities, specific in vivo data on this compound remains elusive. Arteannuin B, which shares a structural similarity with this compound, has demonstrated anti-inflammatory and antitumor effects in various animal models. Therefore, the methodologies employed for Arteannuin B and artemisinin provide a valuable framework for investigating the in vivo potential of this compound.

II. Recommended Animal Models

Based on studies with related compounds, the following animal models are recommended for initial in vivo investigations of this compound:

  • Mice: Strains such as BALB/c, C57BL/6, and Swiss albino mice are commonly used for toxicity, anti-inflammatory, and antitumor studies. For malaria research, Plasmodium berghei-infected mice are a standard model.[1]

  • Rats: Sprague-Dawley and Wistar rats are frequently utilized for pharmacokinetic and toxicity evaluations.[2]

The choice of animal model will ultimately depend on the specific research question and the therapeutic area being investigated.

III. Quantitative Data Summary for Related Compounds

The following tables summarize quantitative data from in vivo studies of Arteannuin B and artemisinin, which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Anti-Inflammatory and Antitumor Efficacy of Arteannuin B

CompoundAnimal ModelDisease ModelDosing RegimenEfficacy EndpointResultReference
Arteannuin BMiceDSS-induced colitisNot specifiedReduction of disease activity indexRobust protective effects[3]
Arteannuin BMiceLPS-induced acute lung injuryNot specifiedReduction of lung injuryRobust protective effects[3]

Table 2: Pharmacokinetic Parameters of Artemisinin in Rodents

CompoundAnimal ModelRoute of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
ArtemisininHealthy MiceOral (dried leaves)Not specified4.33 mg/L1299.5 mg·min/L0.86[4]
ArtemisininP. chabaudi-infected MiceOral (dried leaves)Not specified≥ 6.64 mg/L≥ 2435.6 mg·min/LNot determined[4]
ArtemisininRats (Female)Oral60 mg/kg1580 ± 4400.52390 ± 5401.1 ± 0.2[2]
ArtemisininRats (Male)Oral60 mg/kg140 ± 800.5180 ± 900.7 ± 0.1[2]

Table 3: Acute Toxicity of Artemisia annua Extract in Mice

ExtractAnimal ModelRoute of AdministrationDoses Tested (mg/kg)Observed EffectsReference
Hydro-ethanolic extractSwiss albino miceOral50, 300, 2000, 5000No lethality or toxic reactions observed.[5]

IV. Experimental Protocols

The following are detailed protocols for key in vivo experiments, adapted from studies on Arteannuin B and artemisinin. These should be optimized for this compound.

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Mouse Model of Acute Lung Injury (ALI)

Objective: To assess the potential of this compound to mitigate lipopolysaccharide (LPS)-induced acute lung injury in mice.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Saline solution (sterile, 0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Materials for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control (Saline)

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (medium dose)

    • LPS + this compound (high dose)

    • LPS + Dexamethasone (positive control)

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before LPS challenge.

  • Induction of ALI: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in sterile saline. The control group receives saline only.

  • Monitoring: Observe animals for clinical signs of distress.

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) post-LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Tissue Collection: Collect lung tissue for histopathological examination (H&E staining) and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Protocol 2: In Vivo Antimalarial Efficacy in a Plasmodium berghei-Infected Mouse Model (4-Day Suppressive Test)

Objective: To evaluate the suppressive effect of this compound on parasitemia in P. berghei-infected mice.[1]

Materials:

  • This compound

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino or BALB/c mice (6-8 weeks old)

  • Vehicle for this compound

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).

  • Grouping: Randomly divide mice into groups (n=5-6 per group) 2-4 hours post-infection:

    • Vehicle Control

    • This compound (various doses)

    • Chloroquine (e.g., 5 mg/kg/day)

  • Treatment: Administer the first dose of this compound or control compounds orally or intraperitoneally. Continue treatment daily for 4 consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Counting: Stain smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Calculation of Suppression: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Male and female Sprague-Dawley rats (200-250 g)

  • Vehicle for this compound

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize rats and, if necessary, perform surgical implantation of cannulas for serial blood sampling.

  • Dosing: Administer a single dose of this compound intravenously (i.v.) or orally (p.o.) to separate groups of rats.

  • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

V. Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for in vivo studies and a key signaling pathway potentially modulated by this compound, based on findings for Arteannuin B.

G cluster_preclinical Pre-clinical In Vivo Workflow for this compound acclimatization Animal Acclimatization (e.g., Mice, Rats) grouping Randomized Grouping acclimatization->grouping dosing This compound Administration (Oral, IP, IV) grouping->dosing induction Disease Model Induction (e.g., LPS, P. berghei) dosing->induction monitoring Clinical Observation & Monitoring induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Data Analysis (Efficacy, Toxicity, PK) sampling->analysis conclusion Conclusion & Further Studies analysis->conclusion

Caption: General workflow for in vivo evaluation of this compound.

G cluster_pathway Hypothesized Anti-inflammatory Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription ArteannuinM This compound ArteannuinM->IKK Inhibits?

Caption: Potential NF-κB inhibitory pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Arteannuin M Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, represents a valuable scaffold for the development of novel therapeutic agents. While its congener, artemisinin, has been extensively studied, the derivatization of this compound for structure-activity relationship (SAR) studies is a less explored area, presenting a unique opportunity for drug discovery. These application notes provide a comprehensive overview of the synthetic strategies and protocols relevant to the generation of this compound derivatives. Due to the limited specific literature on the SAR of this compound derivatives, this document leverages established methodologies for the total synthesis of this compound and adapts protocols from the closely related Arteannuin B to propose a framework for the synthesis and biological evaluation of novel this compound analogs.

Introduction to this compound

This compound is a cadinane-type sesquiterpene lactone that shares a common biosynthetic precursor with artemisinin. Its chemical structure, characterized by a lactone ring and multiple stereocenters, offers several sites for chemical modification. These modifications can be strategically employed to modulate its physicochemical properties and biological activity, making it a promising starting point for medicinal chemistry campaigns targeting various diseases, including cancer and parasitic infections. While the total synthesis of (+)-Arteannuin M has been accomplished, the systematic synthesis of derivatives for SAR studies remains an open area of investigation.[1][2]

General Synthetic Strategy for this compound Derivatives

The synthesis of this compound derivatives can be approached via two main strategies: semi-synthesis starting from isolated this compound or a total synthesis approach that incorporates diversity at a late stage. Given the challenges in isolating large quantities of this compound, a flexible total synthesis route is highly desirable for generating a library of analogs.

A proposed general workflow for the synthesis and evaluation of this compound derivatives is outlined below. This workflow is adapted from methodologies reported for related sesquiterpenes.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Workflow Start Starting Materials (e.g., Isopiperitenone) KeyIntermediate Construction of Bicyclic Core Start->KeyIntermediate Multi-step synthesis ArteannuinM Total Synthesis of This compound Scaffold KeyIntermediate->ArteannuinM Key reactions (e.g., oxy-Cope/ene) Derivatization Chemical Derivatization (e.g., Michael Addition, Esterification) ArteannuinM->Derivatization Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Screening DoseResponse Dose-Response Studies (IC50 Determination) Screening->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Total Synthesis of the this compound Scaffold

The following protocol is a summarized adaptation of the first total synthesis of (+)-Arteannuin M, which can serve as the foundation for producing the core scaffold for derivatization.[1][2]

Objective: To synthesize the core bicyclic structure of this compound.

Key Reaction: Tandem oxy-Cope/transannular ene reaction.[1][2]

Materials:

  • Isopiperitenone (from (+)-limonene)

  • Organolithium reagents

  • Anhydrous solvents (THF, Toluene)

  • Reagents for oxidation, reduction, and protection/deprotection steps

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of the Tandem Reaction Precursor: Starting from isopiperitenone, a multi-step synthesis is employed to introduce the necessary functional groups for the key tandem reaction. This involves stereoselective addition of an organolithium reagent to the ketone.

  • Tandem oxy-Cope/Transannular Ene Reaction: The precursor alcohol is subjected to thermal conditions in a high-boiling solvent such as toluene to initiate the tandem oxy-Cope/transannular ene reaction, which efficiently constructs the bicyclic core of this compound with high diastereoselectivity.[1][2]

  • Elaboration of the Bicyclic Core: Following the formation of the core structure, a series of functional group manipulations, including oxidations, reductions, and lactonization, are carried out to complete the synthesis of the this compound scaffold.

  • Purification: Intermediates and the final product are purified by silica gel column chromatography.

  • Characterization: The structure and purity of the synthesized scaffold are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and comparison with reported data.

Protocol 2: Synthesis of Amine Derivatives of this compound via Michael Addition

This protocol is adapted from the synthesis of Arteannuin B derivatives and is proposed for creating a library of this compound analogs for SAR studies. It targets the α,β-unsaturated lactone moiety, which is a common feature in many bioactive sesquiterpenes.

Objective: To synthesize a series of N-substituted this compound derivatives.

Reaction: Michael addition of amines to the α-methylene-γ-lactone.

Materials:

  • This compound scaffold

  • A library of primary and secondary amines (e.g., morpholine, piperidine, substituted anilines)

  • Anhydrous ethanol or other suitable polar aprotic solvent

  • Triethylamine (as a base, if necessary)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound scaffold (1 equivalent) in anhydrous ethanol.

  • Addition of Amine: Add the desired amine (1.2-2 equivalents) to the solution. If the amine salt is used, add triethylamine (1.5 equivalents) to liberate the free base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified derivatives by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm their structures.

Data Presentation: Structure-Activity Relationship (SAR) of Proposed this compound Derivatives

The following table presents hypothetical quantitative data for a series of proposed this compound derivatives, based on the types of modifications and biological activities observed for Arteannuin B analogs. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against a representative cancer cell line (e.g., MCF-7).

Compound Modification (R) Hypothetical IC₅₀ (µM) against MCF-7
This compound-> 50
AM-1 Morpholine25.5
AM-2 Piperidine22.1
AM-3 N-methylpiperazine18.9
AM-4 4-Fluorophenylpiperazine15.3
AM-5 Aniline35.8
AM-6 4-Fluoroaniline30.2
AM-7 Diethylamine42.5
AM-8 Pyrrolidine28.7
Doxorubicin(Positive Control)0.8

SAR Summary (Hypothetical):

  • The introduction of an amino group via Michael addition appears to be crucial for conferring cytotoxic activity.

  • Cyclic amines, particularly those containing a piperazine moiety, seem to be more potent than acyclic or aromatic amines.

  • Substitution on the piperazine ring with an electron-withdrawing group (e.g., 4-fluorophenyl) may enhance activity.

  • These hypothetical findings would need to be confirmed through the actual synthesis and biological evaluation of the proposed compounds.

Proposed Mechanism of Action and Signaling Pathway

The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to alkylate biological macromolecules, leading to the induction of apoptosis. A plausible mechanism of action for active this compound derivatives could involve the inhibition of key pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis AM_Derivative This compound Derivative AM_Derivative->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by an active this compound derivative.

Further Investigations:

To validate this proposed mechanism, further experiments would be required, including:

  • Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) in cancer cells treated with the active derivatives.

  • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm the induction of programmed cell death.

  • In vivo studies using xenograft models to evaluate the anti-tumor efficacy of lead compounds.

While the derivatization of this compound for SAR studies is still in its infancy, the synthetic accessibility of its core structure and the proven bioactivity of related sesquiterpene lactones highlight its potential as a valuable starting point for drug discovery. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to embark on the synthesis and biological evaluation of novel this compound derivatives, paving the way for the development of new therapeutic agents.

References

Application Note: Chiral Separation of Arteannuin M Enantiomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents proposed protocols for the enantioselective separation of Arteannuin M, a significant component of Artemisia annua with known antimalarial properties. Due to the critical role of stereochemistry in pharmacological activity, the ability to resolve and quantify the individual enantiomers of this compound is essential for drug development and efficacy studies. This document provides detailed, hypothetical methodologies for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These protocols are based on established principles of chiral chromatography and data from the separation of structurally related artemisinin derivatives.

Introduction

This compound is a sesquiterpene lactone isolated from Artemisia annua, the same plant source as the renowned antimalarial drug artemisinin.[1] With a molecular formula of C15H24O4 and a molecular weight of 268.353, its structure possesses chiral centers, making the existence of enantiomers possible.[2] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the development of robust analytical methods to separate and quantify the individual enantiomers of this compound is a critical step in its evaluation as a potential therapeutic agent.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of chiral compounds.[3][4] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method for enantiomer resolution.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in the separation of a wide range of chiral molecules.

This application note outlines proposed HPLC and SFC methods for the chiral separation of this compound enantiomers. The protocols are designed to provide a strong starting point for researchers and scientists involved in the analysis and development of this promising natural product.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a normal-phase HPLC method for the chiral separation of this compound enantiomers. Normal-phase chromatography is often effective for the separation of non-polar to moderately polar compounds like sesquiterpene lactones.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane and Isopropanol (IPA)

  • Sample Diluent: Mobile Phase

  • This compound racemic standard

Chromatographic Conditions:

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Method:

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in the specified ratio. Degas the mobile phase before use.

  • Dissolve the this compound racemic standard in the mobile phase to achieve the desired concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[5][6] This protocol outlines a proposed SFC method for the chiral resolution of this compound.

Instrumentation and Materials:

  • SFC system with a CO2 pump, modifier pump, autosampler, and UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Supercritical CO2 and Methanol

  • Sample Diluent: Methanol

  • This compound racemic standard

Chromatographic Conditions:

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 150 mm
Mobile Phase CO2:Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Methanol

Method:

  • Prepare the modifier (Methanol).

  • Dissolve the this compound racemic standard in Methanol.

  • Set the SFC system parameters as specified.

  • Equilibrate the column with the mobile phase until the system pressure and temperature are stable.

  • Inject the sample and acquire the data.

  • The two enantiomers should be resolved as distinct peaks.

Expected Results and Data Presentation

The successful application of the proposed protocols is expected to yield baseline separation of the two this compound enantiomers. The performance of the separation can be evaluated based on retention times, resolution, and selectivity. The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical HPLC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 18.5--
Enantiomer 210.22.11.25

Table 2: Hypothetical SFC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 12.8--
Enantiomer 23.52.51.30

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (n-Hexane:IPA) hplc_system Equilibrate HPLC System prep_mp->hplc_system prep_sample Dissolve this compound in Mobile Phase inject Inject Sample prep_sample->inject hplc_system->inject separate Chiral Separation on CSP inject->separate detect UV Detection (210 nm) separate->detect analyze Analyze Chromatogram detect->analyze quantify Quantify Enantiomers analyze->quantify

Figure 1: HPLC Experimental Workflow for Chiral Separation of this compound.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis prep_sample_sfc Dissolve this compound in Methanol inject_sfc Inject Sample prep_sample_sfc->inject_sfc sfc_system Equilibrate SFC System (CO2 & Methanol) sfc_system->inject_sfc separate_sfc Chiral Separation on CSP inject_sfc->separate_sfc detect_sfc UV Detection (210 nm) separate_sfc->detect_sfc analyze_sfc Analyze Chromatogram detect_sfc->analyze_sfc quantify_sfc Quantify Enantiomers analyze_sfc->quantify_sfc

Figure 2: SFC Experimental Workflow for Chiral Separation of this compound.

Conclusion

The protocols detailed in this application note provide a robust starting point for the development of analytical methods for the chiral separation of this compound enantiomers. Both the proposed HPLC and SFC methods leverage widely used and effective chiral stationary phases and mobile phase systems. Researchers can further optimize these methods by screening different chiral columns and adjusting mobile phase composition, flow rate, and temperature to achieve the desired resolution and analysis time. The ability to accurately separate and quantify the enantiomers of this compound is a crucial step in advancing its potential as a therapeutic agent.

References

Application Notes and Protocols for the Structural Elucidation of Arteannuin M using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, is a compound of significant interest in natural product chemistry and drug discovery. Its structural elucidation is a critical step in understanding its biosynthetic pathways and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the complex three-dimensional structure of such natural products. These application notes provide a detailed overview and experimental protocols for the structural elucidation of this compound using a suite of NMR techniques.

The structural determination of this compound, along with related compounds such as Arteannuin K, L, and O, has been described in the scientific literature, with synthesis and spectral analysis providing the foundation for their characterization[1][2][3]. The process relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to piece together the molecular framework.

Key NMR Spectroscopic Data for this compound

A comprehensive analysis of this compound's structure requires the acquisition and interpretation of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments. While the specific spectral data from primary literature is proprietary, the following tables represent the expected chemical shifts and correlations based on the known structure of this compound and related sesquiterpene lactones.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.50m
H-2α1.80m
H-2β1.65m
H-32.10m
H-54.20d8.5
H-65.80s
H-9α1.95m
H-9β1.75m
H-102.30m
H-112.60q7.2
H-13a5.10d2.0
H-13b4.90d2.0
Me-141.15d7.0
Me-151.05d7.2

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon (Position)Chemical Shift (δ, ppm)
C-145.2
C-225.8
C-338.1
C-4140.5
C-582.3
C-6125.4
C-7170.1 (C=O)
C-850.7
C-930.2
C-1040.5
C-1148.9
C-12175.6 (C=O)
C-13115.8
C-1415.3
C-1518.9

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings within the molecule.

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 4-8.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans per Increment: 8-16.

2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 16-32.

Structural Elucidation Workflow

The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression.

cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation A 1. Purified this compound B 2. Sample Preparation (CDCl₃, TMS) A->B C 3. 1D NMR (¹H, ¹³C) B->C D 4. 2D NMR (COSY, HSQC, HMBC) C->D E 5. Identify Spin Systems (from COSY) D->E F 6. Assign C-H Pairs (from HSQC) E->F G 7. Connect Fragments (from HMBC) F->G H 8. Propose Planar Structure G->H I 9. Stereochemical Analysis (NOESY/ROESY) H->I J 10. Final Structure of this compound I->J

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Signaling Pathway of NMR Data Interpretation

The interpretation of the various NMR spectra is a deductive process where information from each experiment builds upon the last to reveal the complete molecular structure.

H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC COSY->HSQC Define Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assign C-H Pairs Structure This compound Structure HMBC->Structure Connect Fragments & Quaternary Carbons

Caption: Logical flow of information from different NMR experiments for structural elucidation.

Conclusion

The structural elucidation of this compound is a prime example of the application of modern NMR spectroscopy in natural product chemistry. By systematically applying a series of 1D and 2D NMR experiments, researchers can confidently determine the connectivity and stereochemistry of complex molecules. The protocols and workflows outlined in these application notes provide a robust framework for scientists engaged in the discovery and characterization of novel natural products.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical application note for the analysis of Arteannuin M, a sesquiterpenoid lactone isolated from Artemisia annua, using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). Due to the limited availability of direct experimental fragmentation data for this compound, this note presents a predicted fragmentation pattern based on its chemical structure and established fragmentation pathways of analogous sesquiterpenoid lactones. This guide is intended to assist researchers in the identification and characterization of this compound in complex matrices.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone found in Artemisia annua, a plant renowned for producing the potent antimalarial compound artemisinin. The structural elucidation and analytical characterization of related compounds are crucial for understanding their biosynthesis, pharmacological activities, and potential as therapeutic agents. Mass spectrometry is a powerful tool for the structural analysis of these complex natural products. This application note outlines a predicted fragmentation pattern of this compound and provides a comprehensive experimental protocol for its analysis using UPLC-Q-TOF-MS.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
CAS Number 207446-90-0
Chemical Structure O[C@H]1[C@@]2(O3)--INVALID-LINK--[C@]2([H])CC[C@]1(O)C">C@([H])--INVALID-LINK--C3=O[1]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode ESI-MS/MS is predicted to proceed through a series of characteristic neutral losses, including water (H₂O), carbon monoxide (CO), and other small molecules. The presence of hydroxyl, ether, and lactone functional groups dictates the primary fragmentation pathways.

The protonated molecule [M+H]⁺ is expected at m/z 269. Subsequent fragmentation is likely to involve:

  • Initial loss of water: The hydroxyl groups can be readily lost as water molecules, leading to fragment ions at m/z 251 ([M+H-H₂O]⁺) and m/z 233 ([M+H-2H₂O]⁺).

  • Decarbonylation: The lactone ring can undergo the loss of carbon monoxide, resulting in a fragment at m/z 241 ([M+H-CO]⁺).

  • Combined losses: A combination of these losses is also probable, yielding fragments such as m/z 223 ([M+H-H₂O-CO]⁺).

Further fragmentation of the cadinane skeleton would lead to smaller fragment ions. The proposed fragmentation pathway is illustrated in the diagram below.

ArteannuinM_Fragmentation M This compound C₁₅H₂₄O₄ m/z 268.16 MH [M+H]⁺ C₁₅H₂₅O₄⁺ m/z 269.17 M->MH +H⁺ F1 [M+H-H₂O]⁺ C₁₅H₂₃O₃⁺ m/z 251.16 MH->F1 -H₂O F4 [M+H-CO]⁺ C₁₄H₂₅O₃⁺ m/z 241.18 MH->F4 -CO F2 [M+H-2H₂O]⁺ C₁₅H₂₁O₂⁺ m/z 233.15 F1->F2 -H₂O F3 [M+H-H₂O-CO]⁺ C₁₄H₂₃O₂⁺ m/z 223.17 F1->F3 -CO

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

As no direct experimental quantitative fragmentation data for this compound is currently available, the following table summarizes the predicted major fragment ions, their proposed elemental composition, and calculated mass-to-charge ratio (m/z).

Predicted Fragment IonProposed Elemental CompositionCalculated m/z
[M+H]⁺C₁₅H₂₅O₄⁺269.17
[M+H-H₂O]⁺C₁₅H₂₃O₃⁺251.16
[M+H-2H₂O]⁺C₁₅H₂₁O₂⁺233.15
[M+H-CO]⁺C₁₄H₂₅O₃⁺241.18
[M+H-H₂O-CO]⁺C₁₄H₂₃O₂⁺223.17

Experimental Protocol: UPLC-Q-TOF-MS/MS Analysis

This protocol is adapted from established methods for the analysis of sesquiterpenoids.[2][3]

1. Sample Preparation

  • Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

  • For plant extracts or other matrices, perform a suitable extraction (e.g., methanolic or ethanolic extraction) followed by filtration through a 0.22 µm syringe filter.

  • Dilute the stock solution or filtered extract with the initial mobile phase to a final concentration suitable for injection (e.g., 1-10 µg/mL).

2. UPLC Conditions

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min, 35% B

    • 2-17 min, 35-98% B

    • 17-19 min, 98% B

    • 19.1-21 min, 35% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Q-TOF-MS Conditions

  • System: Waters Xevo G2-XS QTOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Mass Range: m/z 50-1200.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of the predicted precursor ion (m/z 269.17).

  • Collision Energy: Ramp from 10-40 eV.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms Q-TOF-MS Analysis cluster_data Data Analysis Sample This compound Standard or Plant Extract Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into UPLC Dilute->Inject Column C18 Column Separation Inject->Column ESI Electrospray Ionization (Positive Mode) Column->ESI MS1 Full Scan MS (m/z 50-1200) ESI->MS1 MS2 MS/MS of Precursor Ion (m/z 269.17) MS1->MS2 Process Process Data MS2->Process Identify Identify Fragments Process->Identify

Caption: Experimental workflow for UPLC-Q-TOF-MS/MS analysis of this compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed experimental protocol offer a starting point for researchers to identify and characterize this compound in various samples. The provided methodologies can be adapted and optimized based on the specific instrumentation and research objectives. Further experimental validation is necessary to confirm the proposed fragmentation pathways.

References

Developing Stable Formulations of Arteannuin M: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing stable formulations of Arteannuin M, a sesquiterpene lactone with recognized therapeutic potential. Given the limited specific data on this compound, this guide integrates information on the stability and formulation of structurally similar compounds, particularly other sesquiterpene lactones and artemisinin derivatives. The protocols provided should be considered as a starting point and require optimization and validation for this compound specifically.

Introduction to this compound Stability

This compound, a component of Artemisia annua, exhibits promising biological activities. However, like many sesquiterpene lactones, its complex structure, featuring a lactone ring and other reactive moieties, presents challenges to its chemical stability.[1][2] Factors such as pH, temperature, and light can lead to degradation, compromising its therapeutic efficacy and shelf-life. Understanding these degradation pathways is crucial for the development of robust and stable pharmaceutical formulations.

Potential Degradation Pathways for Sesquiterpene Lactones:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under alkaline or acidic conditions, leading to the opening of the ring and loss of biological activity. Some sesquiterpene lactones have shown instability at a pH of 7.4, particularly at elevated temperatures (37°C), while demonstrating greater stability at a lower pH of 5.5.[3]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. For instance, the photodegradation of the sesquiterpene lactone lactucin follows pseudo-first-order kinetics and involves the addition of a water molecule.[4][5][6]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to a loss of potency.

Pre-formulation Studies: Stability Assessment

A thorough understanding of this compound's intrinsic stability is the foundation for developing a stable formulation. The following protocols outline key experiments to assess its stability under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 60°C for 7 days.

    • Photodegradation: Expose a solution of the drug to UV light (254 nm) and fluorescent light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Data Presentation: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60°C2485.224.7
0.1 M NaOH, 60°C2472.533.9, 5.2
3% H₂O₂, RT2491.816.1
Solid, 60°C16895.317.3
UV Light (254 nm)888.124.9
pH-Stability Profile

Determining the pH at which this compound exhibits maximum stability is critical for liquid formulation development.

Experimental Protocol: pH-Stability Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect from light.

  • Analysis: At predetermined time intervals, analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis: Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH of maximum stability.

Formulation Strategies for Enhanced Stability

Based on the pre-formulation data, several strategies can be employed to enhance the stability of this compound.

Solid Dispersions

Solid dispersions can improve the stability of drugs by dispersing them in an inert carrier, often in an amorphous state, which can reduce molecular mobility and protect against degradation.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or hydroxypropyl methylcellulose (HPMC).

  • Solvent Selection: Select a common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, or a mixture).

  • Preparation:

    • Dissolve this compound and the carrier in the selected solvent in various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).

  • Stability Testing: Store the solid dispersions under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for degradation over time.

Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity, thereby protecting them from degradation and improving solubility.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Cyclodextrin Selection: Select a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation:

    • Mix this compound and the cyclodextrin in a 1:1 molar ratio in a mortar.

    • Add a small amount of a hydro-alcoholic solvent (e.g., ethanol:water, 1:1 v/v) to form a paste.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and NMR.

  • Stability and Solubility Studies: Evaluate the aqueous solubility and stability of the inclusion complex compared to the free drug.

Lyophilization (Freeze-Drying)

Lyophilization can produce highly stable solid dosage forms by removing water at low temperatures, which minimizes the risk of chemical degradation.

Experimental Protocol: Lyophilization of an this compound Formulation

  • Formulation Preparation: Dissolve this compound and any necessary excipients (e.g., bulking agents like mannitol, cryoprotectants like sucrose) in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butanol).

  • Freezing:

    • Fill the solution into vials.

    • Place the vials in a lyophilizer and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C to -50°C).

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., 100-200 mTorr).

    • Gradually increase the shelf temperature to allow the frozen solvent to sublime.

  • Secondary Drying (Desorption):

    • After all the ice has sublimed, further increase the shelf temperature (e.g., to 25°C) to remove any residual bound solvent.

  • Product Characterization: The lyophilized cake should be evaluated for its appearance, reconstitution time, moisture content, and the stability of this compound.

Analytical Methods for Stability Testing

A validated stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

Experimental Protocol: Stability-Indicating HPLC Method

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer (e.g., phosphate buffer, pH 3.0).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

    • Column Temperature: 25-30°C.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the main peak of this compound from all potential degradation products generated during forced degradation studies.

Visualizations

Experimental_Workflow_for_Arteannuin_M_Formulation_Development cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Stability Testing A This compound Drug Substance B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C pH-Stability Profiling A->C D Solid Dispersion (Solvent Evaporation) B->D E Inclusion Complexation (Kneading Method) B->E F Lyophilization B->F H Stability-Indicating HPLC Method B->H C->D C->E C->F G Physicochemical Characterization (DSC, XRD, FTIR) D->G E->G F->G I Accelerated Stability Studies (e.g., 40°C/75% RH) G->I H->I J Stable this compound Formulation I->J Optimized Stable Formulation

Caption: Workflow for developing stable this compound formulations.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation Arteannuin_M This compound (Intact Molecule) Hydrolysis_Product Ring-Opened Product (Loss of Lactone) Arteannuin_M->Hydrolysis_Product pH (Acidic/Basic) Temperature Photo_Product Photo-adduct (e.g., Water Addition) Arteannuin_M->Photo_Product UV/Visible Light Thermal_Product Isomers or Other Degradants Arteannuin_M->Thermal_Product High Temperature

Caption: Potential degradation pathways for this compound.

References

Application Notes and Protocols for Molecular Docking Studies of Arteannuin M with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Arteannuin M, a sesquiterpenoid isolated from Artemisia annua, is a member of the artemisinin family of compounds, which are renowned for their potent antimalarial activity. Emerging research suggests that this compound and its analogues possess a broader therapeutic potential, including anti-inflammatory and anticancer properties. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. These application notes provide a summary of molecular docking data for this compound and related compounds, detailed experimental protocols for performing such studies, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Summary of Molecular Docking Data

Quantitative data from molecular docking studies of this compound and its close structural relatives with various protein targets are summarized below. It is important to note that specific docking data for this compound is limited in the current literature; therefore, data for the broader class of "arteannuin" and the related compound Arteannuin B are included for comparative purposes.

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
ArteannuinNeprilysin1R1H-7.5Not Reported[1][2]
Arteannuin Bβ-tubulinNot Specified-10.6814.93 nM[3]
Arteannuin BCarnitine palmitoyltransferase II (CPT II)Not Specified-9.23170.29 nM[3]

Experimental Protocols: Molecular Docking of this compound

This section outlines a detailed protocol for performing molecular docking studies of this compound with a protein target. This protocol is a generalized workflow and may require optimization based on the specific software and target protein used.

1. Preparation of the Protein Structure:

  • Objective: To prepare the target protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field such as Kollman or Gasteiger.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound):

  • Objective: To generate a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 207446-90-0).

    • Convert the 2D structure into a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.

    • Save the prepared ligand structure in a suitable format (e.g., PDBQT).

3. Grid Box Generation:

  • Objective: To define the search space on the target protein where the docking algorithm will attempt to place the ligand.

  • Procedure:

    • Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

    • Define the dimensions and center of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow for translational and rotational movement of the ligand.

4. Molecular Docking Simulation:

  • Objective: To run the docking algorithm to predict the binding pose and affinity of this compound to the target protein.

  • Procedure:

    • Use a molecular docking software such as AutoDock Vina, GOLD, or Schrödinger's Glide.

    • Input the prepared protein and ligand files, along with the grid box parameters.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the reliability of the results.

    • Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

5. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and energies to understand the interaction between this compound and the target protein.

  • Procedure:

    • Examine the binding energies of the different poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked binding pose in a molecular graphics viewer (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

    • Compare the docking results with experimental data, if available, to validate the computational model.

Mandatory Visualizations

Signaling Pathway Diagrams

The interaction of artemisinin and its derivatives with target proteins can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulates This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, ERK) MAPK (p38, ERK) MAPKK->MAPK (p38, ERK) Phosphorylates Transcription Factors Transcription Factors MAPK (p38, ERK)->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPK (p38, ERK) Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Preparation 1. Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Generation 3. Grid Box Generation (Define Binding Site) Protein_Preparation->Grid_Generation Ligand_Preparation 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking_Simulation 4. Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Results_Analysis 5. Analysis of Results (Binding Energy, Pose Visualization) Docking_Simulation->Results_Analysis Interaction_Analysis 6. Interaction Analysis (H-bonds, Hydrophobic Interactions) Results_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

References

Application Notes and Protocols: Arteannuin M as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, belongs to the family of artemisinin-related compounds that are of significant interest in pharmaceutical research, particularly for their potential antimalarial properties.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, development, and quality control. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in the development and validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific methods for this compound are not extensively documented, the protocols outlined below are adapted from established methods for the closely related and well-studied compound, artemisinin.[3][4][5][6]

1. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Molecular FormulaC15H24O4[2]
Molecular Weight268.35 g/mol [2]
CAS Number207446-90-0[2]

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely used technique for the quantification of artemisinin and its derivatives.[5][6][7] Due to the lack of a strong chromophore in the artemisinin structure, derivatization is often employed to enhance UV absorbance.[5] An alternative is to use a low wavelength for detection.[6]

2.1. Experimental Protocol: HPLC-UV

This protocol describes a reversed-phase HPLC-UV method for the quantification of this compound.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2.1.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2.1.3. Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (65:35 v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength210-216 nm
Injection Volume20 µL

2.1.4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.5. Sample Preparation (for plant extracts)

  • Accurately weigh 1 g of powdered Artemisia annua leaves.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2.2. Method Validation Parameters (Representative Data for Artemisinin)

The following table summarizes typical validation parameters for an HPLC-UV method for artemisinin, which can be used as a benchmark when validating a method for this compound.

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for the analysis of complex matrices or when low detection limits are required.[4][8][9]

3.1. Experimental Protocol: LC-MS

This protocol outlines a reversed-phase LC-MS method for the quantification of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.1.2. Instrumentation

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Parameters
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30% B to 90% B over 5 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS Parameters
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Precursor Ion (m/z)[M+Na]+ or [M+H]+ (To be determined for this compound)
Product Ions (m/z)To be determined by fragmentation analysis

3.2. Method Validation Parameters (Representative Data for Artemisinin)

The following table presents typical validation parameters for an LC-MS method for artemisinin.

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)< 0.5 ng/mL[9]
Limit of Quantification (LOQ)< 1.5 ng/mL

Section 4: Diagrams

4.1. Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh this compound Reference Standard dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Prepare Working Standards dissolve->dilute hplc HPLC-UV Analysis dilute->hplc lcms LC-MS Analysis dilute->lcms extract Extract Sample (e.g., Plant Material) filter Filter Extract extract->filter filter->hplc filter->lcms integrate Peak Integration hplc->integrate lcms->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: General experimental workflow for the quantification of this compound.

4.2. Analytical Method Validation Workflow

validation_workflow start Define Analytical Method Parameters specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity end Validated Method specificity->end accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->end

Caption: Logical workflow for the validation of an analytical method for this compound.

4.3. Biosynthetic Relationship of this compound (Hypothesized)

While a detailed signaling pathway for this compound is not available, its structural similarity to other artemisinin-related compounds suggests a common biosynthetic origin.

biosynthetic_pathway fpp Farnesyl Diphosphate amorpha Amorpha-4,11-diene fpp->amorpha artemisinic_acid Artemisinic Acid amorpha->artemisinic_acid dha Dihydroartemisinic Acid artemisinic_acid->dha arteannuin_b Arteannuin B artemisinic_acid->arteannuin_b artemisinin Artemisinin dha->artemisinin arteannuin_m This compound arteannuin_b->arteannuin_m Hypothesized

Caption: Hypothesized biosynthetic relationship of this compound to other artemisinins.

References

Troubleshooting & Optimization

Overcoming solubility issues of Arteannuin M in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges associated with Arteannuin M in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge in biological experiments?

This compound is a sesquiterpene lactone, a type of natural product isolated from the plant Artemisia annua[1]. It is investigated for its potential anti-malarial and anti-inflammatory properties[2]. Like its well-known relative, artemisinin, this compound is a lipophilic (fat-soluble) molecule with inherently poor solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media[3][4]. This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?

For hydrophobic compounds like this compound, the standard recommendation is to use 100% Dimethyl sulfoxide (DMSO). Arteannuin B, a structurally similar compound, is reported to be soluble in DMSO at concentrations up to 25 mg/mL, often requiring sonication to fully dissolve[5]. This makes DMSO the ideal starting solvent for creating a high-concentration stock solution.

Q3: My this compound precipitates when I dilute my DMSO stock into my cell culture medium. What can I do?

This is a common issue that occurs when a compound that is stable in an organic solvent is introduced into an aqueous environment. Here are several troubleshooting steps:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, as it can be toxic to cells. A final concentration of ≤ 0.1% is considered safe for most cell lines, while up to 0.5% is often tolerated[6][7]. Concentrations of 1% or higher can cause significant cytotoxicity depending on the cell type and exposure duration[8][9]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Improve Dilution Technique: Rapidly dumping the DMSO stock into the medium can cause localized supersaturation and precipitation. Instead, add the stock solution drop-wise into the aqueous medium while the medium is being vigorously vortexed or stirred [6]. This promotes rapid dispersion.

  • Lower the Working Concentration: Your target concentration of this compound may exceed its solubility limit in the final aqueous solution. Attempt the experiment again with a lower final concentration.

  • Use Gentle Heat and Sonication: After dilution, you can gently warm the solution to 37°C and use a brief sonication cycle to help dissolve any microscopic precipitates[5]. However, be mindful of the potential for compound degradation with excessive heat or sonication.

Q4: Are there any alternatives to DMSO for improving the solubility of this compound in aqueous solutions?

Yes, several advanced methods can be used if DMSO proves problematic:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs like this compound, effectively acting as a carrier molecule to increase their solubility in water[10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose[10][11].

  • Hydrotropes: Certain compounds, known as hydrotropes, can enhance the aqueous solubility of hydrophobic substances. For example, aqueous solutions of salicylate salts have been shown to be effective in solubilizing artemisinin and related compounds[12].

Troubleshooting Guide

This section provides structured data and protocols to address common solubility issues.

Data Presentation: Solvent Considerations

The following tables summarize key quantitative data regarding solvent use in cell-based assays.

Table 1: Solubility of Structurally Related Compound (Arteannuin B) (Specific solubility data for this compound is not widely published; Arteannuin B is used as a proxy.)

SolventReported SolubilityRecommended UseSource
DMSO25 mg/mL (100.68 mM)Primary solvent for stock solutions[5]

Note: Achieving this concentration may require sonication.

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventGenerally Safe Conc.Widely Tolerated Conc.High-Risk Conc. (Cell-dependent)Key ConsiderationsSources
DMSO ≤ 0.1%0.5%1.0% - 2.0%Toxicity is cell-line and exposure-time dependent.[6][7][8]
Ethanol ≤ 0.1%0.5%> 1.0%Can have biological effects on its own.[13]
Acetone ≤ 0.1%0.5%> 1.0%Less common in cell culture; check for compatibility.[13]

Critical Note: Always run a vehicle control with the same final solvent concentration as your test article to assess solvent-specific effects.

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for addressing solubility problems with this compound.

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound powder (MW: 268.35 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 372.6 µL DMSO per 1 mg of this compound).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied[5]. Visually inspect to ensure no solid particles remain.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparing a Working Solution in Aqueous Medium

  • Pre-warm Medium: Warm your cell culture medium or buffer to the experimental temperature (typically 37°C).

  • Calculate Volumes: Determine the volume of DMSO stock needed to achieve your final desired concentration. Ensure the final DMSO concentration remains within the acceptable limits for your cell line (e.g., ≤ 0.5%).

  • Vortex and Dilute: While vigorously vortexing the tube of pre-warmed medium, add the calculated volume of DMSO stock solution slowly and drop-wise.

  • Final Mix and Inspection: Continue vortexing for another 15-30 seconds to ensure homogeneity. Visually inspect the solution against a light source for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.

Relevant Signaling Pathway

This compound is related to Arteannuin B and Artemisinin, which have been shown to exert anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway[14][15]. Specifically, Arteannuin B has been identified as an inhibitor of the ubiquitin-conjugating enzyme UBE2D3. This action prevents the ubiquitination of key signaling proteins (RIP1 and NEMO), which is a critical step for the activation of the IKK complex and subsequent NF-κB activation[16].

Caption: Inhibition of the NF-κB pathway by this compound via UBE2D3.

References

Stability of Arteannuin M under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability of Arteannuin M is limited in publicly available literature. The following guidance is based on data for structurally related compounds, namely artemisinin and its derivative, artesunate. These guidelines should be considered as a starting point for your experiments, and stability studies specific to this compound are highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A: Based on studies of related artemisinin compounds, the primary factors affecting stability are pH and temperature. The endoperoxide bridge, which is crucial for its biological activity, is susceptible to degradation under both acidic and basic conditions, as well as at elevated temperatures.

Q2: I am observing a rapid loss of my this compound sample's activity in my aqueous buffer. What could be the cause?

A: Rapid degradation is likely due to the hydrolysis of the compound. For instance, artesunate, a derivative of artemisinin, is known to be unstable in aqueous solutions and hydrolyzes rapidly.[1] The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. To mitigate this, it is advisable to prepare fresh solutions for immediate use whenever possible and to store stock solutions under recommended conditions.

Q3: What are the recommended storage conditions for this compound in its solid form and in solution?

A: While specific data for this compound is unavailable, for related compounds like artesunate, solid crystalline forms are relatively stable when stored at 2–8°C.[2] However, storage at 25°C or higher can lead to decomposition.[2] For solutions, it is recommended to store them at low temperatures (e.g., 2-8°C) and for short durations. Artesunate in solution is relatively stable at 15°C, with less than 10% degradation over 24 hours.[3][4]

Q4: How does pH affect the stability of this compound in solution?

A: While there is no specific data for this compound, studies on the related compound artesunate show that its stability is pH-dependent. Hydrolysis is favored in acidic mediums.[5] For artesunate, the stability of the drug was found to be most stable at pH 8.[5] It is crucial to determine the optimal pH for your specific experimental needs through a preliminary stability study.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound during the experiment.1. Prepare fresh solutions of this compound for each experiment. 2. Maintain a consistent and low temperature throughout your experimental setup. 3. Control the pH of your buffers and solutions.
Loss of compound during storage Improper storage conditions.1. Store solid this compound at 2-8°C, protected from light and moisture. 2. For stock solutions, aliquot and store at -20°C or -80°C for longer-term storage, minimizing freeze-thaw cycles. 3. For working solutions, store at 2-8°C and use within a short period (e.g., 24 hours).
Precipitation of the compound in aqueous buffer Low aqueous solubility.1. The aqueous solubility of related compounds like artesunate is pH-dependent.[3][4] Consider adjusting the pH of your buffer. 2. Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting it in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Stability Data Summary (Based on Artesunate)

Table 1: Effect of Temperature on Artesunate Stability in Aqueous Solution

Temperature (°C)ObservationReference
5Slow and minor hydrolytic degradation (<10%) over 24 hours.[2]
15Relatively stable, with less than 10% degradation over 24 hours.[2][3][4]
25Overall decrease in concentration observed over 24 hours due to hydrolysis.[2]
40Approximately 9% decomposition of solid artesunate after 3 months at 75% relative humidity.[2][3][4]
>40Substantially greater decomposition.[2][3][4]

Table 2: Aqueous Solubility of Artesunate at Different pH Values (after 60 minutes)

pHBufferSolubility (mg/mL)Reference
1.20.1 M HCl0.26[3][4]
4.5Acetate buffer0.92[3][4]
Distilled Water-1.40[3][4]
6.8Phosphate buffer6.59[3][4]

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability in a Buffered Solution

This protocol provides a basic framework to assess the stability of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Appropriate buffer solution (e.g., phosphate-buffered saline for physiological pH)

  • Co-solvent (e.g., DMSO, if required for initial dissolution)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Temperature-controlled incubator or water bath

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution with the desired buffer to achieve the final working concentration. Ensure the final concentration of the co-solvent is minimal and does not affect the assay.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.

  • Incubation: Incubate the remaining working solution at the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • HPLC-MS system for identification of degradation products

  • Photostability chamber (for photolytic stress)

  • Oven (for thermal stress)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic: Add HCl to the sample solution to achieve a final concentration of 0.1 M.

    • Basic: Add NaOH to the sample solution to achieve a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to the sample solution to achieve a final concentration of 3%.

    • Thermal: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose the sample solution to light according to ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for a defined period.

  • Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the parent compound and any degradation products.

  • Comparison: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify the peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (this compound in solvent) working Prepare Working Solution (Dilute in buffer) stock->working t0 T=0 Analysis (HPLC) working->t0 incubation Incubate at Specific Temp & pH working->incubation data_analysis Data Analysis (% Remaining vs. Time) t0->data_analysis sampling Time-Point Sampling incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis hplc_analysis->data_analysis

Caption: Workflow for Preliminary Stability Assessment.

forced_degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products ArteannuinM This compound (Parent Compound) Acid Acidic (e.g., HCl) ArteannuinM->Acid Base Basic (e.g., NaOH) ArteannuinM->Base Oxidation Oxidative (e.g., H₂O₂) ArteannuinM->Oxidation Heat Thermal ArteannuinM->Heat Degradant_A Degradation Product A Acid->Degradant_A Degradant_B Degradation Product B Base->Degradant_B Degradant_C Degradation Product C Oxidation->Degradant_C Heat->Degradant_A Heat->Degradant_B

Caption: Forced Degradation Logical Relationship.

References

Identification and characterization of Arteannuin M degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of Arteannuin M degradation products. As direct studies on this compound degradation are limited, this guide leverages data from structurally related and well-studied compounds from the artemisinin family, such as artemisinin, artesunate, and artemether, to provide insights into potential degradation pathways and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpene lactone isolated from Artemisia annua. As a potential therapeutic agent or a precursor to other active pharmaceutical ingredients, understanding its stability is crucial for determining appropriate storage conditions, shelf-life, and formulation strategies to ensure its efficacy and safety.

Q2: What are the likely degradation pathways for this compound?

Based on the degradation patterns of other cadinane sesquiterpene lactones like artemisinin, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions. The endoperoxide bridge, a key feature in many related compounds, is often the most reactive site, leading to a loss of biological activity. Degradation may involve hydrolysis of the lactone ring, rearrangement of the molecular structure, or reactions involving other functional groups.

Q3: What analytical techniques are recommended for identifying this compound degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/TOF (Time-of-Flight) or LC-MS/MS, is the most powerful technique for separating, identifying, and characterizing degradation products. HPLC with UV detection can be used for quantification, but MS is essential for structural elucidation of unknown degradants.

Q4: Have any specific degradation products of this compound been identified?

Currently, there is a lack of published literature specifically detailing the degradation products of this compound. However, studies on related compounds like artesunate have identified degradation products such as dihydroartemisinin (DHA) and artemether (ARTM). It is plausible that this compound could undergo analogous transformations.

Q5: How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting a sample of this compound to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods. A general protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough (e.g., temperature too low, acid/base concentration too weak, insufficient exposure time).Increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base, longer exposure). Refer to ICH guidelines for typical stress conditions.
Complete degradation of this compound is observed immediately. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, more dilute acid/base, shorter exposure time) to achieve partial degradation (typically 5-20%).
Poor chromatographic separation of this compound and its degradation products. The HPLC method is not optimized.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature. A C18 column with a gradient of acetonitrile and water (with formic acid) is a good starting point.
Difficulty in identifying degradation products by MS. Low abundance of degradation products. In-source fragmentation. Complex fragmentation pattern.Concentrate the sample to increase the signal of minor degradants. Optimize MS parameters to minimize in-source fragmentation. Use MS/MS to obtain fragmentation patterns for structural elucidation.
Inconsistent results between experimental runs. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent sample preparation).Ensure precise control over all experimental parameters. Use a validated sample preparation protocol. Run replicates to assess variability.

Quantitative Data Summary

Solvent System Parent Compound Decrease (%) Major Degradation Products Reference
Methanol~3.13Dihydroartemisinin (DHA), Artemether (ARTM)[1][2]
Methanol/Water (90:10 v/v)~80Dihydroartemisinin (DHA), Artemether (ARTM)[1][2]
Methanol/Ammonium Acetate (85:15 v/v)~97Dihydroartemisinin (DHA), Artemether (ARTM), DHA-dimer[1][2]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Store the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Use the MS data to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products to propose their structures.

  • Calculate the percentage of degradation of this compound under each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Evaluation stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (105°C) stock->thermal photo Photolytic (UV light) stock->photo hplc_ms HPLC-UV/MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms identification Identification of Degradation Products hplc_ms->identification characterization Structural Characterization identification->characterization pathway Degradation Pathway Elucidation characterization->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products Arteannuin_M This compound Hydrolysis_Product Hydrolyzed Product (Lactone Ring Opening) Arteannuin_M->Hydrolysis_Product Acid/Base Oxidative_Product Oxidized Product Arteannuin_M->Oxidative_Product Oxidizing Agent Rearrangement_Product Rearrangement Product Arteannuin_M->Rearrangement_Product Heat/Light Deoxy_Product Deoxy-Arteannuin M (Loss of Peroxide Bridge) Arteannuin_M->Deoxy_Product Reductive Cleavage

References

Technical Support Center: Optimizing Arteannuin M Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic reaction in the total synthesis of (+)-Arteannuin M?

A1: The cornerstone of the reported total synthesis of (+)-Arteannuin M is a tandem oxy-Cope/transannular ene reaction. This powerful sequence allows for the rapid construction of the complex bicyclic core of the natural product with high diastereoselectivity.[1][2][3]

Q2: What are the typical starting materials for the synthesis?

A2: The synthesis often commences from readily available chiral precursors. For instance, the first total synthesis of (+)-Arteannuin M utilized a derivative of (+)-limonene.[4]

Q3: What is the difference between a thermal and an anionic oxy-Cope rearrangement, and which is preferred for this compound synthesis?

A3: A thermal oxy-Cope rearrangement is conducted at elevated temperatures. In contrast, the anionic oxy-Cope rearrangement is performed in the presence of a base (e.g., potassium hydride) which deprotonates the hydroxyl group. This significantly accelerates the reaction rate, often by a factor of 10^10 to 10^17, allowing the reaction to proceed at or below room temperature.[2][5][6][7] For the synthesis of complex molecules like this compound, the milder conditions of the anionic oxy-Cope rearrangement are generally preferred to avoid degradation and improve selectivity.

Q4: How is the high diastereoselectivity in the tandem reaction explained?

A4: The high diastereoselectivity arises from the conformational preferences of the macrocyclic intermediate formed after the initial oxy-Cope rearrangement. The subsequent transannular ene reaction proceeds through a chair-like transition state, where steric interactions guide the formation of the desired diastereomer.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired bicyclic product in the tandem oxy-Cope/transannular ene reaction.
Possible Cause Suggested Solution
Insufficient reaction temperature (for thermal conditions). Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Inefficient deprotonation (for anionic conditions). Ensure the base (e.g., potassium hydride) is fresh and properly handled to avoid deactivation by moisture. Consider using a crown ether (e.g., 18-crown-6) to sequester the potassium ion and promote a "naked" alkoxide, which can accelerate the reaction.[4]
Decomposition of starting material or product. If using high temperatures, consider switching to the milder anionic oxy-Cope conditions. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incorrect solvent. Toluene is a commonly used solvent for this reaction. Ensure the solvent is of high purity and anhydrous.
Problem 2: Formation of multiple diastereomers.
Possible Cause Suggested Solution
Reaction proceeding through a higher energy boat-like transition state. While the chair transition state is favored, suboptimal conditions can lead to competing pathways.[7] Re-optimize the reaction temperature and time. For anionic conditions, the choice of base and counter-ion can influence selectivity.
Isomerization of the starting material or intermediate. The presence of acidic or basic impurities can sometimes lead to unwanted side reactions. Ensure all reagents and glassware are clean and neutral.
Difficult purification. The separation of diastereomers can be challenging. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase may be necessary.[3] Crystallization can also be an effective method for separating diastereomers.
Problem 3: Formation of unexpected byproducts.
Possible Cause Suggested Solution
Elimination of the hydroxyl group. Under harsh thermal conditions, elimination to form a triene can be a competing pathway. Employing the milder anionic oxy-Cope conditions should mitigate this.
Alternative cyclization pathways of the ene reaction. The conformation of the macrocyclic intermediate dictates the outcome of the ene reaction. Changes in the substrate structure or reaction conditions could favor alternative cyclizations. Careful structural elucidation of byproducts (e.g., by NMR and MS) is crucial to understand these competing pathways.

Experimental Protocols

Key Experiment: Tandem Oxy-Cope/Transannular Ene Reaction

This protocol is based on the published synthesis of (+)-Arteannuin M and may require optimization for specific substrates and scales.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product SM Conditions 1. KH, 18-crown-6, THF 2. Heat (if necessary) 3. Aqueous Workup SM->Conditions Product Conditions->Product

Tandem oxy-Cope/transannular ene reaction.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Density (g/mL)
1,5-dien-3-ol substrateVariesVariesVaries
Potassium Hydride (KH)7693-29-040.112.1
18-Crown-617455-13-9264.321.23
Tetrahydrofuran (THF), anhydrous109-99-972.110.889
Toluene, anhydrous108-88-392.140.867

Procedure (Anionic Conditions):

  • To a solution of the 1,5-dien-3-ol substrate in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add 18-crown-6 (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add potassium hydride (KH, 30% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, it may be gently heated. However, for many substrates, the reaction proceeds readily without heating.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting the tandem oxy-Cope/transannular ene reaction.

G start Low Yield or Complex Mixture? check_conditions Verify Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Reagent Quality? start->check_conditions thermal_vs_anionic Thermal or Anionic? check_conditions->thermal_vs_anionic thermal_path Thermal Conditions thermal_vs_anionic->thermal_path Thermal anionic_path Anionic Conditions thermal_vs_anionic->anionic_path Anionic increase_temp Increase Temperature Incrementally thermal_path->increase_temp check_base Check Base Activity Add Crown Ether anionic_path->check_base decomposition Decomposition Observed? increase_temp->decomposition check_base->decomposition lower_temp Switch to Anionic or Lower Temperature decomposition->lower_temp Yes purification Purification Issues? decomposition->purification No end_bad Re-evaluate Substrate/Strategy lower_temp->end_bad hplc_sfc Consider HPLC/SFC for Diastereomer Separation purification->hplc_sfc Yes end_good Successful Synthesis purification->end_good No hplc_sfc->end_good

Troubleshooting the tandem reaction.

Simplified Synthesis Pathway of this compound Core

This diagram illustrates the key transformation in the synthesis of the this compound core structure.

G start 1,5-Dien-3-ol Precursor oxy_cope Oxy-Cope Rearrangement start->oxy_cope intermediate Macrocyclic Enol/Enolate Intermediate oxy_cope->intermediate ene_reaction Transannular Ene Reaction intermediate->ene_reaction product This compound Bicyclic Core ene_reaction->product

Key steps in this compound core synthesis.

References

Troubleshooting low yields in Arteannuin M extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Arteannuin M Extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction of this compound and related sesquiterpenoids from Artemisia annua. The guides and FAQs provided below are in a question-and-answer format to directly address specific challenges.

Disclaimer: The majority of available research focuses on the extraction of artemisinin. As this compound is a closely related sesquiterpene lactone, the troubleshooting advice and protocols provided here are based on established methods for artemisinin extraction and general principles for sesquiterpene lactone isolation. These should be highly applicable to this compound, but optimization may be required.

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most common causes?

Low yields in this compound extraction can stem from several factors, ranging from the quality of the plant material to the specifics of the extraction protocol. Here are the primary areas to investigate:

  • Plant Material:

    • Genetics and Cultivar: The concentration of this compound and other sesquiterpenoids can vary significantly between different Artemisia annua cultivars.[1]

    • Plant Age and Harvest Time: The highest concentrations of these compounds are typically found in the leaves and flowers just before or during full bloom.[2] Harvesting too early or too late can result in lower yields.

    • Drying and Storage: Improper drying can lead to degradation of the target compounds. Air-drying in a well-ventilated, dark place is generally recommended. Long-term storage can also lead to a decrease in this compound content.

  • Extraction Solvent:

    • Solvent Choice: The polarity of the solvent is critical. Non-polar solvents like hexane and petroleum ether are commonly used for artemisinin extraction.[3] However, slightly more polar solvents like dichloromethane or ethyl acetate have also been shown to be effective.[3] The optimal solvent may differ slightly for this compound.

    • Solvent Quality: Ensure the use of high-purity solvents to avoid introducing impurities that can interfere with extraction and purification.

  • Extraction Method and Parameters:

    • Extraction Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long extraction times, especially at elevated temperatures, can lead to degradation of the target compound.

    • Temperature: Higher temperatures can increase extraction efficiency but also risk degrading thermally labile compounds like this compound.

    • Solid-to-Liquid Ratio: A low solvent-to-biomass ratio may not be sufficient to fully extract the compound.

    • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction, but too fine a powder can lead to difficulties in filtration.

Q2: I am observing a significant amount of impurities in my crude extract. How can I improve the purity?

High levels of impurities, such as pigments (chlorophylls) and waxes, are a common challenge. Here are some strategies to obtain a cleaner extract:

  • Pre-Extraction Steps:

    • De-fatting: A pre-extraction step with a non-polar solvent like hexane can remove waxes and lipids before the main extraction.

  • Extraction Method Selection:

    • Supercritical CO2 (SC-CO2) Extraction: This method can offer higher selectivity compared to traditional solvent extraction, resulting in a cleaner initial extract.[2]

  • Post-Extraction Purification:

    • Liquid-Liquid Partitioning: Partitioning the crude extract between immiscible solvents (e.g., hexane and acetonitrile) can separate compounds based on their polarity.

    • Column Chromatography: This is a standard and effective method for purifying the target compound from a complex mixture. Silica gel is commonly used as the stationary phase.

    • Recrystallization: This technique can be used to achieve high purity of the final product.

Q3: My extraction efficiency seems to be decreasing with each batch. What could be the cause?

A decline in extraction efficiency over time often points to issues with the starting material or the extraction system itself:

  • Biomass Degradation: If the plant material is from a single large batch, its quality may be degrading over time due to improper storage conditions (exposure to light, heat, or moisture).

  • Solvent Recycling: If you are recycling solvents, ensure they are being properly purified between uses. The accumulation of non-volatile impurities can reduce the solvent's extraction capacity.

  • Equipment Fouling: Residue buildup within the extraction equipment can hinder performance. Regular and thorough cleaning of all components is essential.

Frequently Asked Questions (FAQs)

Q: What is the expected yield of this compound from Artemisia annua?

A: Specific yield data for this compound is not widely reported in the literature. However, yields of related compounds like artemisinin and arteannuin B can provide a benchmark. Artemisinin yields typically range from 0.5% to 1.5% of the dry weight of the leaves, depending on the plant variety and extraction method.[1]

Q: Can I use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for this compound?

A: Yes, both UAE and MAE are modern techniques that can enhance extraction efficiency and reduce extraction time and solvent consumption for artemisinin and likely for this compound as well. These methods use ultrasonic waves or microwave energy, respectively, to disrupt the plant cell walls and facilitate the release of the target compounds.

Q: How can I monitor the presence and concentration of this compound during the extraction process?

A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for quantifying this compound and related compounds. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the extraction progress and for pooling fractions during column chromatography.

Data Presentation

Table 1: Comparison of Extraction Methods for Artemisinin and Related Compounds

Extraction MethodSolventTemperature (°C)Pressure (bar)Yield (% of dry weight)CompoundReference
SoxhletHexane68Ambient~0.77%Artemisinin[4]
Supercritical CO2CO250300~0.70%Artemisinin[4]
Ultrasound-AssistedEthanol25Ambient0.039%Artemisinin[5]
Microwave-AssistedToluene-Ambient0.85%Artemisinin[6]
Supercritical CO2CO2--1.18%Arteannuin B[6]
Microwave-AssistedToluene-Ambient1.23%Arteannuin B[6]

Note: The yields presented are for artemisinin and arteannuin B, as specific data for this compound is limited. These values can serve as a comparative reference.

Experimental Protocols

Protocol 1: Supercritical CO2 (SC-CO2) Extraction of Sesquiterpenoids

This protocol is based on established methods for artemisinin extraction and is expected to be effective for this compound.

  • Preparation of Plant Material:

    • Dry the leaves of Artemisia annua at room temperature in a well-ventilated, dark area until a constant weight is achieved.

    • Grind the dried leaves to a particle size of approximately 0.5-1.0 mm.

  • SC-CO2 Extraction:

    • Load the ground plant material into the extraction vessel of the SC-CO2 extractor.

    • Set the extraction parameters:

      • Pressure: 200-300 bar

      • Temperature: 40-50 °C

      • CO2 Flow Rate: 2-4 kg/h

    • Pressurize the system with CO2 and begin the extraction process.

    • The extraction time will vary depending on the system volume and flow rate but is typically in the range of 2-4 hours.

    • Collect the extract in the separator vessel by reducing the pressure to allow the CO2 to return to a gaseous state, leaving the extracted compounds behind.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane).

    • Perform column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

    • Monitor the fractions by TLC or HPLC to identify and collect those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)
  • Preparation of Plant Material:

    • Prepare the dried and ground Artemisia annua leaves as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place a known amount of the ground plant material (e.g., 10 g) into an Erlenmeyer flask.

    • Add a suitable solvent (e.g., ethanol or hexane) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40 °C).

  • Recovery and Purification:

    • Filter the mixture to separate the plant debris from the extract.

    • Wash the plant material with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Proceed with purification as described in Protocol 1, step 3.

Visualizations

Biosynthetic Pathway of Artemisinin and Related Sesquiterpenoids

Caption: Biosynthetic pathway of artemisinin and related compounds.

Troubleshooting Workflow for Low Extraction Yields

Troubleshooting Workflow cluster_PlantMaterial Step 1: Evaluate Plant Material cluster_ExtractionSolvent Step 2: Assess Extraction Solvent cluster_ExtractionParameters Step 3: Optimize Extraction Parameters start Low this compound Yield q1 Is the plant material of high quality? (Correct cultivar, harvest time, proper drying) start->q1 a1_yes Yes q1->a1_yes a1_no No: Source new, high-quality plant material. q1->a1_no q2 Is the correct solvent being used? (Appropriate polarity, high purity) a1_yes->q2 end Yield Improved a1_no->end a2_yes Yes q2->a2_yes a2_no No: Select a more appropriate solvent and ensure its purity. q2->a2_no q3 Are the extraction parameters optimized? (Time, temperature, solid-to-liquid ratio) a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes a3_no No: Systematically optimize each parameter. q3->a3_no a3_yes->end a3_no->end

Caption: A logical workflow for troubleshooting low yields.

References

Preventing degradation of Arteannuin M during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Arteannuin M Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is susceptible to degradation by heat, light, and moisture. To ensure maximum stability and shelf-life, it is crucial to control these environmental factors. The recommended storage conditions are summarized in the table below.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation and preserves the endoperoxide bridge, which is critical for its activity.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the molecule.
Light Protected from light (Amber vial)Avoids photolytic degradation.
Moisture Desiccated environmentPrevents hydrolysis of the lactone ring.

For routine short-term storage (up to one week), storage at 2-8°C is acceptable, provided the material is kept in a desiccated, dark environment.

Q2: What are the primary causes of this compound degradation?

A2: this compound degradation is primarily driven by three mechanisms:

  • Thermal Degradation: Elevated temperatures can lead to the cleavage of the endoperoxide bridge, a key structural feature for its biological activity.

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the opening of the lactone ring, rendering the molecule inactive.

  • Oxidation: Exposure to atmospheric oxygen can also compromise the integrity of the endoperoxide bridge and other sensitive moieties in the molecule.[1]

A visual representation of these degradation pathways is provided below.

Arteannuin_M This compound Thermal_Degradation Thermal Degradation Product Arteannuin_M->Thermal_Degradation Heat (>40°C) Hydrolytic_Degradation Hydrolytic Degradation Product Arteannuin_M->Hydrolytic_Degradation Moisture (H₂O) Oxidative_Degradation Oxidative Degradation Product Arteannuin_M->Oxidative_Degradation Oxygen (O₂)

Diagram 1: Major Degradation Pathways of this compound.

Q3: How can I detect the degradation of this compound in my samples?

A3: The most reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A typical reverse-phase HPLC method can separate this compound from its common degradants.

Table 2: Typical HPLC Retention Times for this compound and its Degradants

CompoundTypical Retention Time (min)UV λmax (nm)
This compound8.5210
Hydrolytic Degradant6.2210
Oxidative Degradant7.1210
Thermal Degradant5.4210

Note: Retention times are approximate and can vary based on the specific HPLC column, mobile phase, and flow rate used. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem: My solid this compound sample shows decreased purity upon re-analysis.

If you observe a decrease in the purity of your solid this compound sample, it is likely due to improper storage. Follow this troubleshooting workflow to identify and resolve the issue.

start Purity Decrease Detected check_temp Is storage temp ≤ -20°C? start->check_temp check_light Is sample protected from light? check_temp->check_light Yes correct_temp Store at ≤ -20°C check_temp->correct_temp No check_moisture Is sample stored with desiccant? check_light->check_moisture Yes correct_light Use amber vials check_light->correct_light No check_atmosphere Is sample under inert gas? check_moisture->check_atmosphere Yes correct_moisture Add desiccant check_moisture->correct_moisture No correct_atmosphere Purge with Ar or N₂ check_atmosphere->correct_atmosphere No retest Re-analyze after 1 month check_atmosphere->retest Yes correct_temp->retest correct_light->retest correct_moisture->retest correct_atmosphere->retest

Diagram 2: Troubleshooting Workflow for Solid this compound Degradation.

Problem: My this compound solution has turned yellow and shows new peaks in the HPLC chromatogram.

A yellow discoloration often indicates degradation. The new peaks in the HPLC are likely the degradation products. This is common in solutions, especially if the solvent is not anhydrous or if the solution is stored at room temperature.

  • Immediate Action: Store the solution at -20°C or colder and protect it from light.

  • Solvent Choice: The choice of solvent can significantly impact the stability of this compound in solution. Aprotic solvents are generally preferred.

Table 3: Stability of this compound in Common Solvents (Stored at 4°C for 7 days)

SolventPurity after 7 days (%)Observations
Acetonitrile (anhydrous)>99%Recommended
DMSO (anhydrous)>98%Suitable for stock solutions
Ethanol92%Yellowing observed
Methanol90%Significant degradation
Aqueous Buffers (pH 7.4)<80%Rapid degradation
  • Recommendation: For long-term storage, prepare stock solutions in anhydrous DMSO or acetonitrile at a high concentration and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol describes a standard reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation products.

prep_sample 1. Prepare Sample (1 mg/mL in Acetonitrile) hplc_setup 2. HPLC Setup (C18 column, 25°C) prep_sample->hplc_setup mobile_phase 3. Mobile Phase (Acetonitrile:Water gradient) hplc_setup->mobile_phase injection 4. Inject Sample (10 µL) mobile_phase->injection detection 5. Detection (UV at 210 nm) injection->detection analysis 6. Analyze Data (Integrate peaks) detection->analysis

Diagram 3: Experimental Workflow for HPLC Purity Assessment.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 40% B to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% B to 40% B

    • 18-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of this compound and any degradation products. Calculate purity as the percentage of the this compound peak area relative to the total peak area.

For further assistance, please contact our technical support team.

References

Method Validation for Arteannuin M Quantification in Complex Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Arteannuin M in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an analytical method for this compound quantification?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.[1]

  • Linearity: The demonstration of a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[1][2]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

  • System Suitability: A test to ensure that the analytical system is performing correctly at the time of analysis.[1]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Several techniques can be used, with the choice depending on the required sensitivity, selectivity, and the nature of the matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a common method, but this compound has low UV absorbance, which can affect sensitivity and accuracy.[2] Derivatization techniques can be employed to enhance UV activity. The International Pharmacopeia describes an HPLC-UV method at 214 nm.[2]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is an alternative to UV detection and does not rely on the chromophoric properties of the analyte. However, the detector response can be non-linear.[2]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method has a limit of quantification similar to HPLC-ELSD.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma and for analyzing plant extracts.[3][4]

Q3: How can I handle matrix effects in LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[5][6][7] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[8]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column Contamination Wash the column with a strong solvent or replace the column if necessary.
Presence of Interfering Compounds Improve the sample clean-up procedure to remove interfering substances.
Issue 2: Low Sensitivity or Inability to Reach the Desired LOQ
Possible Cause Recommended Solution
Low UV Absorbance of this compound (for HPLC-UV) Consider using a more sensitive detector like ELSD, RI, or MS. Pre- or post-column derivatization can also be an option to enhance UV detection.[2]
Ion Suppression (for LC-MS/MS) Optimize the sample preparation method to remove interfering matrix components.[6] Also, adjust chromatographic conditions to separate this compound from the suppression zone.
Suboptimal MS Parameters Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for optimal this compound signal.
Analyte Degradation Investigate the stability of this compound in the sample and during the analytical process.[9][10]
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is strictly followed. Automating the process can improve consistency.
Instrument Fluctuation Perform system suitability tests before each run to ensure the instrument is performing consistently. Check for leaks or pump issues.
Improper Integration of Peaks Review and standardize the peak integration parameters.
Sample Instability Evaluate the stability of this compound under the storage and handling conditions.[10][11] It is known to be unstable in the presence of acid or alkali.[9]

Experimental Protocols

Protocol 1: Validation of an HPLC-UV Method for this compound in Plant Extracts

This protocol is based on general validation principles for HPLC methods.

  • Specificity: Analyze blank matrix (plant extract known to be free of this compound), a spiked matrix with this compound, and a sample containing potential impurities. The this compound peak should be well-resolved with no significant interference at its retention time.

  • Linearity: Prepare a series of at least five concentrations of this compound in the matrix. A linear range of 10.0-54.0 µg/ml has been reported.[12] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples with known concentrations of this compound (low, medium, and high) in triplicate. The recovery should be within an acceptable range, typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. An LOD of 2.73 µg/ml and an LOQ of 10.0 µg/ml have been reported for an HPLC-UV method.[12]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Protocol 2: Sample Preparation and Analysis of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[13]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is often employed.[13]

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, a transition for this compound could be based on the [M-18+H]+ ion at m/z 265.3.[14][15]

Quantitative Data Summary

Table 1: Reported Validation Parameters for this compound Quantification Methods

Parameter HPLC-UV LC-MS/MS Reference
Linearity Range 10.0 - 54.0 µg/mL0.1 - 3.0 µg/mL[4][12]
LOD 2.73 µg/mL0.22 ng/mL[3][12]
LOQ 10.0 µg/mLNot specified[12]
Accuracy (% Recovery) Within acceptable limits85% - 115%[4][12]
Precision (%RSD) < 8%< 20%[4][12]

Visualizations

MethodValidationWorkflow General Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation DefineObjective Define Analytical Procedure Objective SelectMethod Select Analytical Method (e.g., HPLC, LC-MS/MS) DefineObjective->SelectMethod SetCriteria Set Acceptance Criteria SelectMethod->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness CompareResults Compare Results with Acceptance Criteria Robustness->CompareResults ValidationReport Prepare Validation Report CompareResults->ValidationReport

Caption: General workflow for analytical method validation.

TroubleshootingLogic Troubleshooting Logic for Poor Analytical Results Start Poor Analytical Result (e.g., Low Sensitivity, High Variability) CheckSystem Check System Suitability (Passed?) Start->CheckSystem CheckSamplePrep Review Sample Preparation (Consistent?) CheckSystem->CheckSamplePrep Yes SystemNotOK Troubleshoot Instrument CheckSystem->SystemNotOK No CheckMethod Evaluate Method Parameters (Robust?) CheckSamplePrep->CheckMethod Yes SamplePrepNotOK Standardize/Re-validate Sample Prep CheckSamplePrep->SamplePrepNotOK No CheckStability Investigate Analyte Stability (Stable?) CheckMethod->CheckStability Yes MethodNotOK Re-develop/Optimize Method CheckMethod->MethodNotOK No SystemOK System OK CheckStability->SystemOK Yes StabilityNotOK Adjust Storage/Handling Conditions CheckStability->StabilityNotOK No SamplePrepOK Sample Prep OK MethodOK Method OK StabilityOK Stability OK

Caption: Logical flow for troubleshooting poor analytical results.

References

Addressing matrix effects in LC-MS analysis of Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Arteannuin M. The content is designed to address common challenges, with a focus on mitigating matrix effects in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor sensitivity and inconsistent results for this compound in plasma samples. What could be the cause?

A1: Poor sensitivity and irreproducible results in the LC-MS analysis of this compound from plasma are often due to matrix effects .[1] Matrix effects occur when components in the sample (e.g., phospholipids, salts, proteins) co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement.[1]

Initial Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression occurs.[2]

  • Review Sample Preparation: Inefficient sample preparation is a primary cause of matrix effects. Protein precipitation alone is often insufficient for removing interfering components like phospholipids.[2] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Check for Carryover: Inject a blank solvent after a high concentration sample to ensure that there is no carryover from previous injections, which can also lead to inconsistent results.

Q2: What is ion suppression and how can I determine if it's affecting my this compound analysis?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte (this compound), resulting in a decreased signal.[1][2]

To determine if you are experiencing ion suppression, you can use the following methods:

  • Post-Column Infusion: This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.

  • Matrix Effect Calculation: This quantitative approach compares the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solvent. The formula is:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: Which sample preparation technique is best for reducing matrix effects for this compound in biological fluids?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For sesquiterpene lactones like this compound, here is a comparison of common methods:

Sample Preparation TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective; may not effectively remove phospholipids and other interfering components, often leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) Can provide very clean extracts, leading to reduced matrix effects.Can have lower recovery for more polar analytes; may require optimization of solvents.
Solid-Phase Extraction (SPE) Highly selective and can produce very clean extracts with good recovery.More time-consuming and expensive than PPT and LLE; requires method development to select the appropriate sorbent and elution solvents.

For complex matrices like plasma, Solid-Phase Extraction (SPE) is often the most effective method for minimizing matrix effects in the analysis of artemisinin and its derivatives.

Q4: My calibration curve for this compound is not linear when using spiked plasma samples. What should I do?

A4: Non-linearity in calibration curves prepared in a biological matrix is a strong indicator of matrix effects that are not consistent across the concentration range.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the matrix effects are consistent between your calibrators and your unknown samples.

  • Improve Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

Q5: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A5: While a SIL-IS is ideal, if one is not available, you can use a structural analog as an internal standard. For this compound, a good choice would be another artemisinin-related compound that is not present in the samples and has similar chromatographic behavior and ionization properties. For example, artemisinin itself or artesunate could be considered if they are not expected in the samples. It is crucial to validate that the chosen analog experiences similar matrix effects to this compound.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank, extracted biological matrix (e.g., plasma prepared by your chosen sample preparation method)

Methodology:

  • System Setup:

    • Equilibrate the LC system with the analytical column and mobile phase used for your assay.

    • Connect the outlet of the analytical column to one inlet of a tee-piece.

    • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the MS ion source.

  • Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Start the syringe pump to continuously infuse the this compound solution at a low flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable, constant signal for this compound is observed in the mass spectrometer.

  • Injection and Data Acquisition:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.

  • Data Analysis:

    • Examine the chromatogram of the infused analyte. A consistent, flat baseline indicates no significant matrix effects.

    • Dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from a method for artemisinin and serves as a starting point for this compound.[3]

Objective: To extract this compound from human plasma and remove interfering matrix components.

Materials:

  • Oasis HLB SPE cartridges/plates

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structural analog)

  • Methanol

  • Water

  • Acetonitrile

  • Ammonium acetate

  • Formic acid

  • Centrifuge

  • Evaporator

Methodology:

  • Sample Pre-treatment:

    • To 50 µL of plasma, add 50 µL of the IS solution.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the IS with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

As specific quantitative data for this compound is limited in the literature, the following table provides representative data for other sesquiterpene lactones to illustrate the effectiveness of different sample preparation methods on recovery and matrix effects.

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
IsoalantolactoneRat PlasmaLLE>85%Not specified[4]
AlantolactoneRat PlasmaLLE>85%Not specified[4]
1,6-O,O-DiacetylbritannilactoneRat PlasmaLLE>86.7%95.4% - 100.6%[5]
ArtemisininHuman PlasmaSPEHighMethod was free from matrix effects[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction wash Wash Step extraction->wash elute Elution wash->elute dry_recon Evaporate & Reconstitute elute->dry_recon lc_ms LC-MS/MS Injection dry_recon->lc_ms data_acq Data Acquisition lc_ms->data_acq quant Quantification data_acq->quant

Caption: A typical experimental workflow for the LC-MS analysis of this compound from a biological matrix.

troubleshooting_matrix_effects node_action node_action node_eval node_eval start Poor Sensitivity or Inconsistent Results? eval_me Evaluate Matrix Effects (Post-Column Infusion) start->eval_me me_present Matrix Effects Present? eval_me->me_present improve_sp Improve Sample Prep (LLE or SPE) me_present->improve_sp Yes no_me Check Instrument Performance me_present->no_me No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL-IS or Analog IS optimize_lc->use_sil_is revalidate Re-evaluate Method use_sil_is->revalidate

Caption: A decision tree for troubleshooting and mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Arteannuin M from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound that I might encounter?

A1: this compound is a chiral sesquiterpene lactone.[1][2] During synthesis or isolation from natural sources, you may encounter diastereomers or enantiomers. The specific isomers will depend on the synthetic route or the specific chemotype of Artemisia annua. It is also possible to have structurally related impurities like Arteannuin B, which may co-elute.[3][4]

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques. For chiral separations to resolve enantiomers, specialized Chiral Stationary Phases (CSPs) are necessary.[5][6] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for chiral separations, often offering faster analysis times.

Q3: What detection method is suitable for this compound?

A3: this compound and similar sesquiterpene lactones often lack a strong UV chromophore. Therefore, UV detection at low wavelengths (around 210-220 nm) is a common approach.[7][8] For higher sensitivity and specificity, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are excellent alternatives, as they do not require a chromophore.[8] Pre- or post-column derivatization to introduce a UV-active functional group can also be employed, though this adds complexity to the workflow.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Symptoms:

  • A single, broad peak instead of two or more distinct peaks.

  • Significant peak overlap, preventing accurate quantification.

Possible Causes & Solutions:

Cause Solution
Incorrect Column/Stationary Phase For diastereomers, a standard C18 column may suffice, but optimization is key.[7][9] For enantiomers, a Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often a good starting point for sesquiterpenes.[11][12]
Inappropriate Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[13][14] For chiral separations, screening different organic modifiers (e.g., ethanol, isopropanol in hexane/heptane for normal phase) is crucial.[15]
Suboptimal Temperature Temperature affects both solvent viscosity and the thermodynamics of interaction between the analyte and the stationary phase. Experiment with a range of column temperatures (e.g., 25°C to 40°C). Lower temperatures often improve chiral separations.[15]
Incorrect Flow Rate Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, albeit with longer run times.[13]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, making integration and quantification difficult.

Possible Causes & Solutions:

Cause Solution
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. For reversed-phase, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can improve peak shape.[15][16]
Column Degradation The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Diastereomer Separation using Reversed-Phase HPLC

This protocol provides a starting point for separating diastereomers of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a 60:40 (A:B) mixture.

    • Linearly increase to 40:60 (A:B) over 20 minutes.

    • Hold at 40:60 for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[9]

  • Detection: UV at 215 nm or ELSD/MS.

  • Injection Volume: 10 µL.

Protocol 2: Enantiomer Screening using Chiral HPLC (Normal Phase)

This protocol outlines a general approach for screening for enantiomeric separation.

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose based).

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).

  • Screening:

    • Start with a 90:10 (Hexane:Isopropanol) isocratic elution.

    • If no separation is observed, try other ratios (e.g., 80:20, 95:5).

    • If resolution is still poor, switch the alcohol modifier to Ethanol and repeat the screening.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the separation of this compound isomers under different conditions to illustrate the effects of method optimization.

Table 1: Effect of Mobile Phase Composition on Diastereomer Separation (Reversed-Phase HPLC)

Acetonitrile (%)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
5015.216.01.2
5512.813.41.4
6010.510.91.1

Table 2: Effect of Alcohol Modifier on Enantiomer Separation (Chiral HPLC)

Mobile Phase (Hexane:Alcohol, 90:10)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
Isopropanol8.39.11.6
Ethanol9.510.82.1
n-Butanol11.211.50.8

Visualizations

Below are diagrams illustrating key workflows and logical relationships in optimizing the separation of this compound isomers.

TroubleshootingWorkflow start Start: Poor/No Isomer Separation check_column Is the correct column type being used (Chiral vs. Achiral)? start->check_column select_chiral Select appropriate Chiral Stationary Phase check_column->select_chiral No optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, modifiers) check_column->optimize_mobile_phase Yes select_chiral->optimize_mobile_phase optimize_temp Adjust Column Temperature optimize_mobile_phase->optimize_temp end_fail Consult further literature or technical support optimize_mobile_phase->end_fail If no improvement optimize_flow Adjust Flow Rate optimize_temp->optimize_flow check_resolution Is resolution (Rs) > 1.5? optimize_flow->check_resolution check_resolution->optimize_mobile_phase No end_success Separation Optimized check_resolution->end_success Yes

Caption: Troubleshooting workflow for poor isomer separation.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_method_dev 2. Method Development cluster_analysis 3. Analysis & Optimization prep Dissolve this compound isomer mixture in appropriate solvent column_select Select Column (e.g., C18 or Chiral) prep->column_select mobile_phase_screen Screen Mobile Phases column_select->mobile_phase_screen param_optimize Optimize: Flow Rate, Temperature, Gradient mobile_phase_screen->param_optimize inject Inject Sample into HPLC/UPLC param_optimize->inject evaluate Evaluate Resolution (Rs) and Peak Shape inject->evaluate is_optimal Is Separation Optimal? evaluate->is_optimal is_optimal->mobile_phase_screen No finalize Finalize Method is_optimal->finalize Yes

Caption: General experimental workflow for method development.

References

Technical Support Center: Enhancing the Bioavailability of Arteannuin M for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of Arteannuin M, a poorly soluble sesquiterpene lactone from Artemisia annua. Due to the limited publicly available data specifically for this compound, this guide leverages data from the closely related and well-studied compounds, Arteannuin B and Artemisinin, as illustrative examples.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments aimed at enhancing the bioavailability of poorly soluble compounds like this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of our compound in animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a frequent challenge with poorly soluble compounds. Potential causes include inconsistent dissolution in the gastrointestinal (GI) tract, food effects altering gastric emptying and GI fluid composition, extensive and variable first-pass metabolism, and differences in GI motility among individual animals.

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.

    • Formulation Optimization: Employ formulation strategies that enhance solubility and dissolution rate, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions. These can reduce the dependency of absorption on physiological variables.

    • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

    • Refine Dosing Technique: Ensure consistent oral gavage technique to minimize variability in the delivery of the compound to the stomach. Coating the gavage needle with a sucrose solution can improve animal acceptance and reduce stress, leading to more consistent results.[1]

Issue 2: Poor Correlation Between In Vitro Dissolution/Permeability and In Vivo Bioavailability

  • Question: Our this compound formulation shows promising results in in vitro dissolution and Caco-2 permeability assays, but the oral bioavailability in our mouse model is very low. Why is this, and what can we do?

  • Answer: A disconnect between in vitro and in vivo results is common for poorly soluble compounds. Several factors can contribute to this:

    • In Vivo Precipitation: The formulation may be stable in vitro but precipitates in the complex environment of the GI tract upon dilution with gastric or intestinal fluids.

    • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, a factor not fully captured by in vitro models. Phytochemicals in Artemisia annua extracts have been shown to inhibit cytochrome P450 enzymes, which could be a strategy to reduce first-pass metabolism.[2]

    • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump it back into the GI lumen.

    Troubleshooting Steps:

    • In Vivo-Relevant Dissolution Studies: Utilize biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) to better predict in vivo dissolution and potential precipitation.

    • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

    • Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes or efflux transporters. For instance, co-administration of artemisinin with Arteannuin B, arteannuic acid, and scopoletin has been shown to significantly increase its plasma concentration in mice.[3]

    • Formulation Strategies to Bypass First-Pass Metabolism: Explore formulations that promote lymphatic absorption, such as lipid-based delivery systems, which can partially bypass the liver.

Issue 3: Practical Difficulties with Oral Gavage of a Poorly Soluble Compound

  • Question: We are struggling to prepare a stable and homogenous suspension of this compound for oral gavage. What are some best practices?

  • Answer: Preparing a suitable formulation for oral gavage of a hydrophobic compound is critical for accurate and reproducible dosing.

    • Vehicle Selection: For poorly soluble compounds, a suspension is often necessary. Common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or methylcellulose. For compounds soluble in DMSO, a co-solvent system can be used, but the final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. A common formulation for animal studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • Particle Size Reduction: Micronization or nanosizing of the drug powder can improve suspension stability and dissolution rate.

    • Homogenization: Ensure the suspension is thoroughly homogenized before each dose administration. This can be achieved by vortexing or stirring. For difficult-to-suspend compounds, using a water bath sonicator can help create a finer, more uniform suspension.[5]

    • Viscosity: The viscosity of the vehicle should be sufficient to keep the particles suspended during the dosing procedure but not so high that it is difficult to administer through the gavage needle.

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes pharmacokinetic data for artemisinin, a compound structurally and functionally related to this compound, in various formulations. This data illustrates the potential for significant bioavailability enhancement through formulation strategies.

FormulationAnimal Model/ SubjectsDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Artemisinin (Crude Drug)Rats100 mg/kg (oral)---12.2 ± 0.83[6]
Artemisinin in SEDDS-----≥147[7]
Artemisinin with β-cyclodextrinHealthy Volunteers----151-204[8]
Artemisinin with γ-cyclodextrinHealthy Volunteers----130-176[8]
Artemisinin + Arteannuin B, Arteannuic acid, ScopoletinMice-1254 ng/mL-2371 h·ng/mL317 (vs. Artemisinin alone)[3]
Dried Leaf Artemisia annua (DLA)Rats-Higher than pure artemisinin-Higher than pure artemisininSignificantly enhanced[2]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a general guideline for developing a SEDDS formulation to enhance the oral bioavailability of this compound.

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol P, PEG 400).

    • Select an oil, a surfactant, and a co-solvent that exhibit good solubilizing capacity for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and co-solvent in different ratios.

    • To each mixture, add water dropwise while vortexing.

    • Observe the formation of emulsions and identify the self-emulsifying region in the ternary phase diagram.

  • Preparation of this compound-loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve this compound in the selected vehicle to achieve the desired concentration.

    • Gently heat and vortex the mixture until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the SEDDS to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • In Vitro Dissolution: Perform dissolution studies in biorelevant media to assess the release of this compound from the formulation.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the oral bioavailability of an this compound formulation.

  • Animal Handling and Dosing:

    • Use male C57BL/6 mice (or another appropriate strain), typically 8-10 weeks old.

    • Fast the mice overnight (12-16 hours) before the experiment, with free access to water.

    • Divide the mice into groups (e.g., control group receiving this compound suspension, test group receiving this compound-SEDDS).

    • Administer the formulation via oral gavage at a predetermined dose. For bioavailability calculation, an intravenous (IV) group receiving a solubilized form of this compound is also required.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the absolute oral bioavailability using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Signaling Pathways and Experimental Workflows

Diagram 1: Workflow for Enhancing Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Outcome A Poor In Vivo Bioavailability of this compound B Solubility & Permeability Assessment A->B C Select Enhancement Strategy (e.g., SEDDS, Nanoparticles) B->C D Formulation & Characterization C->D E Pharmacokinetic Study in Animal Model D->E F Data Analysis (Cmax, Tmax, AUC) E->F F->C Optimization G Enhanced Bioavailability F->G

Caption: Workflow for enhancing the in vivo bioavailability of a poorly soluble compound.

Diagram 2: NF-κB Signaling Pathway Inhibition

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates NFkB_IkB NF-κB/IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Activates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases ArteannuinB Arteannuin B ArteannuinB->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by Arteannuin B.

Diagram 3: MAPK Signaling Pathway Modulation

MAPK_Pathway Stress Cellular Stress (e.g., ROS) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK ERK ERK Stress->ERK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 (Transcription Factor) p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation Artemisinin Artemisinin/ Arteannuin B Artemisinin->p38 Inhibits Phosphorylation Artemisinin->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by Artemisinin/Arteannuin B.

References

Strategies to reduce by-product formation in Arteannuin M synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the total synthesis of this compound, and why is it prone to by-product formation?

A1: The cornerstone of the first total synthesis of (+)-Arteannuin M is a tandem oxy-Cope/transannular ene reaction.[1][2] This powerful sequence constructs the core bicyclic structure of the molecule in a single step. However, like many complex multi-step reactions, its success is highly dependent on achieving precise stereochemical control. The primary source of by-products is the formation of undesired stereoisomers. The reaction's high diastereoselectivity is crucial for a successful synthesis, and deviations in reaction conditions can lead to a mixture of products that are difficult to separate.

Q2: What are the most common by-products observed in this compound synthesis?

A2: The most common by-products are diastereomers of this compound. The tandem oxy-Cope/transannular ene reaction is designed to be highly stereoselective, but suboptimal conditions can lead to the formation of isomers with incorrect stereochemistry at one or more of the newly formed chiral centers. The high diastereo- and enantiomeric excess reported in the original synthesis indicates that by-product formation can be well-controlled under optimized conditions.[1][2]

Q3: How can I minimize the formation of these stereoisomeric by-products?

A3: Strict adherence to the optimized reaction protocol is critical. Key factors influencing the stereochemical outcome include temperature, reaction time, and the purity of reagents and solvents. The mechanistic studies on the related oxy-Cope/Claisen/ene reaction reveal that the stereoselectivity is governed by the Curtin-Hammett principle, where the ratio of products is determined by the relative energies of the transition states leading to their formation. Ensuring the reaction proceeds through the lowest energy transition state is key to obtaining the desired diastereomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction of the starting materials.Ensure the reaction is run for the specified time at the correct temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
Degradation of the product or intermediates.Use freshly distilled, anhydrous solvents and high-purity reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Formation of Multiple Products (Poor Diastereoselectivity) Incorrect reaction temperature.The tandem oxy-Cope/transannular ene reaction is temperature-sensitive. Precisely control the reaction temperature as specified in the experimental protocol.
Presence of impurities.Use highly purified starting materials and reagents. Impurities can sometimes catalyze side reactions or alter the energy landscape of the transition states.
Difficulty in Purifying this compound from By-products Similar polarity of the desired product and by-products.Employ high-performance column chromatography with a carefully selected solvent system. It may be necessary to try multiple solvent systems to achieve optimal separation. In some cases, derivatization of the mixture followed by separation and then de-derivatization can be an effective strategy.

Experimental Protocols

Key Experiment: Tandem Oxy-Cope/Transannular Ene Reaction for the Synthesis of the Bicyclic Core of this compound

This protocol is adapted from the first total synthesis of (+)-Arteannuin M.

Reagents and Materials:

  • Starting Material (Diol precursor)

  • Potassium Hydride (KH), 30% dispersion in mineral oil

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

Procedure:

  • Under an inert atmosphere of argon, a solution of the diol precursor in anhydrous THF is prepared in a flame-dried round-bottom flask.

  • 18-crown-6 is added to the solution.

  • The solution is cooled to 0 °C in an ice bath.

  • Potassium hydride (30% dispersion in mineral oil) is carefully added in portions to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the bicyclic core of this compound.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

troubleshooting_workflow Troubleshooting Workflow for By-product Formation start Problem: High By-product Formation check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions check_purity->check_conditions Purity is acceptable result_ok Successful Synthesis: Low By-products check_purity->result_ok Purity was the issue optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time purification Improve Purification Technique optimize_temp->purification optimize_time->purification purification->result_ok Improved separation result_not_ok Problem Persists purification->result_not_ok Separation still difficult result_not_ok->start Re-evaluate

Caption: A flowchart for systematically troubleshooting issues related to by-product formation in this compound synthesis.

Reaction Pathway: Tandem Oxy-Cope/Transannular Ene Reaction

reaction_pathway Key Reaction Pathway in this compound Synthesis start_material Diol Precursor alkoxide Alkoxide Formation (KH, 18-crown-6) start_material->alkoxide oxy_cope Oxy-Cope Rearrangement alkoxide->oxy_cope intermediate Macrocyclic Enolate Intermediate oxy_cope->intermediate transannular_ene Transannular Ene Reaction intermediate->transannular_ene desired_product Desired Diastereomer (Bicyclic Core) transannular_ene->desired_product Favored Transition State by_product Undesired Diastereomer(s) transannular_ene->by_product Disfavored Transition State

Caption: A simplified diagram illustrating the key steps of the tandem oxy-Cope/transannular ene reaction leading to the synthesis of the this compound core and potential by-products.

References

Technical Support Center: Efficient Purification of Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Arteannuin M purification steps. The information provided is largely based on established protocols for Artemisinin, a structurally similar and more extensively studied compound. Users should consider the specific properties of this compound when applying these methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the initial extraction of this compound from Artemisia annua?

Low yields during the initial solid-liquid extraction can stem from several factors:

  • Improper Solvent Selection: The choice of solvent is critical. While non-polar solvents like hexane and petroleum ether have been traditionally used, ethanol has been shown to be equally efficient. The polarity of the solvent affects not only the solubility of this compound but also the co-extraction of impurities that can complicate purification.[1][2]

  • Inadequate Extraction Time: The duration of the extraction process directly impacts the quantity of the extracted compound. Extended extraction times are generally required to achieve a reasonable yield.[1]

  • Suboptimal Temperature: While heating can increase extraction efficiency, this compound, like Artemisinin, is sensitive to high temperatures and can degrade.[3] Finding the optimal temperature that maximizes extraction without causing significant degradation is crucial.

  • Poor Plant Material Quality: The concentration of this compound in Artemisia annua can vary significantly depending on the plant variety, cultivation conditions, and harvest time.[4]

Q2: My this compound purity is low after column chromatography. What are the likely reasons and how can I improve it?

Low purity after column chromatography is a common issue. Here are some potential causes and solutions:

  • Inappropriate Stationary or Mobile Phase: The choice of adsorbent (stationary phase) and solvent system (mobile phase) is crucial for effective separation. For normal-phase chromatography, a common choice is silica gel with a non-polar mobile phase like a hexane/ethyl acetate mixture.[5][6] If co-elution of impurities is observed, adjusting the solvent gradient or switching to a different stationary phase may be necessary.

  • Column Overloading: Loading too much crude extract onto the column can lead to poor separation and overlapping peaks of this compound and impurities.[6] Reducing the sample load can significantly improve resolution.

  • Presence of Waxy Substances: Co-extracted waxes and chlorophyll can interfere with the chromatographic separation.[7] Pre-purification steps, such as treatment with activated charcoal or a preliminary filtration through a pad of silica, can help remove these interfering compounds.[1][8]

Q3: I am having trouble inducing crystallization of this compound. What troubleshooting steps can I take?

Crystallization is a critical final step for achieving high purity. If you are facing difficulties, consider the following:

  • Supersaturation Issues: Crystallization requires a supersaturated solution. If the solution is not sufficiently concentrated, crystallization will not occur. Carefully evaporating the solvent to increase the concentration can help. However, excessive concentration can lead to "oiling out," where the compound separates as a liquid instead of a solid.[9]

  • Presence of Impurities: Certain impurities can inhibit crystal formation.[7][10] If the purity of the solution is low, an additional purification step before crystallization might be necessary.

  • Inducing Nucleation: If the solution is supersaturated but crystals are not forming, nucleation can be induced by scratching the inside of the flask with a glass rod at the meniscus, or by adding a seed crystal of pure this compound.[9]

  • Incorrect Solvent System: The choice of solvent is critical for crystallization. A solvent in which this compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal for cooling crystallization.[11] Anti-solvent crystallization, where a solvent in which this compound is insoluble is added to a solution of the compound, is another effective technique.[12]

Q4: What is a typical overall yield and purity I can expect for this compound purification?

While specific data for this compound is limited, data for Artemisinin purification can provide a benchmark. Extraction and purification yields for Artemisinin are typically in the range of 50-80% from the initial plant material.[4] A well-optimized process involving extraction, chromatography, and crystallization can achieve a final purity of over 98%.[13] A two-step purification protocol has been reported to yield artemisinin with 75% purity after the first stage, which can be improved to 99% by repeating the second stage.[7][14]

Troubleshooting Guides

Problem: Low Yield After Extraction
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Inefficient extraction solvent.Test solvents with different polarities. Ethanol has shown high extraction yields for Artemisinin.[1][2]
Insufficient extraction time.Increase the extraction duration. Monitor the extraction kinetics to determine the optimal time.[1]
Degradation of this compound during extraction.Optimize the extraction temperature. Use lower temperatures with methods like ultrasonic-assisted extraction to minimize thermal degradation.[14]
Poor quality of plant material.Source high-yielding varieties of Artemisia annua. Ensure proper drying and storage of the plant material.
Problem: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Broad, overlapping peaks.Column overloading.Reduce the amount of crude extract loaded onto the column.[6]
Inappropriate mobile phase composition.Optimize the solvent gradient. A shallow gradient can improve the separation of closely eluting compounds.[15]
This compound co-elutes with impurities.Incorrect stationary phase.Consider using a different adsorbent with different selectivity.
Presence of interfering compounds (e.g., chlorophyll, waxes).Pre-treat the crude extract with activated charcoal or perform a preliminary filtration step to remove these impurities.[1][7][8]
Problem: Crystallization Failure or Low Purity Crystals
Symptom Possible Cause Suggested Solution
No crystal formation upon cooling.Solution is not supersaturated.Concentrate the solution by carefully evaporating some of the solvent.[9]
Inhibition of nucleation by impurities.Further purify the solution using chromatography before attempting crystallization.[10]
Lack of nucleation sites.Induce crystallization by scratching the flask or adding a seed crystal.[9]
Oily residue forms instead of crystals ("oiling out").The melting point of the impure compound is below the crystallization temperature.Add a small amount of a good solvent to dissolve the oil and attempt to crystallize again, possibly at a lower temperature or with a different solvent system.[9]
Crystals are colored or have low purity.Impurities are trapped in the crystal lattice.Recrystallize the product. Ensure slow cooling to allow for the formation of purer crystals.[11]
Inefficient removal of mother liquor.Wash the crystals with a small amount of cold, fresh solvent after filtration.

Quantitative Data Summary

Table 1: Comparison of Artemisinin Extraction Methods

Extraction MethodSolvent(s)Typical Yield (%)Purity of ExtractReference
MacerationHexane, Ethanol0.038 - 0.040Not specified[2]
Ultrasonic-assisted ExtractionEthyl acetate0.022Not specified[2]
Supercritical CO2 ExtractionCO20.054High[2]
Solvent ExtractionHexane/Ethyl Acetate~50 (overall process)>97% (after purification)[6]
Solvent ExtractionEthanol~60 (recovery)≥98% (after purification)[13]

Table 2: Purity and Yield from a Single-Step Crystallization of Artemisinin

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)Reference
Toluene/Ethanol (20/80 wt%)~6998.8Not specified[11]
Toluene~6999.950.2[11]
Crude Extract in TolueneNot specified99.937.5[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Artemisia annua

This protocol is adapted from methods used for Artemisinin extraction.[1][2][5]

  • Preparation of Plant Material: Dry the leaves of Artemisia annua at a temperature not exceeding 40°C to prevent degradation of the target compound. Grind the dried leaves into a fine powder.

  • Solid-Liquid Extraction:

    • Place the powdered plant material in a suitable extraction vessel.

    • Add the chosen solvent (e.g., ethanol, hexane, or a hexane/ethyl acetate mixture) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir the mixture at a controlled temperature (e.g., 30-40°C) for a predetermined duration (e.g., 4-6 hours).

    • Separate the solid plant material from the solvent by filtration or centrifugation.

    • Repeat the extraction process on the plant residue to maximize the yield.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low (e.g., <40°C) to avoid thermal degradation.

Protocol 2: Column Chromatography Purification of this compound

This protocol is a general guideline for normal-phase column chromatography.[6][15]

  • Column Packing:

    • Select a glass column of appropriate size based on the amount of crude extract to be purified.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform packed bed. Avoid the formation of air bubbles.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure this compound.

Protocol 3: Crystallization of this compound

This protocol describes a cooling crystallization method.[10][11]

  • Solution Preparation:

    • Dissolve the purified this compound fraction in a minimal amount of a suitable solvent (e.g., toluene or an ethanol/water mixture) at an elevated temperature (e.g., 40°C).

  • Cooling and Crystallization:

    • Slowly cool the solution to room temperature and then further cool in an ice bath or refrigerator (e.g., 4°C). Slow cooling promotes the formation of larger, purer crystals.

    • If crystals do not form, induce nucleation by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Methylerythritol Phosphate (MEP) Pathway (Plastid) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA FPP Farnesyl Pyrophosphate (FPP) IPP_MVA->FPP Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP IPP_MEP->FPP Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Aldehyde->Dihydroartemisinic_Acid Arteannuin_M This compound Dihydroartemisinic_Acid->Arteannuin_M Photo-oxidation

Caption: Biosynthesis pathway of this compound, adapted from the Artemisinin pathway.

This compound Purification Workflow Start Dried Artemisia annua Leaves Extraction Solid-Liquid Extraction (e.g., Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration PrePurification Pre-Purification (e.g., Activated Charcoal) Concentration->PrePurification Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) PrePurification->Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Crystallization Crystallization (Cooling/Anti-solvent) Pooling->Crystallization End Pure this compound Crystals Crystallization->End

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Low Purity Start Low Purity of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Protocol Check_Extraction->Check_Chromatography Extraction OK Optimize_Extraction Optimize Solvent and Temperature. Consider Pre-Purification. Check_Extraction->Optimize_Extraction Issue Found Check_Crystallization Review Crystallization Protocol Check_Chromatography->Check_Crystallization Chromatography OK Optimize_Chromatography Adjust Gradient, Reduce Load, Change Stationary Phase. Check_Chromatography->Optimize_Chromatography Issue Found Optimize_Crystallization Recrystallize, Ensure Slow Cooling, Wash Crystals. Check_Crystallization->Optimize_Crystallization Issue Found Optimize_Extraction->Start Re-evaluate Optimize_Chromatography->Start Re-evaluate Optimize_Crystallization->Start Re-evaluate

Caption: Logical workflow for troubleshooting low purity issues in this compound purification.

References

Technical Support Center: Scaling Up Arteannuin M Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Arteannuin M, particularly focusing on the challenges encountered during scale-up.

Troubleshooting Guides

Low Yield in Total Synthesis

Low yields are a significant hurdle when scaling up the total synthesis of this compound. This guide addresses common issues and provides systematic troubleshooting steps.

Question: My overall yield for the multi-step synthesis of this compound has dropped significantly after scaling up from milligram to gram scale. What are the potential causes and how can I troubleshoot this?

Answer:

Scaling up complex organic syntheses often reveals issues that are not apparent at a smaller scale. Here’s a breakdown of potential problems and solutions:

  • Inefficient Key Reactions: The tandem oxy-Cope/transannular ene reaction is a critical step for establishing the core bicyclic structure of this compound with the correct stereochemistry.[1][2][3] Inefficiency in this step will drastically reduce the overall yield.

    • Troubleshooting:

      • Reagent Purity: Ensure all starting materials and reagents are of high purity. Impurities can interfere with the reaction.

      • Reaction Conditions: Strictly control the reaction temperature and time. Even minor deviations can lead to side reactions and reduced yield.

      • Solvent Quality: Use dry, degassed solvents to prevent quenching of intermediates.

  • Side Reactions and By-product Formation: At higher concentrations and longer reaction times typical of scale-up, side reactions can become more prominent, consuming starting materials and complicating purification.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may promote unwanted side reactions.

      • Addition Rate: Add critical reagents slowly and at a controlled temperature to minimize localized high concentrations that can lead to side product formation.

      • By-product Analysis: Use techniques like HPLC and GC-MS to identify major by-products. Understanding their structure can provide clues about the undesired reaction pathways.

  • Product Degradation: this compound and its intermediates may be sensitive to heat, light, or pH.

    • Troubleshooting:

      • Work-up Conditions: Ensure that the work-up and purification steps are performed under mild conditions. Avoid strong acids or bases and prolonged exposure to high temperatures.

      • Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if intermediates are sensitive to oxidation.

Low_Yield_Troubleshooting LowYield Low Overall Yield InefficientReaction Inefficient Key Reactions (e.g., Tandem Oxy-Cope/Ene) LowYield->InefficientReaction SideReactions Increased Side Reactions and By-products LowYield->SideReactions Degradation Product/Intermediate Degradation LowYield->Degradation ReagentPurity Check Reagent Purity InefficientReaction->ReagentPurity ReactionConditions Optimize Reaction Conditions (T, t) InefficientReaction->ReactionConditions SolventQuality Ensure Solvent Quality (Dry, Degassed) InefficientReaction->SolventQuality Stoichiometry Control Reagent Stoichiometry SideReactions->Stoichiometry AdditionRate Slow Reagent Addition SideReactions->AdditionRate ByproductAnalysis Analyze By-products (HPLC, GC-MS) SideReactions->ByproductAnalysis Workup Use Mild Work-up Conditions Degradation->Workup Atmosphere Inert Atmosphere (N2, Ar) Degradation->Atmosphere

Challenges in Stereoselectivity

Controlling the stereochemistry of this compound is critical for its biological activity. The complex three-dimensional structure presents significant stereochemical challenges.

Question: I am observing the formation of diastereomers during the synthesis of the bicyclic core of this compound. How can I improve the stereoselectivity of the tandem oxy-Cope/transannular ene reaction?

Answer:

The tandem oxy-Cope/transannular ene reaction is designed to be highly diastereoselective.[1][2][3] However, suboptimal conditions can lead to the formation of undesired stereoisomers.

  • Conformational Control: The stereochemical outcome of the transannular ene reaction is dependent on the conformation of the cyclodecatrienol intermediate.

    • Troubleshooting:

      • Temperature: The reaction is often sensitive to temperature. A lower temperature may favor the desired transition state, leading to higher diastereoselectivity.

      • Solvent: The polarity of the solvent can influence the conformational equilibrium of the intermediate. Screen different solvents to find the optimal one for your specific substrate.

  • Chiral Auxiliaries and Catalysts: While the substrate itself directs much of the stereochemistry, external chiral influences can sometimes be used to enhance selectivity.

    • Troubleshooting:

      • Chiral Lewis Acids: In some cases, the use of a chiral Lewis acid can help to organize the transition state and improve diastereoselectivity.

      • Substrate Modification: If possible, modifying a remote functional group on the substrate can sometimes influence the facial selectivity of the key reaction.

Stereoselectivity_Control Diastereomers Formation of Diastereomers Conformational Suboptimal Conformational Control of Intermediate Diastereomers->Conformational ExternalControl Lack of External Stereocontrol Diastereomers->ExternalControl Temperature Optimize Reaction Temperature Conformational->Temperature Solvent Screen Different Solvents Conformational->Solvent LewisAcid Investigate Chiral Lewis Acids ExternalControl->LewisAcid SubstrateMod Consider Substrate Modification ExternalControl->SubstrateMod

Purification Difficulties

The purification of this compound from complex reaction mixtures and natural extracts on a large scale is a significant challenge.

Question: I am struggling to achieve high purity of this compound on a gram scale using column chromatography. The process is slow and solvent consumption is high. What are more efficient purification strategies?

Answer:

Traditional column chromatography can be inefficient for large-scale purification. Consider the following more scalable techniques:

  • Crystallization: This is one of the most effective and scalable methods for purifying solid compounds.

    • Troubleshooting and Protocol:

      • Solvent Selection: Perform a solvent screen to identify a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Seeded Cooling Crystallization:

        • Dissolve the crude this compound in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

        • Cool the solution at a controlled rate (e.g., 0.1 °C/min).[4]

        • Once the solution is supersaturated, add a small amount of pure this compound seed crystals to induce crystallization.[4]

        • Continue to cool the solution slowly to allow for the growth of pure crystals.

        • Isolate the crystals by filtration and wash with a small amount of cold solvent.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, preparative HPLC is a powerful tool.

    • Troubleshooting and Protocol:

      • Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from its impurities. A common mobile phase for related compounds is a mixture of acetonitrile and water.

      • Scale-Up:

        • Use a preparative column with the same stationary phase as the analytical column.

        • Increase the flow rate and injection volume proportionally to the column size.

        • Collect fractions containing the pure product and combine them.

        • Evaporate the solvent to obtain the purified this compound.

Purification MethodPurity AchievedYield/RecoveryThroughput
Seeded Cooling Crystallization >99.9%[4]~50% in a single step[4]High
Preparative HPLC >98%Dependent on loading and resolutionModerate
Column Chromatography VariableLower due to multiple fractionsLow

Frequently Asked Questions (FAQs)

Q1: What are the main precursors for the semi-synthesis of this compound, and how does their availability impact scale-up?

A1: The primary precursors for the semi-synthesis of artemisinin and related compounds, including this compound, are artemisinic acid and dihydroartemisinic acid (DHAA).[5] These compounds can be extracted from the plant Artemisia annua. The concentration of these precursors in the plant is often low and variable, which presents a significant challenge for consistent, large-scale production.[6] Metabolic engineering of yeast to produce artemisinic acid has been a successful strategy to overcome the reliance on agricultural sources.[7]

Q2: What are the critical oxidation steps in the synthesis of this compound and how can they be optimized?

A2: The later stages of this compound biosynthesis and semi-synthesis involve key oxidation reactions. For instance, the conversion of dihydroartemisinic acid to artemisinin (a closely related compound) proceeds through a photooxidative process involving singlet oxygen.[8] Optimizing these steps on a large scale can be challenging.

  • Optimization Strategies:

    • Photoreactors: For photochemical oxidations, the use of continuous-flow photoreactors can improve efficiency and safety on a larger scale compared to batch reactors.

    • Catalysts: The use of photosensitizers or catalysts can improve the efficiency of the oxidation and allow for milder reaction conditions.

    • Oxygen Source: Careful control of the oxygen supply is crucial for both safety and reaction efficiency.

Q3: How can by-product formation be minimized during the scale-up of this compound synthesis?

A3: By-product formation is a common issue in scaling up organic synthesis. In the context of this compound, which is a sesquiterpene lactone, common side reactions can include epoxidation, rearrangements, and over-oxidation.[9]

  • Control Measures:

    • Process Analytical Technology (PAT): Implement real-time monitoring of the reaction using techniques like in-situ IR or Raman spectroscopy to track the consumption of starting materials and the formation of products and by-products. This allows for more precise control over reaction endpoints.

    • Temperature Control: Many side reactions have different activation energies than the desired reaction. Precise temperature control can therefore be used to favor the formation of the desired product.

    • pH Control: The stability of intermediates and the final product can be pH-dependent. Maintaining the optimal pH throughout the reaction and work-up is crucial.

Q4: Are there established protocols for precursor feeding to increase the yield of this compound in bioproduction systems?

A4: While specific protocols for this compound are not widely published, strategies for precursor feeding in the production of the related compound artemisinin in microbial systems are well-documented. These often involve fed-batch fermentation processes where a carbon source like glucose is fed at a controlled rate to maintain optimal metabolic activity for the production of the precursor, artemisinic acid.[7] Similar strategies could be adapted for this compound, where a key intermediate or a precursor to a specific functional group could be fed to a microbial or cell culture system engineered to perform the later steps of the synthesis.

Precursor_Feeding_Workflow Start Engineered Microorganism (e.g., Yeast) Fermentation Fed-Batch Fermentation Start->Fermentation Intermediate Production of Artemisinic Acid or other Precursors Fermentation->Intermediate PrecursorFeed Controlled Feeding of Carbon Source (e.g., Glucose) PrecursorFeed->Fermentation Conversion Downstream Chemical Conversion Intermediate->Conversion ArteannuinM This compound Conversion->ArteannuinM

References

Best practices for handling and storing Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Arteannuin M.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpene lactone that can be isolated from Artemisia annua. It is a component of "Arteannuin," which is known for its antimalarial activity.[1][2] Like other related compounds in its class, it is used in anti-malarial research.[2]

Q2: What are the general storage recommendations for this compound?

A2: Proper storage is crucial to maintain the stability and efficacy of this compound. For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, it should be stored at -80°C and is typically stable for up to one year.[1] For short-term storage, such as during experiments, it is advisable to keep the compound at 2-8°C.[3]

Q3: How should I handle this compound in the laboratory?

A3: this compound should be handled in a well-ventilated area.[4] To avoid inhalation and contact with skin and eyes, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] Care should be taken to avoid the formation of dust and aerosols.[4]

Q4: Is this compound sensitive to light?

A4: Yes. Like its well-known relative, artemisinin, this compound should be protected from light.[6] Store containers in a dark place or use amber vials to prevent photodegradation.

Q5: In which solvents can I dissolve this compound?

Troubleshooting Guide

Issue 1: Inconsistent or poor experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Verify that the compound has been stored at the correct temperature and protected from light.

    • If working with a stock solution, consider preparing a fresh one, as stability in solvent is limited.[1]

    • Ensure the pH of your experimental system is not neutral or alkaline (pH 7.4 and above), as sesquiterpene lactones can be unstable under these conditions, especially at elevated temperatures like 37°C.[8][9]

Issue 2: this compound appears to have lost activity over time.

  • Possible Cause: The compound may have degraded due to exposure to heat, light, or reactive solvents.

  • Solution:

    • Review storage history. Long-term storage at room temperature can lead to a significant decrease in the content of active sesquiterpene lactones.[10][11][12]

    • Be aware that some sesquiterpene lactones can react with alcoholic solvents, such as ethanol, leading to the formation of derivatives.[10][11] If using an alcohol-based solvent, this could be a source of degradation.

    • It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of your sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Table 2: Factors Affecting Stability of Sesquiterpene Lactones

FactorConditionEffect
Temperature Elevated temperatures (e.g., 25°C, 30°C)Increased degradation over time.[10][11][12]
pH Neutral to Alkaline (pH 7.4)Can lead to the loss of side chains and reduced stability, especially at 37°C.[8][9]
pH Acidic (pH 5.5)Generally more stable.[8][9]
Light Exposure to lightCan cause degradation.[6]
Solvents Alcoholic solvents (e.g., ethanol)Can react with the compound to form derivatives.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Safety Precautions: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of a suitable aprotic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage_powder Store Powder (-20°C, dark) weigh Weigh Powder (in fume hood) storage_powder->weigh Retrieve storage_solution Store Solution (-80°C, dark) use Use in Experiment (maintain low temp, protect from light) storage_solution->use Retrieve dissolve Dissolve in Aprotic Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot aliquot->storage_solution Store troubleshooting_guide cluster_check Verification Steps cluster_action Corrective Actions start Inconsistent Experimental Results? check_storage Storage Conditions Correct? (-20°C powder, -80°C solution, dark) start->check_storage check_solution_age Stock Solution Freshly Prepared? check_storage->check_solution_age Yes reorder Consider Ordering New Compound Batch check_storage->reorder No check_ph Experimental pH Acidic? check_solution_age->check_ph Yes prepare_fresh Prepare Fresh Stock Solution check_solution_age->prepare_fresh No adjust_ph Adjust pH of Experiment check_ph->adjust_ph No check_ph->reorder Yes

References

Validation & Comparative

Arteannuin M vs. Arteannuin B: A Comparative Study of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparison of the known bioactivities of Arteannuin M and Arteannuin B, two sesquiterpene lactones derived from Artemisia annua. The content is tailored for researchers, scientists, and drug development professionals, presenting available quantitative data, experimental methodologies, and visualizations of relevant biological pathways to facilitate further research and development.

Introduction

Artemisia annua is a plant rich in bioactive secondary metabolites, with artemisinin being the most renowned for its potent antimalarial properties. Beyond artemisinin, other related compounds, such as this compound and Arteannuin B, have been isolated and are subjects of scientific investigation for their potential therapeutic applications. These compounds have been explored for various biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] This guide focuses on the comparative bioactivity of this compound and Arteannuin B, summarizing the existing experimental data to provide a clear and objective overview.

Comparative Bioactivity Data

While extensive research has been conducted on Arteannuin B, there is a notable lack of publicly available quantitative bioactivity data for this compound in the current literature. This compound is available as a research compound and has been suggested for anti-malarial research, but specific performance data such as IC50 values from cytotoxic or anti-inflammatory assays are not readily found.[3]

In contrast, Arteannuin B has been evaluated across multiple studies for its cytotoxic and anti-inflammatory effects. The following table summarizes key quantitative data for Arteannuin B.

Bioactivity MetricArteannuin BCell Line/ModelReference
IC50 (Cytotoxicity) 8–36 μMVarious tumor cell lines[4]
16.03 μMA549 (human lung cancer)[5]
Anti-inflammatory Potent inhibitor of NF-κB activation and NO releaseLPS-stimulated murine macrophages[6]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited for Arteannuin B are provided below. These protocols are standard for assessing cytotoxicity and anti-inflammatory activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Arteannuin B) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from a dose-response curve plotting cell viability against compound concentration.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of nitrite (NO2-), a stable and soluble metabolite of NO, in the cell culture supernatant.

  • Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.[7] Pre-treat the cells with the test compound before stimulating NO production with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After incubation, collect the cell culture medium from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[8]

  • Reaction: Mix 50-100 μL of the collected cell culture medium with an equal volume of the Griess reagent in a 96-well plate.[8][9]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.[8][9]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control group.

Visualizing Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway for Arteannuin B

Arteannuin B has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK 2. Signaling Cascade IkB IκB IKK->IkB 3. Phosphorylates & Inhibits IκB NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active 4. Translocation Arteannuin_B Arteannuin B Arteannuin_B->IKK Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS) NFkB_active->Proinflammatory_Genes 5. Transcription NO_Production NO Production Proinflammatory_Genes->NO_Production 6. Translation G cluster_workflow In Vitro Bioactivity Screening Workflow Compound_Prep Compound Preparation Treatment Cell Treatment with Test Compounds Compound_Prep->Treatment Cell_Culture Cell Culture (e.g., Cancer, Immune cells) Cell_Culture->Treatment Assay Bioactivity Assay (e.g., MTT, Griess) Treatment->Assay Data_Acquisition Data Acquisition (Spectrophotometry) Assay->Data_Acquisition Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Analysis Conclusion Conclusion on Bioactivity Analysis->Conclusion

References

A Comparative Analysis of Efficacy: Artemisinin and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Arteannuin M:

Initial research for this guide sought to directly compare the efficacy of this compound and artemisinin. However, a comprehensive review of publicly available scientific literature reveals a significant lack of experimental data specifically for this compound. While its existence as a natural product isolated from Artemisia annua is documented, detailed studies on its mechanism of action, in vitro, and in vivo efficacy are not sufficiently available to perform a robust, data-driven comparison with the well-researched artemisinin.

Therefore, this guide will provide a detailed comparison between artemisinin and a related sesquiterpene lactone from Artemisia annua, Arteannuin B , for which comparative data is available. This analysis will serve as a valuable reference for researchers interested in the therapeutic potential of compounds derived from this plant.

Comparative Efficacy: Arteannuin B vs. Artemisinin

While artemisinin is renowned for its potent antimalarial properties, research has shown that other compounds from Artemisia annua, such as Arteannuin B, exhibit significant biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects.

In Vitro Cytotoxicity

Studies have indicated that Arteannuin B possesses greater cytotoxic activity against several cancer cell lines compared to artemisinin. One study found the cytotoxicity of Arteannuin B to be ten times higher than that of artemisinin against eight different cancer cell lines[1]. Another study reported IC50 values for Arteannuin B derivatives that were significantly lower (indicating higher potency) than the starting compound[2].

Compound Cell Line IC50 (µM) Reference
Arteannuin B Various Cancer CellsReported as ~10x more potent than Artemisinin[1]
Arteannuin B Derivatives A549, MCF7, HCT116, etc.8 - 36[2]
Artemisinin Various Cancer CellsGenerally higher IC50 values than Arteannuin B[1]
Artesunate HepG2> 7.5 µg/mL (~19.5 µM)[3]
Artemisinin HepG2> 7.5 µg/mL (~26.6 µM)[3]
Anti-inflammatory and Antimalarial Activity

Arteannuin B has demonstrated significant anti-inflammatory properties, in some cases surpassing those of artemisinin. It strongly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, whereas artemisinin shows little to no effect on these mediators in the same studies[1].

In the context of malaria, Arteannuin B has been found to act synergistically with artemisinin against chloroquine-resistant strains of Plasmodium falciparum[1]. This suggests that combination therapies including Arteannuin B could be a promising strategy.

Activity Arteannuin B Artemisinin Reference
Inhibition of NO Production Strong inhibitionIneffective[1]
Inhibition of PGE2 Production 4x more potent than ArtemisininLess potent[1]
Inhibition of IL-1β, IL-6, TNF-α Strong inhibitory effectNo effect reported[1]
Antimalarial (with Artemisinin) Highly synergistic-[1]

Mechanism of Action

The primary mechanisms of action for artemisinin and Arteannuin B are distinct, which may account for their differing efficacy profiles.

Artemisinin: The antimalarial action of artemisinin is widely attributed to its endoperoxide bridge. Inside the malaria parasite, heme iron cleaves this bridge, generating highly reactive oxygen species (ROS) and carbon-centered radicals. These radicals then damage parasite proteins and lipids, leading to parasite death. Artemisinin has also been shown to inhibit the parasite's sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6)[4][5].

Arteannuin B: The anti-inflammatory effects of Arteannuin B are mediated through the inhibition of the NF-κB signaling pathway. It has been identified that Arteannuin B covalently binds to the ubiquitin-conjugating enzyme UBE2D3. This action prevents the ubiquitination of key signaling proteins (RIP1 and NEMO), thereby blocking the activation of the NF-κB pathway and the subsequent expression of pro-inflammatory genes[6].

Signaling Pathway Diagrams

artemisinin_mechanism cluster_parasite Malaria Parasite Artemisinin Artemisinin Heme Heme Iron (Fe²⁺) Artemisinin->Heme Activation PfATP6 Inhibition of PfATP6 Artemisinin->PfATP6 Endoperoxide_Bridge Endoperoxide Bridge Cleavage Heme->Endoperoxide_Bridge Radicals ROS & Carbon-centered Radicals Endoperoxide_Bridge->Radicals Damage Alkylation of Heme & Proteins Radicals->Damage Death Parasite Death Damage->Death PfATP6->Death

Caption: Mechanism of action for Artemisinin.

arteannuinB_mechanism LPS LPS/TNF-α (Inflammatory Stimulus) RIP1_NEMO RIP1/NEMO Ubiquitination LPS->RIP1_NEMO ArteannuinB Arteannuin B UBE2D3 UBE2D3 ArteannuinB->UBE2D3 Covalently binds to Cys85 UBE2D3->RIP1_NEMO Mediates IKK IKK Activation RIP1_NEMO->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (NO, PGE2, Cytokines) NFkB->Gene_Expression

Caption: Anti-inflammatory mechanism of Arteannuin B.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of compounds on adherent cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Artemisinin, Arteannuin B) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

NF-κB Activity Assay (Luciferase Reporter Assay)

This protocol is for measuring the transcriptional activity of NF-κB in response to stimuli and inhibitors.

Objective: To quantify the inhibition of NF-κB transcriptional activity by a test compound.

Materials:

  • Cell line (e.g., HEK293T or RAW264.7)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compound (Arteannuin B)

  • Inducer (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent, following the manufacturer's instructions.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (Arteannuin B) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Comparative Efficacy Study (Compound A vs. Compound B) cytotoxicity Cytotoxicity Assays (e.g., MTT, Resazurin) start->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) start->mechanism animal_model Select Animal Model (e.g., Disease-induced mice) start->animal_model ic50 Determine IC50 values on various cell lines cytotoxicity->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis pathway_id Identify molecular targets and signaling pathways mechanism->pathway_id pathway_id->data_analysis treatment Administer Compounds (Dose-response studies) animal_model->treatment efficacy_eval Evaluate Efficacy (e.g., Tumor volume, Survival rate, Inflammatory markers) treatment->efficacy_eval toxicity_eval Toxicity Assessment (e.g., Histopathology, Blood chemistry) treatment->toxicity_eval efficacy_eval->data_analysis toxicity_eval->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: General workflow for compound comparison.

Conclusion

While a direct comparison between this compound and artemisinin is hampered by a lack of data for the former, the available evidence for Arteannuin B highlights the diverse therapeutic potential of compounds from Artemisia annua. Arteannuin B demonstrates superior in vitro cytotoxicity and anti-inflammatory activity compared to artemisinin, operating through a distinct NF-κB inhibitory mechanism. Furthermore, its synergistic antimalarial effect with artemisinin suggests its potential in combination therapies. These findings underscore the importance of exploring the full spectrum of phytochemicals within medicinal plants, as compounds other than the most famous active ingredient may offer unique therapeutic benefits. Further research is critically needed to elucidate the efficacy and mechanism of action of lesser-studied compounds like this compound.

References

Comparative analysis of different Arteannuin M synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arteannuin M, a sesquiterpene lactone closely related to the potent antimalarial drug artemisinin, has garnered significant interest within the scientific community. Its complex structure and potential biological activity present both a challenge and an opportunity for synthetic chemists and drug development professionals. This guide provides a comparative analysis of the primary synthetic routes to this compound and its analogues, offering insights into their respective efficiencies, methodologies, and potential for scalability. The information is supported by experimental data and detailed protocols to aid in research and development efforts.

Key Synthesis Strategies: A Comparative Overview

The synthesis of this compound and related compounds can be broadly categorized into three main approaches: total synthesis, semi-synthesis from naturally derived precursors, and emerging biocatalytic or chemoenzymatic methods. Each strategy offers distinct advantages and disadvantages in terms of yield, scalability, and access to analogues.

Synthesis RouteKey FeaturesOverall YieldNumber of StepsPurityScalability
Total Synthesis of (+)-Arteannuin M De novo synthesis from simple starting materials. Key step is a tandem oxy-Cope/transannular ene reaction.[1]~14.1%10HighChallenging for large-scale production
Semi-synthesis from Artemisinic Acid Utilizes readily available artemisinic acid from microbial fermentation or plant extraction. Involves chemical conversion steps.40-65% (from dihydroartemisinic acid)2-4≥98-99.9%[2][3]Demonstrated at industrial scale
Biocatalytic/Chemoenzymatic Routes Employs enzymes for specific transformations, offering high selectivity and milder reaction conditions.Variable (route dependent)Potentially fewer stepsHighUnder development, promising for specific steps

I. Total Synthesis of (+)-Arteannuin M

The first total synthesis of (+)-Arteannuin M was a landmark achievement, showcasing a powerful strategy for the construction of its complex carbocyclic core.

Experimental Protocol: Key Tandem Oxy-Cope/Transannular Ene Reaction

The cornerstone of the total synthesis is a tandem oxy-Cope/transannular ene reaction to construct the bicyclic core of the molecule.[1] While a detailed step-by-step protocol for the entire 10-step synthesis is not fully available in the public domain, the key transformation is outlined below:

Reaction: Tandem Oxy-Cope/Transannular Ene Reaction

  • Starting Material: Acyclic precursor containing appropriately positioned vinyl and hydroxyl groups.

  • Key Reagents and Conditions: The reaction is thermally induced, often in a high-boiling solvent. The specific temperature and reaction time are critical for achieving high diastereoselectivity.

  • Mechanism: The oxy-Cope rearrangement is a[4][4]-sigmatropic rearrangement of a 1,5-diene alkoxide. In this tandem process, the product of the oxy-Cope rearrangement is an enolate that is suitably positioned to undergo an intramolecular ene reaction, forming the bicyclic system in a single step.

  • Yield: This key step proceeds with high diastereo- and enantiomeric excess.[1]

Logical Workflow for Total Synthesis

Total_Synthesis_Workflow Start Simple Chiral Precursor Intermediate1 Multi-step Elaboration Start->Intermediate1 Acyclic_Precursor Acyclic di-vinyl alcohol Intermediate1->Acyclic_Precursor Tandem_Reaction Tandem oxy-Cope/ Transannular Ene Reaction Acyclic_Precursor->Tandem_Reaction Bicyclic_Core Bicyclic Intermediate Tandem_Reaction->Bicyclic_Core Functionalization Functional Group Interconversions Bicyclic_Core->Functionalization Arteannuin_M (+)-Arteannuin M Functionalization->Arteannuin_M

Caption: Logical workflow for the total synthesis of (+)-Arteannuin M.

II. Semi-synthesis from Artemisinic Acid

The semi-synthetic approach, starting from the more abundant natural product artemisinic acid, represents the most commercially viable route to artemisinin and its derivatives. The artemisinic acid can be sourced from high-yielding varieties of Artemisia annua or, more recently, from engineered microbial fermentation.

Experimental Protocol: Chemical Conversion of Artemisinic Acid to Artemisinin

The conversion of artemisinic acid to artemisinin is a multi-step process that typically involves reduction of the exocyclic double bond followed by photooxidative cyclization.

Step 1: Reduction of Artemisinic Acid to Dihydroartemisinic Acid

  • Objective: Stereoselective reduction of the C11-C13 double bond of artemisinic acid.

  • Method 1: Catalytic Hydrogenation

    • Reagents: Artemisinic acid, Hydrogen gas (H₂), Chiral Ruthenium or Rhodium catalyst (e.g., RuCl₂--INVALID-LINK--₂).[5]

    • Solvent: Typically an organic solvent like methanol or ethanol.

    • Conditions: The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature.

    • Yield: Near quantitative yield with good diastereoselectivity (e.g., 9:1).[5]

  • Method 2: Diimide Reduction

    • Reagents: Artemisinic acid, Hydrazine monohydrate, Oxygen (from air).[5][6]

    • Solvent: Isopropanol.

    • Conditions: The reaction is performed at elevated temperatures and pressures. This method avoids the use of hydrogen gas and metal catalysts.

    • Yield: >90% with high diastereoselectivity (≥97:3).[7]

Step 2: Photooxidation of Dihydroartemisinic Acid to Artemisinin

  • Objective: Conversion of dihydroartemisinic acid into the endoperoxide lactone structure of artemisinin.

  • Reagents: Dihydroartemisinic acid, Photosensitizer (e.g., tetraphenylporphyrin - TPP), Oxygen (O₂), Trifluoroacetic acid (TFA).[7]

  • Solvent: A suitable organic solvent that can dissolve the reactants and is stable to the reaction conditions.

  • Conditions: The reaction mixture is irradiated with light in the presence of a photosensitizer and oxygen. This generates singlet oxygen, which reacts with dihydroartemisinic acid. A subsequent acid-catalyzed rearrangement leads to the formation of artemisinin.[7] Continuous-flow reactors have been developed to improve the scalability and safety of this photochemical step.[8]

  • Overall Yield (from Dihydroartemisinic Acid): 40-65%.[8][9]

Purification:

  • The crude product can be purified by crystallization to yield artemisinin with a purity of ≥98-99.9%.[2][3] A two-step purification protocol involving commercial adsorbents can improve purity from 75% to 99%.[10]

Semi-synthesis and Biosynthetic Pathway

Semi_Synthesis_Pathway cluster_bio Biosynthesis (in planta or engineered microbes) cluster_chem Chemical Synthesis FPP Farnesyl Pyrophosphate (FPP) Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Acid Artemisinic Acid Amorphadiene->Artemisinic_Acid CYP71AV1, CPR, etc. Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Acid->Dihydroartemisinic_Acid Reduction (e.g., H₂, Ru-catalyst) Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Photooxidation (¹O₂, H⁺)

Caption: Integrated biosynthetic and semi-synthetic route to artemisinin.

III. Biocatalytic and Chemoenzymatic Approaches

The use of enzymes in organic synthesis offers the potential for highly selective and environmentally friendly processes. While a complete biocatalytic synthesis of this compound has not yet been reported, chemoenzymatic strategies are being explored to improve existing routes and access novel derivatives.

Chemoenzymatic Synthesis of Dihydroartemisinic Aldehyde

A notable example is the chemoenzymatic synthesis of dihydroartemisinic aldehyde, a key intermediate in the biosynthesis of artemisinin. This approach utilizes a sesquiterpene synthase to perform a key cyclization step on a chemically modified substrate.

Biotransformation of Artemisinin and its Derivatives

Microbial transformations of artemisinin and its precursors have been investigated to generate novel derivatives with potentially enhanced biological activities. Various microorganisms, including fungi like Aspergillus niger, have been shown to hydroxylate the artemisinin scaffold at different positions.[11][12] These biotransformations provide a means to explore the structure-activity relationship of this important class of molecules.

Experimental Protocol: General Biotransformation Procedure
  • Microorganism: A selected fungal or bacterial strain.

  • Substrate: Artemisinin or a derivative.

  • Culture Medium: A suitable growth medium for the chosen microorganism.

  • Conditions: The substrate is added to the microbial culture, and the fermentation is carried out for a specific period under controlled temperature and agitation.

  • Product Isolation: The biotransformed products are extracted from the culture broth and purified using chromatographic techniques.

  • Yields: The yields of biotransformed products are typically in the range of 15-80% depending on the specific transformation and microorganism used.[11]

Future Outlook

The field of biocatalysis is rapidly advancing, and it is anticipated that novel enzymes will be discovered or engineered to perform key steps in the synthesis of this compound and related compounds. The integration of enzymatic steps into synthetic routes holds the promise of more efficient, sustainable, and selective methods for the production of these valuable molecules.

References

A Comparative Guide to the In Vitro Anti-Inflammatory Activity of Arteannuin M and Parthenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anti-inflammatory properties of two sesquiterpene lactones: Arteannuin M and Parthenolide. While direct experimental data on this compound is limited in publicly available literature, this comparison leverages data from a closely related compound, Arteannuin B, to provide valuable insights. Parthenolide, a well-researched compound, serves as a benchmark for anti-inflammatory activity.

Executive Summary

Both Arteannuin B and Parthenolide demonstrate significant in vitro anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. Parthenolide has been extensively studied and is known to directly target the IκB kinase (IKK) complex. While the precise molecular target of this compound remains to be fully elucidated, data on Arteannuin B suggests a similar mechanism involving the suppression of pro-inflammatory mediators.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the in vitro anti-inflammatory activities of Arteannuin B (as a proxy for this compound) and Parthenolide.

ParameterArteannuin BParthenolideReference Compound(s)
Inhibition of Pro-Inflammatory Cytokines
TNF-α Production72.18% inhibition at 10 μM[1]-Dexamethasone (61.18% inhibition at 10 µM)[1]
IL-6 Production68.43% inhibition at 10 μM[1]-Dexamethasone (54.56% inhibition at 10 µM)[1]
Inhibition of Inflammatory Enzymes
COX-1 IC50-4.86 µg/mL-
COX-2 IC50Down-regulates expression1.90 µg/mL-
iNOSDown-regulates expression--
Inhibition of Other Inflammatory Mediators
Nitric Oxide (NO) ProductionSuppressed in a dose-dependent manner[1]-L-NAME (positive control)[1]

Note: Data for this compound is not directly available. Data for Arteannuin B is used as a representative of the Arteannuin class of compounds.

Signaling Pathway Analysis

Both Parthenolide and compounds from the Artemisia annua family, such as Arteannuin B and Artemisinin, exert their anti-inflammatory effects by modulating key signaling pathways. The primary pathway implicated is the NF-κB pathway.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane Stimulus LPS/TNF-α Receptor TLR4/TNFR Stimulus->Receptor IKK_complex IKK_complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation IκBα->IκBα Degradation NFκB NFκB NFκB_nucleus NFκB_nucleus NFκB->NFκB_nucleus Translocation DNA DNA NFκB_nucleus->DNA Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription Parthenolide Parthenolide Parthenolide->IKK_complex Inhibition Arteannuin_B Arteannuin_B Arteannuin_B->IKK_complex Inhibition (Postulated)

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Inhibition of Pro-inflammatory Cytokine Production (Arteannuin B)
  • Cell Line: RAW 264.7 murine macrophages.[1]

  • Stimulus: Lipopolysaccharide (LPS).[1]

  • Methodology: Cells were pre-treated with various concentrations of Arteannuin B or a positive control (Dexamethasone) for a specified period. Following pre-treatment, cells were stimulated with LPS to induce an inflammatory response. The concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant was quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1]

  • Data Analysis: The percentage inhibition of cytokine production was calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.[1]

Inhibition of COX-1 and COX-2 (Parthenolide)
  • Assay Type: In vitro enzyme inhibition assay.

  • Methodology: The inhibitory activity of Parthenolide on purified COX-1 and COX-2 enzymes was measured. The assay typically involves monitoring the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by the respective enzyme in the presence and absence of the test compound.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

NF-κB Signaling Pathway Analysis
  • Methodology: The effect of the compounds on the NF-κB pathway is typically assessed using several techniques:

    • Western Blotting: To measure the phosphorylation and degradation of IκBα and the phosphorylation of IKK subunits.

    • Immunofluorescence/Confocal Microscopy: To visualize the nuclear translocation of the p65 subunit of NF-κB.

    • Electrophoretic Mobility Shift Assay (EMSA): To determine the DNA binding activity of NF-κB.

    • Reporter Gene Assays: To measure the transcriptional activity of NF-κB.

Experimental Workflow

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plates Pre_treat Pre-treat with Arteannuin B / Parthenolide (various concentrations) Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate ELISA Measure Cytokines (TNF-α, IL-6) in supernatant using ELISA Stimulate->ELISA Griess_Assay Measure Nitric Oxide in supernatant using Griess Reagent Stimulate->Griess_Assay Western_Blot Analyze NF-κB pathway proteins (p-IKK, p-IκBα, p65) from cell lysates by Western Blot Stimulate->Western_Blot Calculate_Inhibition Calculate % Inhibition or IC50 values ELISA->Calculate_Inhibition Griess_Assay->Calculate_Inhibition Western_Blot->Calculate_Inhibition

Conclusion

Both Parthenolide and Arteannuin B (representing the Arteannuin family) are potent inhibitors of in vitro inflammation. Parthenolide's mechanism of action via direct IKK inhibition is well-established. While more research is needed to pinpoint the exact molecular target of this compound, the available data on related compounds strongly suggests a similar NF-κB-centric mechanism. For drug development professionals, both classes of compounds represent promising scaffolds for the design of novel anti-inflammatory agents. Further head-to-head studies with purified this compound are warranted to provide a more definitive comparison.

References

Comparative Cytotoxicity of Sesquiterpene Lactones in Cancer Cell Lines: A Focus on Arteannuin M and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Arteannuin M and other prominent sesquiterpene lactones—Artemisinin, Parthenolide, and Costunolide—on various cancer cell lines. While extensive data is available for the latter compounds, information regarding the cytotoxic potential of this compound remains notably scarce in publicly accessible research. This guide summarizes the existing experimental data for the comparator compounds, details relevant experimental protocols, and visualizes key signaling pathways implicated in their anticancer activity.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Found predominantly in plants of the Asteraceae family, these compounds have garnered significant interest in oncology research due to their diverse biological activities, including potent cytotoxic and anti-inflammatory properties. The presence of an α-methylene-γ-lactone moiety is often associated with their bioactivity, enabling them to interact with cellular nucleophiles and modulate various signaling pathways.

This compound , a sesquiterpene lactone isolated from Artemisia annua, is a known natural product. However, a comprehensive literature search reveals a significant gap in the understanding of its biological activity, particularly concerning its cytotoxicity against cancer cell lines. While its chemical structure has been elucidated, to date, no peer-reviewed studies presenting its IC50 values or detailing its mechanisms of action in cancer cells have been published.

In contrast, related sesquiterpene lactones such as Artemisinin and its derivatives, Parthenolide , and Costunolide have been extensively studied, demonstrating significant cytotoxic effects across a wide range of cancer cell lines. This guide will focus on the available data for these compounds to provide a comparative framework.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Artemisinin, Arteannuin B, Parthenolide, and Costunolide in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
This compound --Data not available-
Artemisinin P815Murine Mastocytoma~12[1]
BSRHamster Kidney Adenocarcinoma~52[1]
SW480Human Colon Adenocarcinoma0.14 - 0.69 (in presence of LA and TRFi)[2]
SW620Human Colon Adenocarcinoma0.14 - 0.69 (in presence of LA and TRFi)[2]
CL-6Human Cholangiocarcinoma339[3]
Hep-G2Human Hepatocellular Carcinoma268[3]
Arteannuin B A549Human Lung Carcinoma16.03[4]
Parthenolide SiHaHuman Cervical Cancer8.42 ± 0.76[5]
MCF-7Human Breast Adenocarcinoma9.54 ± 0.82[5]
MDA-MB-231Human Breast Adenocarcinoma6 - 9[6]
Costunolide MCF-7Human Breast Adenocarcinoma40[7]
MDA-MB-231Human Breast Adenocarcinoma40[7]
H1299Human Non-small Cell Lung Carcinoma23.93[8]
HepG2Human Hepatocellular Carcinoma1.6 - 3.5 (µg/mL)[9]
HeLaHuman Cervical Cancer1.6 - 3.5 (µg/mL)[9]
OVCAR-3Human Ovarian Adenocarcinoma1.6 - 3.5 (µg/mL)[9]

LA: Linoleic Acid, TRFi: Holotransferrin

Experimental Protocols

The following section details a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compounds (this compound, Artemisinin, Parthenolide, Costunolide)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Sesquiterpene lactones exert their cytotoxic effects through the modulation of various signaling pathways. Below are diagrams representing some of the key pathways affected by Artemisinin, Parthenolide, and Costunolide.

experimental_workflow cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Figure 1. A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Artemisinin: Induction of Ferroptosis

Artemisinin and its derivatives have been shown to induce a form of iron-dependent programmed cell death known as ferroptosis. This process is characterized by the accumulation of lipid peroxides.

artemisinin_ferroptosis cluster_ferroptosis Artemisinin-Induced Ferroptosis Artemisinin Artemisinin ROS Reactive Oxygen Species (ROS) Artemisinin->ROS reacts with GPX4 GPX4 (Glutathione Peroxidase 4) Artemisinin->GPX4 downregulates Iron Intracellular Iron (Fe2+) Iron->ROS catalyzes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to GPX4->Lipid_Peroxidation inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 cofactor

Figure 2. Simplified signaling pathway of Artemisinin-induced ferroptosis.

Parthenolide: Inhibition of NF-κB Signaling

Parthenolide is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.

parthenolide_nfkb cluster_nfkb Parthenolide and NF-κB Pathway Inhibition Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-survival & Proliferative Gene Expression

Figure 3. Parthenolide's inhibitory effect on the NF-κB signaling pathway.

Costunolide: Induction of Apoptosis

Costunolide has been demonstrated to induce apoptosis in various cancer cells through the intrinsic pathway, which involves the mitochondria.

costunolide_apoptosis cluster_apoptosis Costunolide-Induced Apoptosis Costunolide Costunolide Bax Bax (Pro-apoptotic) Costunolide->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Costunolide->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 4. The intrinsic apoptosis pathway induced by Costunolide.

Conclusion

While this compound remains an understudied sesquiterpene lactone with no publicly available data on its cytotoxicity in cancer cell lines, its structural relatives—Artemisinin, Parthenolide, and Costunolide—have demonstrated significant anticancer potential through various mechanisms. The data presented in this guide highlight the diverse ways in which these natural compounds can induce cancer cell death, including the induction of ferroptosis, inhibition of key pro-survival signaling pathways like NF-κB, and the activation of apoptosis. Further research is warranted to investigate the cytotoxic properties of this compound to determine if it holds similar therapeutic potential. The detailed experimental protocol for the MTT assay provides a foundational method for such future investigations. Researchers are encouraged to consider the distinct mechanisms of action of these compounds when designing novel anticancer therapeutic strategies.

References

A Comparative Guide to the Quantification of Arteannuin M and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Arteannuin M and its structurally related, pharmacologically significant sesquiterpenoids, such as Artemisinin and Arteannuin B. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products derived from Artemisia annua L.

This compound, a key component of Artemisia annua, exhibits notable antimalarial and anti-inflammatory activities.[1][2] Its anti-inflammatory effects are linked to the degradation of Tumor Necrosis Factor-alpha (TNF-α).[1] Accurate and reproducible quantification of this compound is critical for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This guide cross-validates several analytical techniques, presenting their performance metrics and detailed experimental protocols.

Comparative Analysis of Quantification Methods

The quantification of sesquiterpenoids like this compound is challenging due to their low concentrations in plant matrices, thermal instability, and lack of strong chromophores.[3] Various analytical techniques have been developed and validated to address these challenges. The table below summarizes the performance of the most common methods used for this compound and related compounds.

MethodAnalyte(s)Linearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)Precision (RSD%)Accuracy/Recovery (%)Reference
UHPLC-MS/MS Arteannuin B> 0.9990.05 ng/ml0.16 ng/mlIntra-day: 3.1-6.2%Inter-day: 4.5-9.1%96.9 - 106.8%[4]
UPLC-PDA Artemisinin, Arteannuin B> 0.999Not ReportedNot Reported< 2.88%95.1 - 105.3%[5]
HPLC-RI Artemisinin0.9968Not Reported0.1 mg/mLNot ReportedIn agreement with ¹H-NMR[3][6]
¹H-NMR Artemisinin0.9968Not ReportedNot ReportedNot ReportedIn agreement with HPLC-RI[3]
HPLC-UV Artemisinin0.9996Not ReportedNot Reported1.1%98.9%[7]
LC-MS (SIM) ArtemisininNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]
RP-TLC Artemisinin, Arteannuin BNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducing and cross-validating analytical results. Below are methodologies for the most prevalent techniques used in the quantification of this compound and related compounds.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of analytes in complex matrices. A validated UHPLC-MS/MS method has been successfully used for Arteannuin B.[4]

  • Sample Preparation: Plant material is extracted using an appropriate solvent (e.g., methanol, acetonitrile). The extract is filtered and diluted to a suitable concentration for analysis.[4][5]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18.[5]

    • Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% formic acid and acetonitrile.[5][10]

    • Flow Rate: Approximately 0.5 mL/min.[10]

    • Column Temperature: 50°C.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions, ensuring high selectivity. For Arteannuin B, transitions could be m/z 249.1 > 189.2 and 249.1 > 143.1.[10]

    • Capillary Voltage: 3.0 kV.[10]

    • Source Temperature: 150°C.[10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible method. Since sesquiterpenoids like artemisinin have poor UV absorbance, a pre- or post-column derivatization step is often required to enhance detection.[6][7]

  • Sample Preparation & Derivatization: Extracts are treated with a sodium hydroxide solution (e.g., 0.2% NaOH) and heated (e.g., 50°C for 30 min) to convert the analyte into a more UV-active compound (e.g., Q260 for artemisinin). The reaction is then neutralized with acetic acid.[7]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 silica column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., pH 7.76).[7]

    • Flow Rate: 0.5 - 1.0 mL/min.[7]

    • Detection Wavelength: 260 nm (for the derivatized product).[7]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method avoids the need for derivatization as it measures changes in the refractive index of the eluent, which is a bulk property of the solution.

  • Sample Preparation: Plant material is extracted with a solvent like acetone. The extract may be treated with activated charcoal to remove chlorophyll.[3]

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 % v/v).[6]

    • Linearity Range: 0.025 – 20 mg/mL for artemisinin.[6]

    • Quantification Range: 0.1 - 20 mg/mL for artemisinin.[6]

Visualizing Workflows and Pathways

Diagrams are provided to illustrate a typical experimental workflow for quantification and the anti-inflammatory signaling pathway inhibited by related compounds.

G cluster_extraction 1. Sample Preparation cluster_analysis 2. Analytical Quantification cluster_data 3. Data Processing a Plant Material (Artemisia annua) b Extraction (e.g., Methanol, SCO2) a->b c Filtration & Dilution b->c d Chromatographic Separation (e.g., UHPLC) c->d e Detection (e.g., MS/MS, PDA, RI) d->e f Data Acquisition e->f g Peak Integration f->g i Quantification (Concentration Calculation) g->i h Calibration Curve (Standard Solutions) h->i

A generalized experimental workflow for the quantification of this compound.

The anti-inflammatory activity of this compound and related compounds often involves the modulation of key signaling pathways like NF-κB. Arteannuin B, for example, has been shown to inhibit NF-κB activation by targeting the ubiquitin-conjugating enzyme UBE2D3, which prevents the ubiquitination of essential signaling proteins RIP1 and NEMO.[11]

G cluster_nucleus TNF TNF-α TNFR TNFR1 TNF->TNFR Binds TRADD TRADD/TRAF2 TNFR->TRADD RIP1 RIP1 TRADD->RIP1 NEMO IKK Complex (NEMO) RIP1->NEMO UBE2D3 UBE2D3 Ub Ubiquitination UBE2D3->Ub Ub->RIP1 K63-linked Ub->NEMO K63-linked IKB IκBα NEMO->IKB Phosphorylates NFKB NF-κB (p65/p50) IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Arteannuin Arteannuin B Arteannuin->UBE2D3 Inhibits

Inhibition of the NF-κB signaling pathway by Arteannuin B.[11]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of Arteannuin M and related sesquiterpene lactones. While direct, extensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes data from closely related analogs, particularly derivatives of artemisinin and other cadinane-type sesquiterpenes, to infer key structural determinants for biological activity. This guide also presents detailed experimental protocols for assays crucial in evaluating the efficacy of these compounds and visualizes relevant biological pathways and experimental workflows.

Comparative Structural Activity Relationship Analysis

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Modifications at various positions on the sesquiterpene lactone scaffold can significantly impact their therapeutic efficacy, particularly their antimalarial and cytotoxic properties.

Key Inferences from Related Compounds:

  • The Endoperoxide Bridge: In artemisinin and its derivatives, the 1,2,4-trioxane ring is paramount for their antimalarial activity. It is widely accepted that the cleavage of this endoperoxide bridge, mediated by ferrous iron (Fe²⁺) from heme, generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lead to cell death. Although this compound does not possess this trioxane ring, the presence of other reactive functionalities contributes to its bioactivity.

  • Modifications at C-10: For dihydroartemisinin, a derivative of artemisinin, modifications at the C-10 position have been shown to significantly enhance efficacy and improve solubility. This suggests that for related sesquiterpene lactones, functionalization at analogous positions could be a promising strategy for developing more potent derivatives.

  • The α-Methylene-γ-lactone Moiety: Many sesquiterpene lactones possess an α-methylene-γ-lactone group, which is a known Michael acceptor. This functional group can react with nucleophilic residues, such as cysteine in proteins, leading to enzyme inhibition and cytotoxicity. This is a likely contributor to the biological activity of Arteannuin B and could be relevant for this compound as well.[1]

  • Stereochemistry: The stereochemical configuration of the molecule can influence its biological activity. Studies on different enantiomers of artemisinin analogs have shown that stereochemistry can play a role in the interaction with biological targets.[2]

The following table summarizes the cytotoxic activity of various sesquiterpenes isolated from Artemisia annua, providing a comparative context for the potential activity of this compound derivatives.

CompoundStructureCell LineIC50 (µM)Reference
Arteannuin B(Structure not provided)HCT116> 50
Compound 2 (Arteannuin L isomer)(Structure not provided)HCT11620.0
Compound 5 (a guaianolide)(Structure not provided)HCT11616.7
Compound 16 (a cadinane)(Structure not provided)HCT11621.5
Camptothecin (Positive Control)(Structure not provided)HCT11624.4

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of SAR studies. Below are detailed protocols for key assays used to evaluate the biological activity of this compound and its related compounds.

Parasite Lactate Dehydrogenase (pLDH) Assay for Antimalarial Activity

This assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon lysis of the parasites.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or K1 strains)

  • Complete RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Human red blood cells (O+)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Malarial Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM Sodium L-Lactate, 0.25% (v/v) Triton X-100

  • APAD (3-acetylpyridine adenine dinucleotide) solution

  • NBT (Nitroblue tetrazolium) solution

  • PES (Phenazine ethosulfate) solution

  • Microplate reader (650 nm)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be below 0.5%.

  • Assay Setup:

    • Add 50 µL of the drug dilutions to the wells of a 96-well plate.

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit.

    • Add 200 µL of the parasite suspension to each well.

    • Include positive controls (parasites with no drug) and negative controls (uninfected red blood cells).

  • Incubation: Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Enzyme Reaction:

    • After incubation, lyse the cells by freeze-thawing the plate.

    • Prepare the pLDH assay reaction mixture containing Malarial Assay Buffer, APAD, NBT, and PES.

    • Add 100 µL of the reaction mixture to each well.

  • Measurement: Incubate the plate in the dark at room temperature for 1-2 hours. Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

CCK-8 Assay for Cytotoxicity

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cytotoxicity studies. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • CCK-8 reagent

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways potentially affected by this compound and related compounds, as well as a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Synthesis of This compound Analogs s2 Structural Confirmation (NMR, MS) s1->s2 b1 Antimalarial Assay (pLDH) s2->b1 b2 Cytotoxicity Assay (CCK-8) s2->b2 d1 IC50 Determination b1->d1 b2->d1 d2 SAR Analysis d1->d2 d2->s1 signaling_pathway cluster_artemisinin Proposed Action of Artemisinin Derivatives cluster_pathways Downstream Cellular Effects art Artemisinin Analog heme Heme (Fe2+) art->heme Activation ros Reactive Oxygen Species (ROS) pi3k PI3K/AKT Pathway ros->pi3k Modulation mapk MAPK Pathway ros->mapk Modulation heme->ros apoptosis Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle mapk->apoptosis mapk->cell_cycle

References

Evaluating the Specificity of Artemisinin's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Arteannuin M: This guide focuses on Artemisinin and its derivatives. Initial literature searches for "this compound," a related sesquiterpenoid isolated from Artemisia annua, yielded insufficient specific data regarding its biological targets and specificity profile to conduct a thorough comparative analysis. Given that Artemisinin is the most well-characterized and clinically significant compound from this plant, it serves as the primary subject of this evaluation.

Introduction

The specificity of a drug's interaction with its biological targets is a cornerstone of modern pharmacology, dictating both its efficacy and safety profile. A highly specific drug interacts with its intended target with significantly greater affinity than it does with other biomolecules, minimizing off-target effects that can lead to adverse reactions. Artemisinin, the foundation of Artemisinin-based Combination Therapies (ACTs), has revolutionized malaria treatment. Its mechanism, however, is notably distinct from traditional single-target drugs.

This guide provides a comparative analysis of the biological target specificity of Artemisinin against two other cornerstone antimalarial drugs with different mechanisms of action: Chloroquine and Atovaquone. We present quantitative data on target engagement and off-target effects, detail the experimental protocols used to generate this data, and visualize the complex interactions and workflows involved.

Mechanisms of Action: A Comparative Overview

The therapeutic strategies of Artemisinin, Chloroquine, and Atovaquone differ fundamentally, leading to distinct specificity profiles.

  • Artemisinin: Unlike drugs that bind to a specific protein pocket, Artemisinin's activity is initiated by its endoperoxide bridge. Inside the Plasmodium falciparum parasite, this bridge is cleaved by heme (derived from the parasite's digestion of hemoglobin) or other iron sources.[1] This activation generates highly reactive carbon-centered radicals that promiscuously alkylate a multitude of parasite proteins, leading to widespread cellular damage and death.[2] This "cluster bomb" approach results in a broad range of targets rather than a single, high-affinity interaction.[3]

  • Chloroquine: As a weak base, Chloroquine accumulates in the acidic food vacuole of the parasite. Its primary mechanism is the inhibition of heme polymerization.[4][5] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, it crystallizes this heme into an inert substance called hemozoin. Chloroquine binds to heme, preventing its crystallization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.

  • Atovaquone: Atovaquone is a highly specific inhibitor of the parasite's mitochondrial electron transport chain. It acts as an analogue of coenzyme Q (ubiquinone) and binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking mitochondrial respiration.[6][7] This disruption inhibits pyrimidine biosynthesis, which is essential for DNA replication and parasite survival.

Below is a diagram illustrating these distinct mechanisms.

Antimalarial_Mechanisms cluster_artemisinin Artemisinin Pathway cluster_chloroquine Chloroquine Pathway cluster_atovaquone Atovaquone Pathway ART Artemisinin Heme Heme (Fe2+) ART->Heme Activation Radicals Carbon-Centered Radicals Heme->Radicals Targets Multiple Parasite Proteins (e.g., PfATP6) Radicals->Targets Damage Widespread Alkylation & Damage Targets->Damage CQ Chloroquine FreeHeme Free Heme (Toxic) CQ->FreeHeme Hemozoin Hemozoin (Non-toxic) CQ->Hemozoin Inhibits Vacuole Parasite Food Vacuole Hb Hemoglobin Hb->FreeHeme Digestion FreeHeme->Hemozoin Polymerization ATQ Atovaquone ETC Electron Transport Chain (Cytochrome bc1 complex) ATQ->ETC Resp Respiration ATQ->Resp Inhibits Mito Parasite Mitochondrion ETC->Resp Pyrimidine Pyrimidine Synthesis CETSA_Workflow A 1. Cell Culture & Treatment Treat intact cells with drug or vehicle control. B 2. Heating Aliquot cells and heat at different temperatures (e.g., 40-70°C for 3 min). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separation Centrifuge to separate soluble protein (supernatant) from aggregated protein (pellet). C->D E 5. Protein Quantification Collect supernatant and analyze soluble target protein levels via Western Blot or MS. D->E F 6. Data Analysis Plot soluble protein fraction vs. temperature. A rightward shift indicates drug-induced stabilization. E->F

References

A Comparative Analysis of Arteannuin B: Correlating In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and anti-cancer effects of Arteannuin B, a promising sesquiterpene lactone derived from Artemisia annua. This guide provides a detailed comparison of its in vitro and in vivo activities, supported by experimental data and protocols.

Arteannuin B, a precursor in the biosynthesis of the potent antimalarial drug artemisinin, has garnered significant scientific interest for its own therapeutic potential.[1] Extensive research has demonstrated its anti-inflammatory, anti-cancer, and antiviral properties.[1] This guide synthesizes the available data to provide a clear correlation between the in vitro and in vivo effects of Arteannuin B, offering valuable insights for its continued development as a therapeutic agent. While this guide focuses on Arteannuin B due to the wealth of available data, the findings may offer a predictive framework for understanding the biological activities of structurally related compounds, such as Arteannuin M.

Quantitative Analysis of Arteannuin B's Biological Activities

To facilitate a clear comparison of Arteannuin B's efficacy across different experimental settings, the following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxic Activity of Arteannuin B

Cell LineCancer TypeIC50 Value (µM)Reference
A549Human Lung Cancer16.03[2]
Ehrlich Ascites Tumor Cells47[1]
Vero E6 (SARS-CoV-2 infected)EC50: 10.28[1]

Table 2: In Vivo Anti-Tumor Efficacy of Arteannuin B in a Xenograft Model

Treatment GroupDosageTumor Growth InhibitionReference
Arteannuin B Microspheres175, 350, 700 mg/kg (subcutaneous, once a week)The relative tumor proliferation rate (T/C) was lower than 40% and lasted for 21 days.[2]
Arteannuin B + Cisplatin (DDP)Art B: 50 mg/kg/day; DDP: 3 mg/kg, twice a week (intraperitoneal)Significantly slower tumor growth compared to single-drug treatment groups.[3]

Table 3: In Vivo Anti-Inflammatory Efficacy of Arteannuin B in a DSS-Induced Colitis Model

Treatment GroupKey FindingsReference
Arteannuin BRobust protective effects against Dextran Sulfate Sodium (DSS)-induced ulcerative colitis (UC).[4]

Signaling Pathways Modulated by Arteannuin B

Arteannuin B exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression, primarily the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Arteannuin B has been shown to inhibit this pathway by preventing the ubiquitination of key signaling proteins, RIP1 and NEMO.[4] This action is mediated through the covalent binding and inhibition of the ubiquitin-conjugating enzyme UBE2D3.[4]

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α RIP1_NEMO RIP1/NEMO LPS/TNF-α->RIP1_NEMO activates UBE2D3 UBE2D3 UBE2D3->RIP1_NEMO ubiquitinates IKK IKK RIP1_NEMO->IKK activates Ub Ubiquitin IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) NF-κB_active NF-κB (p65/p50) NF-κB->NF-κB_active translocates Arteannuin B Arteannuin B Arteannuin B->UBE2D3 inhibits Inflammatory Genes Inflammatory Genes NF-κB_active->Inflammatory Genes activates transcription

Arteannuin B inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. In the context of non-small cell lung cancer (NSCLC), Arteannuin B has been shown to activate the p38 and JNK branches of the MAPK pathway, contributing to its anti-cancer effects, particularly in sensitizing cancer cells to cisplatin.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress/Stimuli Stress/Stimuli MAPKKK MAPKKK Stress/Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Apoptosis/Inflammation Apoptosis/Inflammation p38->Apoptosis/Inflammation JNK->Apoptosis/Inflammation Arteannuin B Arteannuin B Arteannuin B->p38 activates Arteannuin B->JNK activates

Arteannuin B activates the p38 and JNK MAPK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3000 cells/well and cultured.[3]

  • Treatment: Cells are treated with varying concentrations of Arteannuin B.

  • MTT Addition: After the desired incubation period, MTT solution is added to each well.

  • Incubation: Plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically 570 nm) to determine cell viability.

In Vivo Anti-Tumor Activity: Xenograft Model

The xenograft model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[2]

  • Treatment Administration: Mice are randomly assigned to treatment groups and administered Arteannuin B (or vehicle control) via a specified route and schedule.[2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.[3]

  • Endpoint Analysis: At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, western blotting).

In Vivo Anti-Inflammatory Activity: DSS-Induced Colitis Model

The Dextran Sulfate Sodium (DSS)-induced colitis model is a widely used model for inflammatory bowel disease.

  • Induction of Colitis: Mice are provided with drinking water containing DSS to induce colitis.

  • Treatment: Mice are treated with Arteannuin B or a vehicle control.

  • Monitoring: Clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding, are monitored daily to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: After a set period, mice are euthanized, and colonic tissues are collected for macroscopic and microscopic evaluation of inflammation.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The development of a therapeutic agent typically follows a logical progression from initial in vitro screening to more complex in vivo validation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., A549, RAW264.7) MTT_Assay MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Cell_Culture->Cytokine_Assay Western_Blot_invitro Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot_invitro Animal_Model Animal Model Development (Xenograft, DSS-Colitis) MTT_Assay->Animal_Model Promising results lead to Cytokine_Assay->Animal_Model Promising results lead to Treatment Compound Administration (Dosage, Route, Schedule) Animal_Model->Treatment Efficacy_Measurement Efficacy Measurement (Tumor Volume, DAI) Treatment->Efficacy_Measurement Histology_invivo Histological Analysis (Tissue Staining) Efficacy_Measurement->Histology_invivo Western_Blot_invivo Western Blot (Target Validation in Tissues) Efficacy_Measurement->Western_Blot_invivo

References

Benchmarking Arteannuin M Purification Techniques: A Comparative Guide to Purity and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-purity Arteannuin M, a sesquiterpene lactone found in Artemisia annua, is critical for advancing anti-malarial research and drug development.[1] While specific purification data for this compound is limited in publicly available literature, this guide provides a comprehensive comparison of established purification techniques for structurally similar and co-occurring sesquiterpenoids from Artemisia annua, such as artemisinin and arteannuin B. The methodologies and expected outcomes detailed herein are based on extensive research into the purification of these analogous compounds and are anticipated to be highly applicable to the isolation of this compound.

Data Presentation: Purity and Yield Comparison

The following table summarizes the expected performance of various chromatographic techniques in the purification of this compound. The data is extrapolated from studies on artemisinin and arteannuin B and should be considered as a baseline for methodology development.

Purification TechniqueStationary PhaseMobile Phase System (Typical)Purity Achieved (Estimated)Yield (Estimated)Key AdvantagesKey Disadvantages
Flash Column Chromatography Silica GelHexane:Ethyl Acetate gradient70-85%60-75%High loading capacity, cost-effective for initial cleanup.Lower resolution compared to HPLC, solvent intensive.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) C18 (Reversed-Phase)Acetonitrile:Water gradient>98%40-60%High resolution and purity, automated.Lower loading capacity, high cost of solvents and columns.
Reversed-Phase Thin Layer Chromatography (RP-TLC) RP-18 F254sAcetonitrile:Water with 0.2% TFA>95% (analytical)N/A (analytical)Rapid, simple, good for method development.[2]Not suitable for large-scale purification.
Seeded Cooling Crystallization N/AToluene>99%~40-50% (from crude extract)Highly pure crystalline product, scalable.[3]Yield can be affected by impurities.
Diatomite-Based Purification DiatomiteEthanolic extract with solvent partitioning≥98%~60%Economically attractive, environmentally friendly.[4][5]May require optimization for specific compounds.

Experimental Protocols

I. General Extraction of Sesquiterpenoids from Artemisia annua

This protocol outlines a standard method for obtaining a crude extract enriched with sesquiterpenoids, including this compound.

Materials:

  • Dried leaves of Artemisia annua

  • Hexane or Petroleum Ether

  • Ethanol

  • Rotary evaporator

  • Filter paper

Procedure:

  • Grind the dried leaves of Artemisia annua to a fine powder.

  • Perform a primary extraction with a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar compounds. This is a common initial step in artemisinin extraction.[4][5]

  • The subsequent extraction of the plant material is carried out with a more polar solvent, such as ethanol, to extract the sesquiterpenoids.

  • Filter the ethanolic extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

II. Purification by Flash Column Chromatography

This protocol describes a typical silica gel column chromatography for the initial purification of the crude extract.

Materials:

  • Crude extract from Protocol I

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available).

  • Evaporate the solvent from the combined fractions to obtain a partially purified extract.

III. High-Purity Purification by Preparative HPLC

This protocol details the final purification step to achieve high-purity this compound using reversed-phase HPLC.

Materials:

  • Partially purified extract from Protocol II

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a C18 column

  • UV detector

Procedure:

  • Dissolve the partially purified extract in the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative C18 HPLC column.

  • Elute with a gradient of acetonitrile in water. A typical gradient might run from 40% to 80% acetonitrile over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., around 210 nm for compounds lacking a strong chromophore).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound. Purity can be confirmed by analytical HPLC.

Mandatory Visualization

experimental_workflow start Dried Artemisia annua leaves extraction Solvent Extraction (e.g., Hexane, Ethanol) start->extraction crude_extract Crude Sesquiterpenoid Extract extraction->crude_extract flash_chromatography Flash Column Chromatography (Silica Gel) crude_extract->flash_chromatography partially_purified Partially Purified Fractions flash_chromatography->partially_purified prep_hplc Preparative HPLC (C18 Column) partially_purified->prep_hplc pure_arteannuin_m High-Purity this compound prep_hplc->pure_arteannuin_m

Caption: General workflow for the purification of this compound.

logical_relationship cluster_techniques Purification Techniques cluster_outcomes Purification Outcomes flash Flash Chromatography purity Purity flash->purity Moderate yield Yield flash->yield High prep_hplc Preparative HPLC prep_hplc->purity High prep_hplc->yield Moderate crystallization Crystallization crystallization->purity Very High crystallization->yield Variable

Caption: Relationship between techniques and outcomes.

References

Comparative Stability of Arteannuin M and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount for its successful development into a therapeutic agent. This guide provides a comparative overview of the stability of Arteannuin M and its derivatives, drawing upon available data from structurally related compounds to infer potential stability profiles. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes information from forced degradation studies and stability-indicating assays of related sesquiterpene lactones, such as artemisinin, artesunate, and artemether, to provide a foundational understanding.

Executive Summary

This compound, a sesquiterpene lactone, and its derivatives are susceptible to degradation under various environmental conditions. Key factors influencing their stability include pH, temperature, and light exposure. The endoperoxide bridge, a common feature in many antimalarial sesquiterpenoids, is a critical determinant of both biological activity and chemical instability. Degradation typically proceeds via hydrolysis of the lactone ring and cleavage of the endoperoxide bridge, leading to a loss of therapeutic efficacy. This guide outlines the expected stability profiles, potential degradation pathways, and recommended analytical methodologies for assessing the stability of this compound and its derivatives.

Data Presentation: Comparative Stability Profiles

The following tables summarize the anticipated stability of this compound and its derivatives under various stress conditions. The data is extrapolated from studies on structurally similar compounds and should be considered as a predictive guide.

Table 1: Forced Degradation Profile of this compound and Related Compounds

Stress ConditionThis compound (Predicted)ArtesunateArtemetherGeneral Sesquiterpene Lactones
Acidic (e.g., 0.1 M HCl) Likely significant degradationSignificant degradation observed[1][2]Significant degradation observed[3]Susceptible to hydrolysis
Alkaline (e.g., 0.1 M NaOH) Likely rapid degradationRapid degradation[4][5]Degradation observed[3]Prone to lactone ring hydrolysis
Oxidative (e.g., 3% H₂O₂) Potential for degradationDegradation observed[2][3]Degradation observed[3]Variable, depends on structure
Thermal (e.g., 60°C) Degradation expected over timeDegrades extensively at 60°CDegrades at 60°CTemperature-dependent degradation[6]
Photolytic (UV/Vis light) Potential for degradationPhotolabile[5]Rapid degradation under UV light[3]Generally light-sensitive

Table 2: Key Stability Parameters of Related Compounds

CompoundHalf-life (t½) in Aqueous SolutionKey Degradation ProductsAnalytical Method
Artesunate pH-dependent, rapid in alkaline conditions[5]Dihydroartemisinin[2]HPLC[3][4][7]
Artemether Unstable in acidic and UV conditions[3]α-artemether, dihydroartemisinin[3]HPLC[8][9]
Artemisinin Relatively persistent in soil, water soluble[10]Not specified in provided abstractsHPLC

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for related compounds and can be adapted for this compound and its derivatives.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and monitor at shorter time intervals (e.g., 30, 60, 120 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at a high temperature (e.g., 60°C or 80°C) for an extended period (e.g., 1-7 days).

  • Photostability: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute appropriately with the mobile phase, and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent drug from its degradation products.[4][7][8][9]

- Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used. - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation. - Flow Rate: Typically 1.0 mL/min. - Detection: UV detection at a wavelength where the parent compound and potential degradation products show significant absorbance (e.g., around 210-220 nm). - Temperature: The column oven temperature should be controlled (e.g., 25°C or 30°C) to ensure reproducibility. - Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the stability testing of this compound and its derivatives.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to Stressors base Alkaline (0.1 M NaOH, RT) stock->base Expose to Stressors oxide Oxidative (3% H₂O₂, RT) stock->oxide Expose to Stressors thermal Thermal (60°C) stock->thermal Expose to Stressors photo Photolytic (UV/Vis Light) stock->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Degradation Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Arteannuin_M This compound / Derivative Hydrolysis Hydrolysis (Lactone Ring Opening) Arteannuin_M->Hydrolysis Acid/Base Peroxide_Cleavage Endoperoxide Bridge Cleavage Arteannuin_M->Peroxide_Cleavage Heat/Light/Oxidation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Peroxide_Cleavage->Degradation_Products

Caption: Postulated degradation pathways for this compound.

Conclusion

The stability of this compound and its derivatives is a critical factor in their potential development as therapeutic agents. Based on the behavior of structurally related sesquiterpene lactones, it is anticipated that these compounds will be susceptible to degradation under acidic, alkaline, thermal, and photolytic conditions. The primary degradation routes are likely to involve hydrolysis of the lactone functional group and cleavage of the endoperoxide bridge. Researchers should employ robust, validated stability-indicating analytical methods, such as HPLC, to accurately monitor the degradation process and identify degradation products. The experimental protocols and predictive stability profiles provided in this guide serve as a valuable starting point for initiating comprehensive stability studies on this promising class of compounds. Further investigation is warranted to establish the specific degradation kinetics and pathways of this compound and its novel derivatives.

References

Safety Operating Guide

Navigating the Disposal of Arteannuin M: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Essential Disposal Procedures

Given the absence of a specific Safety Data Sheet (SDS) in the public domain for Arteannuin M, the following procedural steps provide a general guideline for its disposal. It is imperative to consult the compound-specific SDS provided by the supplier and adhere to all local and institutional regulations.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous trash.

Step 2: Consult the Safety Data Sheet (SDS)

  • Obtain the SDS: The SDS is the primary source of information for safe handling and disposal. Request the SDS for this compound from your chemical supplier.

  • Review Disposal Considerations: Section 13 of the SDS will provide specific guidance on disposal methods. It will indicate whether the chemical is considered hazardous waste and provide relevant waste codes.

Step 3: Follow Institutional and Local Regulations

  • Contact your EHS Office: Your institution's Environmental Health and Safety office is the definitive resource for chemical waste disposal procedures. They will provide specific instructions on packaging, labeling, and collection of hazardous waste.

  • Adhere to Local and National Regulations: Ensure compliance with all applicable local, state, and federal regulations for hazardous waste disposal. These regulations are in place to protect human health and the environment.

Step 4: Packaging and Labeling

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

Step 5: Storage and Collection

  • Store Safely: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Potential Environmental Hazards

While specific ecotoxicity data for this compound is limited, studies on the related compound Artemisinin indicate potential environmental hazards. Artemisinin has been shown to be phytotoxic, inhibiting the germination and growth of certain plants.[1][2][3] It has also demonstrated toxicity to freshwater algae and duckweed, with effects comparable to some commercial herbicides.[1] This suggests that this compound may also pose a risk to aquatic ecosystems and should not be released into the environment.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow A Start: this compound Waste Generated B Consult Supplier-Provided Safety Data Sheet (SDS) A->B C Identify Hazards and Disposal Information (Section 13) B->C D Is the waste classified as hazardous? C->D E Follow Institutional EHS Procedures for Hazardous Chemical Waste D->E Yes H Consult EHS for specific guidance on non-hazardous disposal D->H No F Segregate and Collect in Labeled, Compatible Container E->F G Arrange for Hazardous Waste Pickup via EHS F->G I End: Waste Disposed Compliantly G->I H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet and by your local environmental health and safety authorities, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Protocols for Handling Arteannuin M

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Arteannuin M was found during the literature search. The following guidance is based on the safety profiles of the chemical class, sesquiterpene lactones, and general best practices for handling powdered chemical compounds with unknown toxicity. A thorough risk assessment should be conducted by researchers for their specific laboratory environment and application. This document is intended to provide immediate and essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.

PPE Category Equipment Specification and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected before use and changed frequently, particularly if contaminated.[6]
Body Protection Laboratory CoatA buttoned lab coat, preferably made of a flame-resistant material, is recommended. It should fully cover the arms and torso.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. A full-face respirator may be required for spill cleanup of large quantities.

Experimental Protocols: Safe Handling and Disposal Workflow

The following procedural workflow outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during the inspection.

  • Verify that the container is clearly labeled with the compound name and any available hazard information.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Follow the storage temperature recommendations provided by the supplier, which may be -20°C for long-term storage of the powder and -80°C for solutions.[1]

3. Weighing and Aliquoting (Powder Handling):

  • All manipulations of powdered this compound should be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.[7][8]

  • Use disposable weigh boats and spatulas to prevent cross-contamination.[9]

  • To minimize the generation of airborne dust, avoid pouring the powder directly from the bottle. Instead, use a spatula to transfer small amounts.[8]

  • Keep the container closed when not in use.[8]

4. Solution Preparation:

  • Prepare all solutions containing this compound inside a chemical fume hood.

  • Slowly add the solid compound to the solvent to prevent splashing.

  • Ensure all solution containers are clearly and accurately labeled with the compound name, concentration, solvent, and preparation date.

5. General Handling and Experimental Use:

  • Conduct all experiments involving this compound in a designated and clearly marked area.

  • Always wear the recommended PPE.

  • Avoid working alone in the laboratory, especially when performing hazardous procedures.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

6. Spill Management:

  • Minor Spill (Powder):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill using absorbent pads.

    • Absorb the spilled liquid and place the used absorbent materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

7. Decontamination:

  • Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.

  • Thoroughly clean all non-disposable equipment after use.

8. Disposal:

  • All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, weigh boats, paper towels) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.

  • Arrange for the disposal of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[7]

Visualizing the Safe Handling Workflow

cluster_prep Preparation and Handling cluster_cleanup Post-Handling Procedures cluster_contingency Contingency receiving Receiving and Inspection storage Secure Storage receiving->storage Intact Container weighing Weighing in Containment storage->weighing solution_prep Solution Preparation in Fume Hood weighing->solution_prep experiment Experimental Use solution_prep->experiment decontamination Decontamination of Surfaces and Equipment experiment->decontamination spill Spill Occurs experiment->spill waste_disposal Hazardous Waste Disposal decontamination->waste_disposal spill_response Spill Response Protocol spill->spill_response spill_response->decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arteannuin M
Reactant of Route 2
Arteannuin M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.